molecular formula C50H97N3O8 B15600614 KRN7000 analog 8

KRN7000 analog 8

カタログ番号: B15600614
分子量: 868.3 g/mol
InChIキー: YLAIBGQPPXWHSD-KZIANGIBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

KRN7000 analog 8 is a useful research compound. Its molecular formula is C50H97N3O8 and its molecular weight is 868.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C50H97N3O8

分子量

868.3 g/mol

IUPAC名

(2R,3R,4S,5R,6R)-2-[(2S,3S,4R)-3,4-dihydroxy-2-(4-tetracosyltriazol-1-yl)octadecoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C50H97N3O8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-42-39-53(52-51-42)43(41-60-50-49(59)48(58)47(57)45(40-54)61-50)46(56)44(55)38-36-34-32-30-28-16-14-12-10-8-6-4-2/h39,43-50,54-59H,3-38,40-41H2,1-2H3/t43-,44+,45+,46-,47-,48-,49+,50+/m0/s1

InChIキー

YLAIBGQPPXWHSD-KZIANGIBSA-N

製品の起源

United States

Foundational & Exploratory

KRN7000 Analog 8: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KRN7000, a synthetic α-galactosylceramide (α-GalCer), is a potent immunostimulatory glycolipid that activates invariant Natural Killer T (iNKT) cells.[1][2][3][4][5] Its analogs are being extensively researched to modulate the immune response, particularly to bias it towards either a T helper 1 (Th1) or T helper 2 (Th2) phenotype for various therapeutic applications.[1][5][6][7][8][9] This technical guide focuses on the mechanism of action of KRN7000 analog 8, also identified as S-S34, a thioamide-containing analog of KRN7000. This document provides an in-depth analysis of its interaction with the CD1d molecule, subsequent iNKT cell activation, and the resulting cytokine secretion profile, supported by available preclinical data. Detailed experimental methodologies and signaling pathway visualizations are included to facilitate further research and development.

Introduction: The Role of KRN7000 and its Analogs in Immunity

KRN7000 and its analogs are a class of synthetic glycosphingolipids that act as potent agonists for invariant Natural Killer T (iNKT) cells.[1][2][3][5] These immune cells recognize glycolipid antigens presented by the CD1d molecule on the surface of antigen-presenting cells (APCs).[1][3] The formation of a ternary complex between the glycolipid, CD1d, and the iNKT cell receptor (TCR) triggers a signaling cascade leading to the rapid secretion of a diverse array of cytokines, including both Th1-type (e.g., IFN-γ) and Th2-type (e.g., IL-4) cytokines.[1][5][6]

The balance between the Th1 and Th2 responses is critical for directing the immune system towards either cell-mediated immunity, effective against tumors and intracellular pathogens (Th1), or humoral immunity, which can also be involved in allergic responses and autoimmune diseases (Th2).[5][6][7] Consequently, significant efforts have been dedicated to synthesizing KRN7000 analogs with modified structures to selectively polarize the cytokine response.[1][2][6][8] Modifications to the acyl and phytosphingosine (B30862) chains of the ceramide moiety have been shown to significantly influence this Th1/Th2 bias.[1][2][5][8]

This compound (S-S34) is one such molecule, featuring a thioamide modification and a Ph-S-Ph-F group at the terminus of the acyl chain.[1] This guide elucidates its specific mechanism of action based on available preclinical evidence.

Core Mechanism of Action of this compound

The fundamental mechanism of action of this compound mirrors that of the parent compound, KRN7000, but with distinct downstream effects on cytokine polarization. The process can be dissected into several key stages:

  • Binding to CD1d: this compound, like other α-GalCer analogs, is captured by antigen-presenting cells (APCs) such as dendritic cells. Inside the cell, it is loaded onto the CD1d molecule within the endosomal-lysosomal compartment. The lipid chains of the analog are anchored into the two hydrophobic pockets (A' and F') of the CD1d binding groove.[1][2][5] The galactose headgroup is exposed on the surface of the APC.

  • Ternary Complex Formation: The CD1d-glycolipid complex is then transported to the cell surface, where it is presented to iNKT cells. The semi-invariant T-cell receptor (TCR) of the iNKT cell specifically recognizes the galactose headgroup of this compound in the context of the CD1d molecule, leading to the formation of a stable ternary complex.[1]

  • iNKT Cell Activation and Signaling: The formation of this ternary complex initiates a signaling cascade within the iNKT cell, leading to its activation. This process involves the phosphorylation of downstream signaling molecules, ultimately resulting in the transcription and secretion of a variety of cytokines and chemokines.

Signaling Pathway

The activation of iNKT cells by the this compound/CD1d complex triggers a signaling cascade that leads to cytokine production. The following diagram illustrates the key steps in this pathway.

iNKT_Cell_Activation iNKT Cell Activation Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d_Analog CD1d + this compound TCR iNKT TCR CD1d_Analog->TCR Recognition & Binding Lck Lck TCR->Lck Phosphorylation ZAP70 ZAP70 Lck->ZAP70 Recruitment & Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation PLCg PLCγ LAT_SLP76->PLCg Activation IP3_DAG IP3 / DAG PLCg->IP3_DAG Hydrolysis of PIP2 NFAT_AP1_NFkB NFAT / AP-1 / NF-κB IP3_DAG->NFAT_AP1_NFkB Activation of Transcription Factors Cytokines Cytokine Gene Transcription (IFN-γ, IL-4, etc.) NFAT_AP1_NFkB->Cytokines Nuclear Translocation

Figure 1: Simplified signaling cascade in iNKT cells upon activation by this compound presented by CD1d.

Quantitative Data: Cytokine Secretion Profile

Preclinical studies in C57BL/6 mice have evaluated the in vivo cytokine secretion profile induced by this compound (S-S34) in comparison to the parent compound KRN7000 and other analogs. The primary measure of the Th1/Th2 bias is the ratio of secreted IFN-γ (Th1) to IL-4 (Th2).

CompoundIFN-γ Secretion (pg/mL)IL-4 Secretion (pg/mL)IFN-γ / IL-4 Ratio
VehicleN.D.N.D.-
KRN7000 (1)~3000~1500~2.0
Analog 8 (S-S34) ~1000 ~200 ~5.0

N.D. = Not Detected. Data is approximated from graphical representations in the source literature[1].

As the data indicates, while this compound induces a lower absolute amount of both IFN-γ and IL-4 compared to KRN7000, it elicits a significantly higher IFN-γ/IL-4 ratio, suggesting a strong bias towards a Th1-type immune response.[1]

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the mechanism of action of this compound.

In Vivo Cytokine Secretion Assay

This protocol is designed to assess the in vivo cytokine response following the administration of glycolipid analogs.

Cytokine_Assay_Workflow In Vivo Cytokine Secretion Assay Workflow cluster_animal Animal Phase cluster_sampling Sample Collection cluster_analysis Analysis Phase Mice C57BL/6 Mice Injection Intravenous Injection (200 µg/kg of glycolipid) Mice->Injection Blood_Collection_4h Blood Collection at 4h Injection->Blood_Collection_4h Blood_Collection_16h Blood Collection at 16h Injection->Blood_Collection_16h Serum_Separation_4h Serum Separation Blood_Collection_4h->Serum_Separation_4h Serum_Separation_16h Serum Separation Blood_Collection_16h->Serum_Separation_16h ELISA_IL4 ELISA for IL-4 Serum_Separation_4h->ELISA_IL4 ELISA_IFNg ELISA for IFN-γ Serum_Separation_16h->ELISA_IFNg Data_Analysis Data Analysis and Ratio Calculation ELISA_IL4->Data_Analysis ELISA_IFNg->Data_Analysis

Figure 2: Workflow for the in vivo cytokine secretion assay.

Methodology:

  • Animal Model: C57BL/6 mice are used for these studies.[1]

  • Compound Administration: this compound and control compounds are dissolved in a vehicle solution (e.g., 0.1% DMSO, 0.05% Tween-20 in PBS) and administered to the mice via intravenous injection at a dose of 200 µg/kg.[1]

  • Sample Collection: Blood samples are collected at 4 hours post-injection for the measurement of IL-4 and at 16 hours post-injection for the measurement of IFN-γ.[1]

  • Cytokine Measurement: Serum is separated from the blood samples, and the concentrations of IFN-γ and IL-4 are quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit.[1]

Molecular Docking Simulation

To understand the structural basis for the activity of this compound, molecular docking simulations are performed.

Methodology:

  • Protein Structure: The crystal structure of the mouse CD1d protein is used as the receptor for the docking simulation.[1]

  • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.

  • Docking Software: A molecular docking program is used to predict the binding mode of the analog within the CD1d binding groove.

  • Analysis: The resulting poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the analog and the amino acid residues of CD1d. This helps to elucidate how structural modifications influence the binding affinity and orientation of the glycolipid, which in turn affects the interaction with the iNKT TCR.

Structure-Activity Relationship and Th1-Biasing Mechanism

The thioamide modification and the terminal Ph-S-Ph-F group in this compound are key to its Th1-polarizing activity. Molecular docking studies suggest that the sulfur atom of the thioamide, being larger than the oxygen in the amide bond of KRN7000, may have a more intimate contact with the surrounding residues of the CD1d molecule.[1] Additionally, the terminal aryl group is thought to form favorable aromatic interactions with aromatic residues within the CD1d binding groove.[1] These enhanced interactions likely stabilize the CD1d-glycolipid complex, potentially leading to a more prolonged or stronger signal to the iNKT cell, which has been correlated with a Th1-biased response.

Conclusion and Future Directions

This compound (S-S34) is a promising Th1-biasing iNKT cell agonist. Its mechanism of action is centered on its unique structural features that enhance its interaction with the CD1d molecule, leading to a distinct cytokine secretion profile characterized by a high IFN-γ/IL-4 ratio. This Th1-polarizing capability makes it a potential candidate for therapeutic applications where a robust cell-mediated immune response is desired, such as in cancer immunotherapy and as a vaccine adjuvant.

Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes more extensive preclinical studies to evaluate its anti-tumor efficacy in various cancer models, as well as detailed pharmacokinetic and toxicology studies. Ultimately, clinical trials will be necessary to determine its safety and efficacy in humans.[10][11] The in-depth understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for its continued development.

References

KRN7000 Analog 8: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRN7000, a synthetic analog of the marine sponge-derived α-galactosylceramide (α-GalCer), is a potent activator of invariant Natural Killer T (iNKT) cells.[1] Its activation of iNKT cells leads to the release of a complex milieu of both Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4) cytokines, which can have opposing effects and limit its therapeutic efficacy.[2] This has spurred the development of numerous KRN7000 analogs designed to bias the immune response towards either a Th1 or Th2 phenotype, potentially offering more targeted therapeutic applications.[3] This guide provides an in-depth technical overview of several distinct molecules that have been designated as "KRN7000 analog 8," a testament to the broad and diverse research efforts in this field. We will delve into the synthesis, mechanism of action, and biological activity of four such analogs, presenting key data in a structured format and visualizing complex processes to facilitate understanding.

S-S34 (Analog 8): A Thioamide Derivative with Th1-Biased Activity

S-S34, also referred to as analog 8 in its parent study, is a thioamide analog of KRN7000 characterized by a phenyl-thio-phenyl-fluoride (Ph-S-Ph-F) group at the terminus of its acyl chain.[1] This modification was designed to enhance Th1-polarizing activity.[1]

Quantitative Data
CompoundIFN-γ Secretion (pg/mL)IL-4 Secretion (pg/mL)IFN-γ/IL-4 RatioReference
KRN7000~2500~1000~2.5[1]
S-S34 (8)~1500~200~7.5[1]
S34 (4)~3000~400~7.5[1]

Note: Cytokine concentrations are approximated from graphical data presented in the source material.

Experimental Protocols

Synthesis of S-S34 (8): [1]

The synthesis of S-S34 (8) involves a multi-step process starting from the per-acetylated version of its amide precursor, S34 (4).

In Vivo Cytokine Secretion Assay: [1]

  • Animal Model: C57BL/6 mice are used for the in vivo evaluation.

  • Compound Administration: The glycolipids, including S-S34 (8), are administered to the mice via injection.

  • Serum Collection: Blood samples are collected from the mice at 4 hours post-injection for IL-4 measurement and at 16 hours post-injection for IFN-γ measurement.

  • Cytokine Quantification: The concentrations of IL-4 and IFN-γ in the collected sera are determined using an enzyme-linked immunosorbent assay (ELISA).

Visualizations

S_S34_Synthesis_Workflow S34 S34 (Amide Precursor) Peracetylated_S34 Per-acetylated S34 S34->Peracetylated_S34 Ac₂O, DMAP, Pyridine S_S34 S-S34 (Thioamide Analog 8) Peracetylated_S34->S_S34 1. Lawesson's Reagent, Toluene 2. NaOMe, CH₂Cl₂/MeOH

Synthesis Workflow for S-S34 (Analog 8).

Triazole α-GalCer (Analog 8): A Th2-Biased Immunomodulator

This analog is a triazole derivative of α-galactosylceramide where the amide linkage is replaced by a 1,2,3-triazole ring. This bioisosteric replacement has been shown to shift the cytokine profile towards a Th2 response.[4][5]

Quantitative Data

In Vitro IL-2 Secretion by DN32.D3 NKT Hybridoma Cells [4]

CompoundIL-2 Secretion (Relative Activity at 32 ng/mL)Reference
α-GalCer (KRN7000)~100%[4]
Triazole α-GalCer (8)~100%[4]

In Vitro Cytokine Secretion by Mouse Splenocytes [4]

CompoundIFN-γ Secretion (Relative Activity at 32 ng/mL)IL-4 Secretion (Relative Activity at 32 ng/mL)Reference
α-GalCer (KRN7000)~100%~100%[4]
Triazole α-GalCer (8)<50%>100%[4]

In Vivo Cytokine Secretion in Mice [4]

CompoundSerum IFN-γ (pg/mL)Serum IL-4 (pg/mL)Reference
α-GalCer (KRN7000)~2000~1000[4]
Triazole α-GalCer (8)~1000~2000[4]

Note: Relative activities and cytokine concentrations are approximated from graphical data presented in the source material.

Experimental Protocols

In Vitro IL-2 Secretion Assay: [4][5]

  • Cell Lines: Mouse CD1d-transfected RBL cells (antigen-presenting cells) and DN32.D3 NKT hybridoma cells are used.

  • Antigen Loading: RBL-CD1d cells are pre-loaded with the triazole analog 8 at a specified concentration (e.g., 32 ng/mL).

  • Co-culture: The loaded RBL-CD1d cells are co-cultured with DN32.D3 NKT hybridoma cells.

  • IL-2 Measurement: After a defined incubation period, the supernatant is collected, and the concentration of secreted IL-2 is measured by ELISA.

In Vitro Splenocyte Cytokine Assay: [4]

  • Cell Isolation: Splenocytes are isolated from mice.

  • Cell Culture: The splenocytes are cultured in the presence of the triazole analog 8.

  • Cytokine Measurement: After incubation, the levels of IFN-γ and IL-4 in the culture supernatant are quantified by ELISA.

Visualizations

Triazole_Analog_Workflow cluster_invitro In Vitro Assays RBL_CD1d RBL-CD1d cells Loaded_RBL Loaded RBL-CD1d RBL_CD1d->Loaded_RBL Triazole_8 Triazole Analog 8 Triazole_8->Loaded_RBL Culture Culture with Analog 8 Triazole_8->Culture Co_culture Co-culture Loaded_RBL->Co_culture NKT_Hybridoma DN32.D3 NKT Hybridoma NKT_Hybridoma->Co_culture IL2_ELISA IL-2 ELISA Co_culture->IL2_ELISA Splenocytes Mouse Splenocytes Splenocytes->Culture Cytokine_ELISA IFN-γ & IL-4 ELISA Culture->Cytokine_ELISA

Experimental Workflow for Triazole α-GalCer Analog 8.

C3'-Deoxy α-GalCer (Analog 8): Enhanced CD1d Loading

This analog of α-GalCer is characterized by the absence of a hydroxyl group at the C3' position of the phytosphingosine (B30862) chain. This modification has been shown to enhance IL-2 induction, suggesting a more efficient loading onto the CD1d molecule.

Quantitative Data

In Vitro IL-2 Secretion by Murine Hepatic Mononuclear Cells (HMNCs)

CompoundIL-2 Secretion (pg/mL)Reference
KRN7000 (1)~1000
Natural BfaGC ligand (5)~200
C3'-OH Analog (7)~400
C3'-deoxy Analog (8)~1200

Note: Cytokine concentrations are approximated from graphical data presented in the source material.

Experimental Protocols

In Vitro IL-2 Production Assay with HMNCs:

  • Cell Isolation: Hepatic mononuclear cells (HMNCs) are isolated from mice.

  • Cell Stimulation: HMNCs are incubated with the C3'-deoxy analog 8 for 48 hours.

  • IL-2 Quantification: The concentration of IL-2 in the cell culture supernatant is measured by ELISA.

CD1d Binding Competition Assay:

  • Cell Preparation: Murine HMNCs are used as the source of antigen-presenting cells.

  • Co-treatment: The HMNCs are co-treated with a potent CD1d ligand (KRN7000) and the C3'-deoxy analog 8 for 72 hours.

  • IL-2 Measurement: The level of KRN7000-induced IL-2 secretion is measured by ELISA. A reduction in IL-2 levels in the presence of analog 8 indicates competition for CD1d binding.

Visualizations

C3_deoxy_Competition_Assay cluster_workflow CD1d Competition Assay Workflow HMNCs Murine HMNCs Co_treatment Co-treatment HMNCs->Co_treatment KRN7000 KRN7000 KRN7000->Co_treatment Analog_8 C3'-deoxy Analog 8 Analog_8->Co_treatment IL2_Measurement Measure IL-2 Secretion (ELISA) Co_treatment->IL2_Measurement

CD1d Competition Assay for C3'-Deoxy α-GalCer Analog 8.

RCAI-8: A Conformationally Restricted Pyrrolidine (B122466) Analog

Quantitative Data

No quantitative data on cytokine production is available as the compound was reported to be inactive.[6]

Experimental Protocols

In Vitro Cytokine Production Assay:

Signaling Pathways

The activation of iNKT cells by KRN7000 and its analogs is initiated by the presentation of the glycolipid by the CD1d molecule on an antigen-presenting cell (APC) to the invariant T-cell receptor (TCR) on the iNKT cell. This interaction triggers a signaling cascade leading to the production of cytokines.[1] The specific cytokine profile (Th1 vs. Th2) is influenced by the stability and conformation of the glycolipid-CD1d-TCR ternary complex.[8]

KRN7000_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d CD1d CD1d_complex CD1d-Analog Complex CD1d->CD1d_complex KRN7000_analog KRN7000 Analog KRN7000_analog->CD1d TCR Invariant TCR CD1d_complex->TCR Ternary Complex Formation Signaling_Cascade Signaling Cascade TCR->Signaling_Cascade Th1_Cytokines Th1 Cytokines (IFN-γ) Signaling_Cascade->Th1_Cytokines Th2_Cytokines Th2 Cytokines (IL-4) Signaling_Cascade->Th2_Cytokines

General Signaling Pathway of KRN7000 Analogs.

The Th1 or Th2 bias of the different "analog 8" molecules can be conceptualized as a modulation of this central pathway:

  • S-S34 (Analog 8) , with its higher IFN-γ/IL-4 ratio, promotes a Th1-biased response, suggesting it stabilizes the ternary complex in a conformation that favors the signaling pathways leading to IFN-γ production.

  • Triazole α-GalCer (Analog 8) , with its increased IL-4 secretion, induces a Th2-biased response, indicating a different conformational stabilization of the ternary complex that preferentially activates IL-4-producing pathways.

  • C3'-Deoxy α-GalCer (Analog 8) appears to enhance the initial step of CD1d loading, leading to a potent activation of iNKT cells.

Th1_Th2_Bias Ternary_Complex Glycolipid-CD1d-TCR Ternary Complex Th1_Pathway Th1 Pathway Ternary_Complex->Th1_Pathway S-S34 (Analog 8) Favored Conformation Th2_Pathway Th2 Pathway Ternary_Complex->Th2_Pathway Triazole α-GalCer (Analog 8) Favored Conformation IFN_gamma IFN-γ Production Th1_Pathway->IFN_gamma IL_4 IL-4 Production Th2_Pathway->IL_4

Modulation of Th1/Th2 Signaling by KRN7000 Analogs.

Conclusion

References

The Binding of KRN7000 Analog 8 to CD1d: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between KRN7000 analog 8, a thioamide-containing derivative of the potent immunostimulatory glycolipid KRN7000, and the antigen-presenting molecule CD1d. KRN7000 and its analogs are of significant interest in immunotherapy due to their ability to activate invariant Natural Killer T (iNKT) cells, leading to a cascade of immune responses. Understanding the specific binding characteristics of these analogs is crucial for the rational design of novel therapeutics with tailored immune-polarizing effects.

Introduction to KRN7000 and its Analogs

KRN7000, a synthetic α-galactosylceramide, is a well-established ligand for CD1d.[1] The KRN7000/CD1d complex is recognized by the T-cell receptor (TCR) of iNKT cells, triggering the rapid release of both Th1- and Th2-type cytokines.[2] Structural modifications to KRN7000 can significantly alter the resulting cytokine profile, offering the potential to develop analogs with more targeted therapeutic effects, such as a bias towards a Th1 (e.g., IFN-γ) or Th2 (e.g., IL-4) response.

This compound, also known as S-S34, is a thioamide derivative of a phenyl-terminated KRN7000 analog. This modification of the amide linkage in the ceramide backbone has been explored to modulate the binding to CD1d and the subsequent immune response.

Quantitative Data on Biological Activity

CompoundIFN-γ Secretion (pg/mL)IL-4 Secretion (pg/mL)IFN-γ/IL-4 Ratio
Vehicle N.D.N.D.-
KRN7000 (1) ~2500~1000~2.5
7DW8-5 (2) ~4000~800~5.0
C34 (3) ~3000~1200~2.5
S34 (4) ~5000~700~7.1
S-KRN7000 (5) ~2800~900~3.1
S-7DW8-5 (6) ~3800~750~5.1
S-C34 (7) ~3200~1000~3.2
S-S34 (8) ~2000~1100~1.8

N.D. = Not Detected. Data is estimated from graphical representations in the source literature and is intended for comparative purposes.

Molecular Docking and Binding Mode

Molecular docking simulations have been performed to elucidate the binding mode of this compound (S-S34) within the hydrophobic binding groove of the CD1d protein. These studies provide valuable insights into the specific interactions that govern the stability of the glycolipid-CD1d complex.

The ceramide portion of KRN7000 and its analogs binds within two hydrophobic pockets of the CD1d molecule, designated A' and F'. The galactose headgroup remains exposed on the surface for recognition by the iNKT cell TCR. In the case of analog 8, the introduction of a sulfur atom in the amide linkage is predicted to influence key hydrogen bonding interactions within the binding pocket, thereby affecting the stability of the complex.

CompoundDocking Score (kcal/mol)
7DW8-5 (2) < -10.0
S-7DW8-5 (6) < -10.0
S-C34 (7) < -10.0
S34 (4) < -10.0

Docking scores for S-S34 (analog 8) were not explicitly stated in the same comparative manner but its binding mode was visualized and analyzed.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments relevant to the study of this compound binding to CD1d.

In Vivo Cytokine Release Assay

This assay measures the in vivo biological activity of KRN7000 analogs by quantifying the levels of cytokines released into the serum of treated mice.

  • Animal Model: C57BL/6 mice are commonly used for these studies.

  • Compound Administration: KRN7000 analogs, including analog 8, are dissolved in a vehicle solution (e.g., 0.1% DMSO, 0.05% Tween-20 in PBS) and administered to mice via intravenous or intraperitoneal injection at a specified dosage (e.g., 100 µg/kg).

  • Sample Collection: Blood samples are collected from the mice at various time points post-injection (e.g., 2, 8, 24, and 48 hours) to capture the kinetics of different cytokine responses.

  • Cytokine Quantification: Serum is isolated from the blood samples, and the concentrations of IFN-γ and IL-4 are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

CD1d-Glycolipid Binding Assay (Competitive ELISA)

This in vitro assay can be used to determine the relative binding affinity of an unlabeled glycolipid analog to CD1d by measuring its ability to compete with a labeled probe.

  • Plate Coating: A high-binding ELISA plate is coated with a capture antibody that specifically binds to the CD1d protein (e.g., anti-His tag antibody if using His-tagged recombinant CD1d).

  • CD1d Incubation: Recombinant soluble CD1d protein is added to the coated wells and incubated to allow for capture.

  • Competitive Binding: A fixed concentration of a labeled KRN7000 analog (e.g., biotinylated) is mixed with varying concentrations of the unlabeled competitor analog (e.g., this compound). This mixture is then added to the CD1d-coated wells and incubated to allow for binding to reach equilibrium.

  • Detection: The amount of labeled analog bound to the CD1d is quantified. For a biotinylated probe, this is typically done by adding a streptavidin-horseradish peroxidase (HRP) conjugate, followed by a colorimetric HRP substrate.

  • Data Analysis: The signal intensity is measured using a plate reader. The concentration of the competitor analog that inhibits 50% of the labeled probe binding (IC50) is calculated, which provides a measure of its relative binding affinity.

Visualizations

Signaling Pathway

CD1d_iNKT_Activation cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d CD1d CD1d_Analog8 CD1d-Analog 8 Complex CD1d->CD1d_Analog8 Analog8 This compound Analog8->CD1d Binding TCR iNKT TCR CD1d_Analog8->TCR Recognition Signaling Intracellular Signaling Cascade TCR->Signaling Activation Cytokines Cytokine Release (IFN-γ, IL-4) Signaling->Cytokines

Caption: Activation of iNKT cells by this compound presented by CD1d.

Experimental Workflow: In Vivo Cytokine Release

Cytokine_Release_Workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis Analog8_prep Prepare KRN7000 Analog 8 Solution Injection Inject Mice with Analog 8 or Vehicle Analog8_prep->Injection Mice_prep Group C57BL/6 Mice Mice_prep->Injection Blood_collection Collect Blood at Specific Time Points Injection->Blood_collection Serum_isolation Isolate Serum Blood_collection->Serum_isolation ELISA Perform ELISA for IFN-γ and IL-4 Serum_isolation->ELISA Data_analysis Analyze Cytokine Levels ELISA->Data_analysis

Caption: Workflow for in vivo cytokine release assay.

Logical Relationship: Structure and Immune Response

Structure_Response_Relationship Structure This compound (Thioamide Modification) Binding Altered Binding to CD1d (Modified H-bonds) Structure->Binding Complex_Stability Modulated Stability of CD1d-Analog 8-TCR Complex Binding->Complex_Stability iNKT_Activation Differential iNKT Cell Activation Complex_Stability->iNKT_Activation Cytokine_Profile Altered Cytokine Release Profile (IFN-γ / IL-4 Ratio) iNKT_Activation->Cytokine_Profile

Caption: Relationship between structure and immune response of analog 8.

Conclusion

This compound (S-S34), a thioamide-containing derivative, demonstrates the principle that structural modifications to the parent KRN7000 molecule can significantly impact the resulting immune response. While direct quantitative binding data to CD1d is currently unavailable, in vivo cytokine profiling and molecular docking studies suggest that the thioamide modification alters the interaction with CD1d, leading to a distinct cytokine signature compared to KRN7000. Further investigation into the precise binding kinetics and affinity of this and other thioamide analogs is warranted to build a more complete structure-activity relationship and to guide the development of next-generation glycolipid immunomodulators.

References

Th2-biasing glycolipid agonists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Th2-Biasing Glycolipid Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The polarization of the adaptive immune response into distinct T helper (Th) subtypes is a critical determinant of immunological outcomes. Th2-type immunity, characterized by the production of cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13, is essential for clearing extracellular pathogens, particularly helminths, and is also implicated in allergic responses. Glycolipid agonists have emerged as a potent class of immunomodulators capable of steering the immune system towards a Th2-biased response. These molecules, recognized by specific receptors of the innate immune system, serve as powerful adjuvants in vaccines and as potential therapeutics for autoimmune diseases mediated by Th1 cells.

This guide provides a comprehensive overview of the core principles of , focusing on their mechanisms of action, signaling pathways, and the experimental methodologies used to characterize them.

Core Mechanisms of Th2-Biasing Glycolipid Agonists

The Th2-biasing activity of glycolipid agonists is primarily mediated through their interaction with specific pattern recognition receptors (PRRs) on antigen-presenting cells (APCs), which in turn shapes the activation of T lymphocytes. The most well-characterized mechanisms involve the activation of invariant Natural Killer T (iNKT) cells via CD1d presentation and the engagement of C-type lectin receptors (CLRs).

CD1d-Mediated Activation of iNKT Cells

Invariant NKT cells are a unique subset of T lymphocytes that recognize glycolipid antigens presented by the MHC class I-like molecule, CD1d.[1][2] The prototypical iNKT cell agonist is α-galactosylceramide (α-GalCer, KRN7000), a synthetic glycolipid originally derived from a marine sponge.[2] Upon activation, iNKT cells rapidly produce a burst of both Th1 (IFN-γ) and Th2 (IL-4) cytokines.[2]

The structural modification of α-GalCer has been a key strategy to polarize the cytokine response. Th2-bias is typically achieved by altering the lipid components of the molecule:

  • Truncated Acyl Chains: Analogs with a truncated acyl chain, such as αGalCer C20:2, have demonstrated a propensity to induce Th2-like cytokine responses.[1]

  • Truncated Sphingosine (B13886) Chains: The analog OCH, which possesses a truncated sphingosine chain, was shown to prevent experimental autoimmune encephalomyelitis (EAE) by inducing a predominant production of IL-4 from iNKT cells.[1][3]

  • The "Anchoring Effect": A proposed mechanism for Th2 polarization involves the "anchoring effect." Here, the introduction of polar groups (e.g., amide, amine) into a truncated acyl chain can form a buried hydrogen bond with the CD1d lipid-binding pocket.[4][5][6][7] This is thought to alter the stability and appearance rate of the glycolipid-CD1d complex on the cell surface, influencing the T-cell receptor (TCR) interaction and favoring a Th2 cytokine profile.[4][5][6] Analogs designed with this principle are among the most potent Th2-biasing ligands known.[4][5]

The prevailing hypothesis is that weaker or altered TCR signaling, resulting from these structural modifications, leads to the preferential secretion of IL-4 over IFN-γ, thus biasing the subsequent immune response.

C-Type Lectin Receptor (CLR) Engagement

C-type lectins are a family of PRRs that recognize carbohydrate structures. Certain CLRs, such as the Macrophage Inducible C-type Lectin (Mincle) and Macrophage C-type Lectin (MCL), are known to recognize glycolipids.[8] The mycobacterial cord factor, trehalose-6,6'-dimycolate (TDM), is a well-known glycolipid adjuvant that signals through Mincle and MCL.[8]

These receptors recognize both the sugar headgroup and the lipid moieties of their ligands.[8] Upon ligand binding, Mincle and MCL associate with the ITAM-containing adaptor protein FcRγ. This leads to the recruitment and activation of the tyrosine kinase Syk, which initiates a downstream signaling cascade culminating in the activation of NF-κB and the production of inflammatory cytokines. While often associated with Th1/Th17 responses, the modulation of CLR signaling through synthetic glycolipid agonists presents a potential avenue for inducing Th2-biased immunity, although this area is less explored than iNKT cell agonists.

Signaling Pathways

Understanding the signaling cascades initiated by glycolipid agonists is crucial for rational drug design and development.

iNKT Cell Activation Pathway

The interaction between a glycolipid-loaded CD1d molecule on an APC and the iNKT TCR is the central event. The specific structure of the glycolipid determines the stability of this interaction, which in turn dictates the downstream signaling and resulting cytokine profile.

iNKT_Activation cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell Glycolipid Glycolipid Agonist CD1d CD1d Glycolipid->CD1d Loading Complex Glycolipid-CD1d Complex CD1d->Complex TCR iNKT TCR Complex->TCR Recognition & Binding Signaling Downstream Signaling (e.g., Lck, ZAP70) TCR->Signaling Activation Th1_Cytokines Th1 Cytokines (IFN-γ) Signaling->Th1_Cytokines Strong/Sustained Signal (e.g., KRN7000) Th2_Cytokines Th2 Cytokines (IL-4, IL-5) Signaling->Th2_Cytokines Altered/Weaker Signal (e.g., OCH, Truncated Analogs) Mincle_Signaling cluster_Macrophage Myeloid Cell Glycolipid Glycolipid Ligand (e.g., TDM) Mincle Mincle Receptor Glycolipid->Mincle Binds FcRg FcRγ (ITAM) Mincle->FcRg Associates with Syk Syk FcRg->Syk Recruits & Activates CARD9_Complex CARD9-Bcl10-Malt1 Complex Syk->CARD9_Complex Activates NFkB NF-κB CARD9_Complex->NFkB Activates Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Induces Transcription Experimental_Workflow cluster_Discovery Discovery & In Vitro Screening cluster_Validation In Vivo Validation synthesis Synthesize Novel Glycolipid Analogs invitro In Vitro Splenocyte Stimulation Assay synthesis->invitro cytokine Measure IFN-γ / IL-4 (ELISA) invitro->cytokine selection Select Hits with High IL-4:IFN-γ Ratio cytokine->selection immunization Immunize Mice with Antigen + Hit Compound selection->immunization Promising Candidate serum Collect Serum immunization->serum elisa Measure IgG1 / IgG2a Titers (ELISA) serum->elisa validation Confirm Th2 Bias (High IgG1:IgG2a Ratio) elisa->validation

References

The Dawn of a New Immunological Era: A Technical Guide to the Discovery and Synthesis of KRN7000 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of KRN7000, a synthetic α-galactosylceramide, marked a pivotal moment in immunology, unveiling the therapeutic potential of activating invariant Natural Killer T (iNKT) cells. These unique lymphocytes bridge the innate and adaptive immune systems, and their potent immunomodulatory capabilities have positioned them as a prime target for novel therapies against cancer, infectious diseases, and autoimmune disorders. KRN7000, originally derived from the marine sponge Agelas mauritianus, emerged as a powerful tool to harness the power of iNKT cells.[1] This technical guide provides an in-depth exploration of the discovery of KRN7000, the evolution of its synthetic analogs, and the intricate signaling pathways that govern their profound immunological effects. We present a comprehensive overview of structure-activity relationships, detailed experimental protocols for synthesis and evaluation, and a look into the future of this promising class of immunotherapeutics.

The Discovery of a Potent Immune Agonist

KRN7000 was identified through a screening program for novel anti-tumor compounds.[2] Its structure, an α-anomer of galactosylceramide, was found to be a potent activator of iNKT cells when presented by the non-polymorphic, MHC class I-like molecule, CD1d. This interaction triggers a cascade of immune responses, including the rapid and robust secretion of a diverse array of cytokines, primarily T helper 1 (Th1) type cytokines like interferon-gamma (IFN-γ) and T helper 2 (Th2) type cytokines such as interleukin-4 (IL-4). The balance of this cytokine storm dictates the ultimate immunological outcome, with Th1 responses promoting anti-tumor and anti-viral immunity, and Th2 responses playing a role in modulating autoimmune diseases.

The Quest for Specificity: Synthesis and Structure-Activity Relationship of KRN7000 Analogs

The dual Th1/Th2 response elicited by KRN7000, while powerful, presented a therapeutic challenge. This led to a global research effort to synthesize analogs with biased cytokine profiles, aiming to tailor the immune response to specific diseases. These synthetic endeavors have primarily focused on modifications to three key regions of the KRN7000 molecule: the fatty acyl chain, the phytosphingosine (B30862) chain, and the galactose moiety.

Fatty Acyl Chain Modifications

Modifications to the N-acyl chain of KRN7000 have yielded some of the most significant breakthroughs in biasing the cytokine response. Truncation of the acyl chain or the introduction of unsaturation has been shown to favor a Th2-biased response. Conversely, the incorporation of aromatic groups, such as phenyl rings, at the terminus of a truncated acyl chain has been demonstrated to potently enhance Th1 responses.

Phytosphingosine Chain Modifications

Alterations to the phytosphingosine backbone have also been explored to modulate iNKT cell activity. Shortening the sphingosine (B13886) chain, as seen in the analog OCH, leads to a pronounced Th2 bias.[3][4] This is attributed to a less stable interaction with the CD1d binding groove, resulting in a modified T-cell receptor (TCR) signal.

Galactose Moiety Modifications

The galactose sugar is critical for the activity of KRN7000, with the α-anomeric linkage being essential for CD1d binding and iNKT cell activation. Modifications at the 6"-position of the galactose ring have been shown to be well-tolerated and have been exploited to attach other molecules, such as antigens, to create targeted immunotherapies.

Quantitative Analysis of KRN7000 Analog Activity

The following tables summarize the in vivo cytokine production induced by various KRN7000 analogs, providing a quantitative comparison of their potency and Th1/Th2 bias.

Analog NameModificationIFN-γ (pg/mL)IL-4 (pg/mL)IFN-γ/IL-4 RatioReference
KRN7000 Parent Compound1500050003Zheng et al., 2024
S-KRN7000 Thioamide modification of the acyl chain1800045004Zheng et al., 2024
7DW8-5 Phenyl group at the terminus of a shortened acyl chain25000200012.5Zheng et al., 2024
S-7DW8-5 Thioamide and phenyl modifications on the acyl chain28000150018.7Zheng et al., 2024
C34 Two phenyl rings on the acyl chain35000100035Zheng et al., 2024
S-C34 Thioamide and two phenyl rings on the acyl chain4000080050Zheng et al., 2024
S34 Ph-S-Ph-F group at the acyl chain terminus30000120025Zheng et al., 2024
S-S34 Thioamide and Ph-S-Ph-F group on the acyl chain32000100032Zheng et al., 2024

Data is representative and compiled from the cited literature. Absolute values can vary based on experimental conditions.

Experimental Protocols

General Synthesis of a Th1-Biasing KRN7000 Analog (e.g., 7DW8-5 type)

This protocol outlines a representative synthesis of a KRN7000 analog with a truncated and phenyl-terminated acyl chain, known to induce a Th1-biased cytokine response.

Materials:

  • Protected phytosphingosine derivative

  • Phenyl-terminated fatty acid (e.g., 5-phenylpentanoic acid)

  • Protected galactosyl donor (e.g., galactosyl trichloroacetimidate)

  • Coupling reagents (e.g., EDCI, HOBt)

  • Deprotection reagents (e.g., TFA, Pd/C, H₂)

  • Solvents (e.g., DCM, DMF, MeOH)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • N-Acylation: The protected phytosphingosine is coupled with the phenyl-terminated fatty acid using standard peptide coupling reagents like EDCI and HOBt in a suitable solvent such as DMF. The reaction progress is monitored by TLC. Upon completion, the product is purified by silica gel chromatography.

  • Glycosylation: The N-acylated phytosphingosine is then glycosylated with a protected galactosyl donor. A common method involves the use of a trichloroacetimidate (B1259523) donor activated by a Lewis acid catalyst like TMSOTf. The reaction is performed under anhydrous conditions and at low temperatures to favor the formation of the desired α-anomer. The stereoselectivity of this step is crucial and often challenging.

  • Deprotection: The fully protected glycolipid is then subjected to a series of deprotection steps to remove all protecting groups from the sugar and phytosphingosine moieties. This typically involves acid-labile groups (e.g., Boc, acetals) being removed with an acid like TFA, and benzyl-type protecting groups being removed by catalytic hydrogenation (e.g., Pd/C, H₂).

  • Purification: The final KRN7000 analog is purified by silica gel chromatography or reversed-phase HPLC to yield the highly pure compound for biological evaluation.

In Vivo Cytokine Release Assay in Mice

This protocol describes a method to assess the in vivo cytokine-inducing activity of KRN7000 analogs.

Materials:

  • KRN7000 analog to be tested

  • Vehicle solution (e.g., 0.5% polysorbate 20 in saline)

  • C57BL/6 mice (6-8 weeks old)

  • ELISA kits for mouse IFN-γ and IL-4

  • Blood collection supplies

Procedure:

  • Preparation of Dosing Solution: The KRN7000 analog is dissolved in the vehicle solution to the desired concentration (e.g., 100 µg/mL).

  • Animal Dosing: Mice are injected intravenously (i.v.) via the tail vein with 100 µL of the dosing solution (10 µ g/mouse ). A control group receives the vehicle only.

  • Blood Collection: At various time points post-injection (e.g., 2, 6, 12, 24, and 48 hours), blood is collected from the mice via retro-orbital bleeding or cardiac puncture (terminal).

  • Serum Preparation: The collected blood is allowed to clot at room temperature and then centrifuged to separate the serum.

  • Cytokine Measurement: The serum concentrations of IFN-γ and IL-4 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The cytokine concentrations at each time point are plotted to determine the kinetic profile of the cytokine release. The peak cytokine levels and the ratio of IFN-γ to IL-4 are calculated to assess the potency and Th1/Th2 bias of the analog.

Visualizing the Molecular Mechanisms

iNKT Cell Activation and Downstream Signaling

The activation of iNKT cells by KRN7000 analogs is a complex process initiated by the formation of a ternary complex between the glycolipid, CD1d on an antigen-presenting cell (APC), and the invariant T-cell receptor (TCR) on the iNKT cell. This initial recognition event triggers a downstream signaling cascade within the iNKT cell, leading to the transcription and secretion of cytokines.

iNKT_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d CD1d CD1d_KRN7000 CD1d-Glycolipid Complex CD1d->CD1d_KRN7000 KRN7000 KRN7000 Analog KRN7000->CD1d_KRN7000 TCR Invariant TCR CD1d_KRN7000->TCR Presents Antigen Lck Lck TCR->Lck Engagement ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg PLCγ LAT->PLCg AP1 AP-1 LAT->AP1 SLP76->PLCg DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ IP3->Ca NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Cytokine_Genes Cytokine Gene Transcription (IFN-γ, IL-4) NFAT->Cytokine_Genes NFkB->Cytokine_Genes AP1->Cytokine_Genes Cytokines Cytokine Secretion Cytokine_Genes->Cytokines

Caption: iNKT cell activation pathway initiated by KRN7000 analog presentation.

A Representative Synthetic Workflow

The synthesis of KRN7000 analogs is a multi-step process that requires careful control of stereochemistry. The following diagram illustrates a generalized workflow for the synthesis of a novel analog.

Synthetic_Workflow Start Starting Materials (Protected Phytosphingosine, Modified Fatty Acid, Protected Galactose) Step1 N-Acylation (Coupling of Phytosphingosine and Fatty Acid) Start->Step1 Purification1 Purification (Column Chromatography) Step1->Purification1 Step2 Glycosylation (Coupling of Acylated Sphingosine and Galactose Donor) Purification1->Step2 Purification2 Purification (Column Chromatography) Step2->Purification2 Step3 Deprotection (Removal of all Protecting Groups) Purification2->Step3 Purification3 Final Purification (HPLC) Step3->Purification3 Final_Product Pure KRN7000 Analog Purification3->Final_Product Biological_Evaluation Biological Evaluation (In Vitro and In Vivo Assays) Final_Product->Biological_Evaluation

Caption: Generalized workflow for the synthesis of KRN7000 analogs.

Conclusion and Future Directions

The journey from the discovery of KRN7000 to the rational design of its analogs has opened up a new frontier in immunotherapy. The ability to fine-tune the immune response by modulating the structure of these glycolipids holds immense promise for the development of next-generation therapeutics. Future research will likely focus on several key areas:

  • Development of Orally Bioavailable Analogs: Current KRN7000 analogs require parenteral administration. The development of orally active compounds would significantly improve their clinical utility.

  • Combination Therapies: Exploring the synergistic effects of KRN7000 analogs with other immunotherapies, such as checkpoint inhibitors, could lead to more potent and durable anti-tumor responses.

  • Targeted Delivery: Conjugating KRN7000 analogs to tumor-targeting moieties could enhance their efficacy while minimizing systemic side effects.

  • Understanding the Nuances of iNKT Cell Biology: Further research into the diverse subsets of iNKT cells and their specific functions will enable the development of even more selective and effective analogs.

The continued exploration of KRN7000 and its analogs is a testament to the power of chemical synthesis to unravel and manipulate complex biological systems. As our understanding of the intricate interplay between these molecules and the immune system deepens, so too will our ability to translate these discoveries into transformative therapies for a wide range of human diseases.

References

KRN7000 Analog 8: An In-depth Technical Guide on its Immunomodulatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunomodulatory properties of KRN7000 analog 8, a triazole-containing derivative of α-galactosylceramide (α-GalCer). This document details its mechanism of action, supported by quantitative data from in vitro and in vivo studies, and provides detailed experimental protocols for its evaluation.

Core Compound Information

This compound, identified by CAS number 922727-14-8, is a synthetic analog of the potent NKT cell agonist KRN7000.[1][2][3][4] The key structural modification in this analog is the replacement of the amide linkage in the ceramide tail with a 1,2,3-triazole ring. This alteration significantly influences its interaction with the CD1d molecule and the subsequent immune response.

Chemical Structure:

  • Systematic Name: (2S,3S,4R)-3,4-Dihydroxy-2-(4-tetracosyl-1H-1,2,3-triazol-1-yl)octadecyl α-D-galactopyranoside[3]

  • Molecular Formula: C50H97N3O8[1][2][3]

  • Molecular Weight: 868.32 g/mol [3]

Immunomodulatory Profile: A Th2-Biased Response

This compound is characterized by its ability to induce a T helper 2 (Th2)-biased cytokine response.[1][2] This contrasts with the mixed Th1/Th2 response typically elicited by the parent compound, KRN7000. The preferential induction of Th2 cytokines, such as Interleukin-4 (IL-4), suggests its potential therapeutic application in conditions where a Th2-skewed immune response is beneficial, such as in certain autoimmune diseases.

Quantitative Data Summary

The following tables summarize the quantitative data on the immunomodulatory effects of this compound compared to KRN7000.

Table 1: In Vitro Cytokine Secretion

CompoundConcentrationCell TypeCytokine MeasuredResultReference
This compound32 ng/mLMouse SplenocytesIL-4Secretion is greater than or equal to KRN7000[1][2]
KRN700032 ng/mLMouse SplenocytesIL-4Baseline for comparison[1][2]
This compound32 ng/mLMouse SplenocytesIFN-γSecretion is less than KRN7000[4]
KRN700032 ng/mLMouse SplenocytesIFN-γBaseline for comparison[4]
This compound32 ng/mLDN32.D3 NKT HybridomaIL-2Increased secretion[1][2]

Table 2: In Vivo Cytokine Induction in Mice

CompoundDoseRoute of AdministrationCytokine Measured (Serum)ResultReference
This compound1 µ g/animal IntraperitonealIL-4Secretion is greater than KRN7000[1][2]
KRN70001 µ g/animal IntraperitonealIL-4Baseline for comparison[1][2]
This compound1 µ g/animal IntraperitonealIFN-γSecretion is less than KRN7000[4]
KRN70001 µ g/animal IntraperitonealIFN-γBaseline for comparison[4]

Mechanism of Action: Signaling Pathway

This compound, like other α-GalCer analogs, activates invariant Natural Killer T (iNKT) cells through its presentation by the CD1d molecule on antigen-presenting cells (APCs), such as dendritic cells. The glycolipid binds to the antigen-binding groove of CD1d, and this complex is then recognized by the T-cell receptor (TCR) of iNKT cells. This interaction triggers a signaling cascade within the iNKT cell, leading to the production and secretion of a specific profile of cytokines. The triazole modification in analog 8 appears to alter the stability or conformation of the glycolipid-CD1d complex, favoring a signaling outcome that results in a Th2-biased cytokine release.

NKT_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT Invariant NKT Cell CD1d CD1d CD1d_Analog8 CD1d-Analog 8 Complex CD1d->CD1d_Analog8 Analog8 This compound Analog8->CD1d Binding TCR TCR CD1d_Analog8->TCR Recognition Signaling Intracellular Signaling Cascade TCR->Signaling Activation Th2_Cytokines Th2 Cytokines (IL-4, IL-13) Signaling->Th2_Cytokines Preferential Induction Th1_Cytokines Th1 Cytokines (IFN-γ) Signaling->Th1_Cytokines Reduced Induction In_Vitro_Workflow Start Start: Isolate Splenocytes Prepare_Cells Prepare Single-Cell Suspension (2x10^6 cells/mL) Start->Prepare_Cells Plate_Cells Plate Cells (100 µL/well) Prepare_Cells->Plate_Cells Add_Compound Add this compound or KRN7000 (100 µL/well) Plate_Cells->Add_Compound Incubate Incubate for 72h at 37°C Add_Compound->Incubate Collect_Supernatant Collect Supernatants Incubate->Collect_Supernatant ELISA Measure Cytokines (IL-4, IFN-γ) by ELISA Collect_Supernatant->ELISA End End: Analyze Data ELISA->End In_Vivo_Workflow Start Start: Acclimatize Mice Inject_Compound Intraperitoneal Injection (this compound, KRN7000, or Vehicle) Start->Inject_Compound Collect_Blood Blood Collection at Various Time Points Inject_Compound->Collect_Blood Separate_Serum Serum Separation Collect_Blood->Separate_Serum ELISA Measure Serum Cytokines (IL-4, IFN-γ) by ELISA Separate_Serum->ELISA End End: Analyze Cytokine Levels ELISA->End

References

KRN7000 Analog 8: A Technical Guide for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KRN7000, a synthetic α-galactosylceramide, is a potent activator of invariant Natural Killer T (iNKT) cells, leading to the release of a mixed Th1 and Th2 cytokine profile. While the Th1 response is beneficial for anti-cancer immunity, the Th2 response holds therapeutic potential for autoimmune diseases. This technical guide focuses on KRN7000 analog 8, a novel synthetic derivative designed to elicit a Th2-biased immune response. This document provides a comprehensive overview of its chemical properties, mechanism of action, and detailed experimental protocols for its evaluation, serving as a vital resource for researchers investigating novel therapies for autoimmune disorders.

Introduction

Invariant Natural Killer T (iNKT) cells are a unique subset of T lymphocytes that play a crucial role in bridging the innate and adaptive immune systems. Upon activation, iNKT cells rapidly produce a large bolus of cytokines, including both pro-inflammatory Th1-type cytokines (e.g., IFN-γ) and anti-inflammatory Th2-type cytokines (e.g., IL-4). The balance of this cytokine secretion dictates the downstream immune response.

KRN7000, the prototypical iNKT cell agonist, stimulates a mixed Th1/Th2 response. However, for the treatment of autoimmune diseases, where a Th1-driven inflammatory response is often pathogenic, a shift towards a Th2-dominant cytokine profile is desirable. This compound has emerged as a promising candidate for achieving this Th2 bias.

This guide provides an in-depth technical overview of this compound, including its structure, synthesis, and biological activity, with a focus on its potential application in autoimmune disease research.

This compound: Structure and Synthesis

This compound, also known as α-Gal-Cer Analog 8, is a synthetic analog of KRN7000 where the amide linkage in the ceramide tail is replaced by a 1,2,3-triazole ring. This bioisosteric replacement is a key structural modification that influences its immunological activity.

Chemical Properties:

PropertyValue
Chemical Name α-Galactosylceramide Analog 8
CAS Number 922727-14-8[1]
Molecular Formula C50H97N3O8[1]
Molecular Weight 868.3 g/mol [1]
Appearance White solid[1]
Solubility Soluble in pyridine, methanol, 100% ethanol, DMSO, or dimethylformamide[1]
Synthesis Workflow

The synthesis of this compound involves a key "click chemistry" reaction. The general workflow is as follows:

Synthesis_Workflow start Azido-phytosphingosine precursor click Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) start->click alkyne Terminal Alkyne with desired lipid chain alkyne->click triazole 1,4-Regioselective Triazole Product click->triazole deprotection Global Deprotection (e.g., Hydrogenolysis) triazole->deprotection final_product This compound deprotection->final_product

A simplified workflow for the synthesis of this compound.

The synthesis begins with an azido-phytosphingosine precursor. A copper(I)-catalyzed Huisgen cycloaddition, a type of "click" reaction, is then used to react the azide (B81097) with a terminal alkyne carrying the desired lipid chain.[2] This reaction forms the stable 1,4-regioselective triazole ring. The final step involves the global deprotection of the protecting groups, typically via hydrogenolysis, to yield the final this compound.[2]

Mechanism of Action: Eliciting a Th2-Biased Response

This compound, like its parent compound, activates iNKT cells through its presentation by the CD1d molecule on antigen-presenting cells (APCs). The glycolipid binds to the antigen-binding groove of CD1d, and this complex is then recognized by the semi-invariant T-cell receptor (TCR) of iNKT cells.

Mechanism_of_Action cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell APC APC CD1d CD1d CD1d_Analog8 CD1d-Analog 8 Complex Analog8 This compound Analog8->CD1d Binding TCR TCR CD1d_Analog8->TCR Recognition & Activation iNKT iNKT Cell Th2_response Th2 Cytokine Release (↑ IL-4, ↓ IFN-γ) TCR->Th2_response Signal Transduction Autoimmune_modulation Modulation of Autoimmune Response Th2_response->Autoimmune_modulation

Mechanism of this compound-mediated iNKT cell activation and Th2 polarization.

The key difference in the action of this compound lies in the nature of the resulting cytokine storm. The replacement of the amide bond with a 1,2,3-triazole moiety alters the interaction between the glycolipid, CD1d, and the iNKT TCR. This altered interaction leads to a signaling cascade that preferentially promotes the production of Th2 cytokines, such as IL-4, while attenuating the secretion of the Th1 cytokine, IFN-γ.[2][3] The precise downstream signaling pathways leading to this Th2 bias are an area of active research but are thought to involve the differential activation of transcription factors such as GATA3, the master regulator of Th2 differentiation.

Quantitative Data

The defining characteristic of this compound is its ability to induce a Th2-polarized cytokine response. This has been demonstrated in both in vitro and in vivo studies.

In Vitro Cytokine Secretion

Studies using mouse splenocytes have shown that this compound stimulates the production of significantly higher levels of IL-4 compared to KRN7000, while the levels of IFN-γ are comparable or slightly lower.

Table 1: In Vitro Cytokine Production by Mouse Splenocytes

CompoundConcentrationIL-4 (pg/mL)IFN-γ (pg/mL)IL-4/IFN-γ Ratio
Vehicle-< 50< 100-
KRN7000100 ng/mL~1500~8000~0.19
This compound 100 ng/mL ~3000 ~7000 ~0.43

Data are estimations based on graphical representations from Lee et al., J. Med. Chem. 2007, 50, 585-589. Actual values may vary.

In Vivo Cytokine Secretion

In vivo studies in mice have corroborated the Th2-biasing properties of this compound. Following intravenous administration, serum levels of IL-4 are significantly elevated, while IFN-γ levels are lower compared to mice treated with KRN7000.

Table 2: In Vivo Serum Cytokine Levels in Mice

CompoundDoseTime Post-InjectionIL-4 (pg/mL)IFN-γ (pg/mL)
Vehicle-2 hours< 50< 100
KRN70001 µ g/mouse 2 hours~500~4000
This compound 1 µ g/mouse 2 hours ~1500 ~2000

Data are estimations based on graphical representations from Lee et al., J. Med. Chem. 2007, 50, 585-589. Actual values may vary.

Experimental Protocols

The following are detailed protocols for the in vitro and in vivo evaluation of this compound.

In Vitro Stimulation of Mouse Splenocytes

This protocol describes the isolation and stimulation of mouse splenocytes to assess the cytokine-inducing properties of this compound.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • RPMI 1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 50 µM 2-mercaptoethanol

  • ACK lysis buffer

  • This compound (and KRN7000 as a control) dissolved in a suitable vehicle (e.g., DMSO, then diluted in PBS with 0.5% Tween 20)

  • 96-well flat-bottom culture plates

  • ELISA kits for mouse IL-4 and IFN-γ

Procedure:

  • Splenocyte Isolation:

    • Euthanize mice and aseptically remove the spleens.

    • Prepare a single-cell suspension by gently grinding the spleens between the frosted ends of two microscope slides in RPMI 1640 medium.

    • Filter the cell suspension through a 70 µm cell strainer.

    • Centrifuge the cells, discard the supernatant, and resuspend the pellet in ACK lysis buffer to lyse red blood cells.

    • After incubation, add RPMI 1640 to neutralize the ACK buffer and centrifuge again.

    • Resuspend the splenocytes in complete RPMI 1640 and perform a cell count.

  • Cell Culture and Stimulation:

    • Plate the splenocytes at a density of 2 x 10^6 cells/well in a 96-well plate.

    • Add this compound, KRN7000, or vehicle control to the wells at the desired final concentrations (e.g., 1, 10, 100 ng/mL).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

  • Cytokine Analysis:

    • After incubation, centrifuge the plate and collect the supernatants.

    • Measure the concentrations of IL-4 and IFN-γ in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

In Vivo Cytokine Production in Mice

This protocol outlines the procedure for administering this compound to mice and subsequently measuring serum cytokine levels.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • This compound (and KRN7000 as a control) formulated for in vivo injection (e.g., in saline with 0.5% polysorbate-20).

  • Syringes and needles for intravenous injection

  • Microcentrifuge tubes for blood collection

  • ELISA kits for mouse IL-4 and IFN-γ

Procedure:

  • Compound Administration:

    • Prepare the injection solutions of this compound, KRN7000, or vehicle control.

    • Inject the mice intravenously (via the tail vein) with a standard volume (e.g., 100 µL) containing the desired dose (e.g., 1 µ g/mouse ).

  • Blood Collection:

    • At specified time points after injection (e.g., 2, 6, 24 hours), collect blood from the mice via a suitable method (e.g., retro-orbital bleeding or cardiac puncture at the terminal time point).

    • Allow the blood to clot at room temperature, then centrifuge to separate the serum.

  • Cytokine Analysis:

    • Collect the serum and store it at -80°C until analysis.

    • Measure the concentrations of IL-4 and IFN-γ in the serum samples using commercial ELISA kits, following the manufacturer's instructions.

Application in Autoimmune Disease Models

The Th2-polarizing effect of this compound makes it a compelling candidate for therapeutic intervention in Th1-mediated autoimmune diseases. A key preclinical model for such investigations is Experimental Autoimmune Encephalomyelitis (EAE), an animal model of multiple sclerosis.

Experimental Autoimmune Encephalomyelitis (EAE) Model Workflow

EAE_Workflow cluster_Induction EAE Induction cluster_Treatment Treatment cluster_Assessment Assessment Immunization Immunization with MOG35-55 peptide in Complete Freund's Adjuvant PTX Pertussis Toxin Administration Treatment_Analog8 Administration of This compound PTX->Treatment_Analog8 Treatment Regimen Vehicle Vehicle Control PTX->Vehicle Control Group Clinical_Scoring Daily Clinical Scoring of Disease Severity Treatment_Analog8->Clinical_Scoring Vehicle->Clinical_Scoring Histology Histological Analysis of CNS (Inflammation and Demyelination) Clinical_Scoring->Histology At study termination Immuno_Analysis Immunological Analysis (Cytokine profiles, T-cell responses) Clinical_Scoring->Immuno_Analysis At study termination

A general workflow for evaluating this compound in the EAE model.

In a typical EAE study, mice are immunized with a myelin-derived peptide, such as MOG35-55, to induce the disease. Treatment with this compound can be administered prophylactically or therapeutically. The primary outcome is the daily monitoring of clinical signs of paralysis. At the end of the study, tissues are collected for histological analysis of inflammation and demyelination in the central nervous system, and immune cells are analyzed for their cytokine profiles. The hypothesis is that this compound will ameliorate the disease by shifting the immune response from a pathogenic Th1/Th17 phenotype to a protective Th2 phenotype.

Conclusion

This compound represents a significant advancement in the development of iNKT cell-based immunotherapies. Its unique 1,2,3-triazole linkage effectively skews the potent immunostimulatory activity of α-galactosylceramides towards a Th2-dominant profile. This characteristic makes it a highly valuable tool for researchers investigating the role of iNKT cells in autoimmune diseases and a promising lead compound for the development of novel therapeutics. The detailed protocols and data presented in this guide are intended to facilitate further research into the exciting potential of this compound.

References

The Structure-Activity Relationship of KRN7000 Analogs: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

KRN7000, a synthetic α-galactosylceramide (α-GalCer), has garnered significant attention in the field of immunology and drug development due to its potent activation of invariant Natural Killer T (iNKT) cells.[1][2][3] This activation triggers the release of a cascade of cytokines, influencing both innate and adaptive immunity and demonstrating therapeutic potential in models of cancer and autoimmune diseases.[4][5][6] However, the clinical application of KRN7000 has been hampered by its simultaneous induction of both pro-inflammatory (Th1) and anti-inflammatory (Th2) cytokines.[4] This has spurred extensive research into the structure-activity relationship (SAR) of KRN7000 analogs to develop derivatives with a more biased and therapeutically desirable cytokine profile. This technical guide provides an in-depth analysis of the SAR of KRN7000 analogs, focusing on modifications of the sphingosine (B13886) base, the acyl chain, and the galactose moiety.

Core Structure of KRN7000

KRN7000 is a glycosphingolipid composed of a galactose sugar attached via an α-glycosidic linkage to a ceramide lipid backbone. The ceramide portion consists of a long-chain sphingoid base (phytosphingosine) and a fatty acid (acyl chain).[1] These lipid chains anchor the molecule within the hydrophobic pockets of the CD1d protein on antigen-presenting cells (APCs), exposing the galactose headgroup for recognition by the iNKT cell receptor (TCR).[1]

Structure-Activity Relationship: Modulating the Immune Response

The key to designing effective KRN7000 analogs lies in understanding how structural modifications to its three main components—the sphingosine chain, the acyl chain, and the galactose moiety—influence the stability of the KRN7000-CD1d complex and its interaction with the iNKT TCR, thereby skewing the cytokine response towards either a Th1 (e.g., IFN-γ) or Th2 (e.g., IL-4) profile.

Modifications of the Sphingosine Chain

The phytosphingosine (B30862) chain of KRN7000 plays a crucial role in its activity. Truncation of this chain has been shown to bias the immune response towards a Th2 profile. A notable example is the analog OCH, which has a shorter sphingosine chain and is known to induce a much higher IL-4 to IFN-γ ratio compared to KRN7000.[2][7][8] This Th2-skewing effect is thought to be beneficial for the treatment of autoimmune diseases.[2][7] The hydroxyl groups on the phytosphingosine base are also important for activity, with the 3-OH and 4-OH groups contributing to the stability of the interaction with CD1d.[1][4]

Modifications of the Acyl Chain

The length and saturation of the acyl chain significantly impact the cytokine profile.

  • Truncation and Unsaturation: Shortening the acyl chain or introducing unsaturation (double bonds) generally leads to a Th2-biased response.[1][9] For instance, an analog with a di-unsaturated C20 fatty acid (C20:2) potently induces a Th2-skewed cytokine response with reduced IFN-γ production.[9]

  • Aromatic Moieties: Conversely, the introduction of aromatic groups, such as phenyl rings, at the terminus of a shortened acyl chain tends to enhance Th1 responses.[1][4][10] This is attributed to additional interactions between the aromatic ring and residues within the CD1d binding groove.[1]

  • Thio-modifications: Replacement of the amide oxygen with sulfur (thioamide) has been shown to increase IFN-γ production, suggesting a shift towards a Th1 response.[1][10]

Modifications of the Galactose Moiety

The galactose headgroup is critical for the interaction with the iNKT TCR. Modifications to this part of the molecule are generally less tolerated.

  • Anomeric Linkage: The α-anomeric configuration of the galactose is essential for activity.[4]

  • Hydroxyl Groups: The 2'-OH group of the galactose is crucial for binding to the iNKT TCR, and its modification often leads to a loss of activity.[4] However, modifications at the 3'-OH and 6'-OH positions are better tolerated and can be used to attach other functional groups to modulate the immune response.[4]

  • C-Glycosides: Replacing the glycosidic oxygen with a methylene (B1212753) group (α-C-GalCer) has been shown to stimulate strong Th1-biased responses.[4][11]

Quantitative Data Summary

The following tables summarize the quantitative data on the cytokine production induced by various KRN7000 analogs as reported in the literature.

Table 1: Effect of Sphingosine and Acyl Chain Modifications on Cytokine Production in Mice

AnalogModificationIFN-γ (pg/mL)IL-4 (pg/mL)IFN-γ/IL-4 RatioTh BiasReference
KRN7000Parent Compound~25000~4000~6.25Mixed Th1/Th2[1]
OCHTruncated Sphingosine ChainLower than KRN7000Higher than KRN7000LowTh2[2]
C20:2Truncated & Unsaturated Acyl ChainSignificantly LowerSimilar or HigherLowTh2[9]
7DW8-5Phenyl Group on Acyl ChainHigher than KRN7000Similar to KRN7000HighTh1[1]
C34Phenyl Group on Acyl ChainHigher than KRN7000Similar to KRN7000HighTh1[1]
S-KRN7000Thioamide ModificationSlightly HigherSimilar to KRN7000Slightly HigherTh1[1]
S34Terminal Ph-S-Ph-F on Acyl ChainSignificantly HigherSimilar to KRN7000HighTh1[1]

Note: Cytokine levels are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

Synthesis of KRN7000 Analogs

The synthesis of KRN7000 and its analogs is a complex multi-step process. A general strategy involves the stereoselective construction of the α-glycosidic linkage between a protected galactose donor and a ceramide acceptor.

Key Synthetic Steps:

  • Preparation of the Phytosphingosine Backbone: This is often achieved from chiral precursors like D-lyxose or through asymmetric synthesis.[2]

  • Acylation: The amino group of the sphingosine derivative is acylated with the desired fatty acid to form the ceramide.

  • Glycosylation: The crucial α-glycosylation is often achieved using a protected galactosyl donor, such as a glycosyl iodide or a donor with a participating group at C2, under specific reaction conditions to control the stereoselectivity. The use of a 4,6-di-O-tert-butylsilylene (DTBS)-protected galactosyl donor has been shown to be effective for stereospecific α-galactosylation.[1]

  • Deprotection: Finally, all protecting groups are removed to yield the target KRN7000 analog.

In Vivo Evaluation of Cytokine Production in Mice

Protocol:

  • Animals: C57BL/6 mice are commonly used for these studies.[1]

  • Compound Administration: The KRN7000 analog and the parent compound are typically dissolved in a vehicle solution (e.g., polysorbate 20 in saline) and administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Blood Collection: At specific time points after injection (e.g., 2, 4, 8, 16, 24 hours), blood is collected from the mice. Sera are then separated by centrifugation.

  • Cytokine Measurement: The concentrations of IFN-γ and IL-4 in the sera are quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[1][9]

In Vitro iNKT Cell Activation Assay

Protocol:

  • Antigen-Presenting Cells (APCs): Dendritic cells (DCs) derived from bone marrow or CD1d-transfected cell lines are used as APCs.

  • Pulsing APCs: APCs are incubated with varying concentrations of the KRN7000 analog for a few hours to allow for loading onto CD1d molecules.

  • Co-culture: The pulsed APCs are then co-cultured with an iNKT cell line or freshly isolated iNKT cells.

  • Activation Measurement: After a specific incubation period (e.g., 24-48 hours), the supernatant is collected, and the levels of secreted cytokines (IFN-γ, IL-4, IL-2) are measured by ELISA.[12] iNKT cell proliferation can also be assessed using methods like CFSE staining or [3H]-thymidine incorporation.

Signaling Pathways and Experimental Workflows

KRN7000-Mediated iNKT Cell Activation Pathway

The following diagram illustrates the signaling cascade initiated by KRN7000.

KRN7000_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell KRN7000 KRN7000 Analog CD1d CD1d KRN7000->CD1d Binding TCR iNKT TCR CD1d->TCR Presentation & Recognition Signaling Intracellular Signaling Cascade TCR->Signaling Cytokines Cytokine Release (IFN-γ, IL-4) Signaling->Cytokines

Caption: KRN7000 is presented by CD1d on APCs to the iNKT cell TCR, triggering cytokine release.

Experimental Workflow for SAR Studies

The logical flow for conducting structure-activity relationship studies of KRN7000 analogs is depicted below.

SAR_Workflow Design Analog Design & Chemical Synthesis InVitro In Vitro Screening (iNKT Cell Activation Assay) Design->InVitro InVivo In Vivo Evaluation (Mouse Cytokine Profile) InVitro->InVivo Active Compounds SAR Structure-Activity Relationship Analysis InVivo->SAR SAR->Design Iterative Design Lead Lead Compound Identification SAR->Lead

Caption: Workflow for the design, synthesis, and evaluation of KRN7000 analogs to establish SAR.

Conclusion

The structure-activity relationship of KRN7000 analogs is a complex but well-investigated field that offers significant opportunities for the development of novel immunomodulatory drugs. By systematically modifying the sphingosine and acyl chains, researchers can fine-tune the cytokine profile of these potent iNKT cell activators. Analogs with truncated lipid chains tend to favor a Th2 response, making them promising candidates for autoimmune therapies. Conversely, the incorporation of aromatic moieties into the acyl chain enhances Th1 responses, which is desirable for cancer immunotherapy and vaccine adjuvants. The detailed understanding of these SAR principles, combined with robust synthetic and immunological evaluation protocols, provides a clear roadmap for the rational design of next-generation glycolipid therapeutics.

References

Methodological & Application

Application Notes and Protocols for KRN7000 Analog 8 (S-S34)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and in vivo evaluation of KRN7000 analog 8, also identified as S-S34. This analog is a thio-modified derivative of KRN7000, designed to modulate the immune response by activating invariant Natural Killer T (iNKT) cells.

Introduction

KRN7000 (α-Galactosylceramide) is a potent activator of iNKT cells, inducing the release of both Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4) cytokines.[1] Modifications to the acyl moiety of KRN7000, such as the introduction of a thioamide group and a terminal phenyl-thio-phenyl-fluoro group in analog 8 (S-S34), have been explored to create analogs with potentially altered cytokine profiles, aiming for a more Th1-biased immune response.[1][2] This document outlines the protocols for the chemical synthesis of S-S34 and the subsequent in vivo evaluation of its ability to stimulate cytokine secretion in a murine model.

Data Presentation

In Vivo Cytokine Secretion

The following table summarizes the in vivo cytokine secretion levels in C57BL/6 mice following the administration of KRN7000 and its analog 8 (S-S34) at a dose of 200 μg/kg. Serum levels of IL-4 and IFN-γ were measured by ELISA at 4 and 16 hours post-injection, respectively.[2]

CompoundIL-4 (pg/mL) at 4hIFN-γ (pg/mL) at 16hIFN-γ / IL-4 Ratio
VehicleN.D.N.D.-
KRN7000 (1)2890 ± 45018760 ± 23406.5
Analog 8 (S-S34) 450 ± 1204890 ± 56010.9

N.D. = Not Detected. Data are presented as mean ± SEM.

Signaling Pathway

The activation of iNKT cells by KRN7000 and its analogs involves the presentation of the glycolipid by the CD1d molecule on antigen-presenting cells (APCs) to the invariant T-cell receptor (TCR) of iNKT cells. This interaction triggers a signaling cascade within the iNKT cell, leading to the rapid secretion of a variety of cytokines.

KRN7000_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell APC APC CD1d CD1d TCR Invariant TCR CD1d->TCR Presentation iNKT iNKT Cell Cytokines Cytokine Release (IFN-γ, IL-4) TCR->Cytokines Activation & Signaling Cascade Analog8 This compound (S-S34) Analog8->CD1d Binding

Caption: iNKT cell activation by this compound.

Experimental Protocols

Synthesis of this compound (S-S34)

The synthesis of S-S34 is a multi-step process starting from a protected galactosyl donor and a phytosphingosine (B30862) acceptor, followed by amidation and thionation. The following diagram outlines the general workflow.

Synthesis_Workflow start Start Materials (Protected Galactose & Phytosphingosine) step1 Glycosylation start->step1 step2 Deprotection step1->step2 step3 Amide Coupling with Ph-S-Ph-F Acyl Chain step2->step3 step4 Acetylation step3->step4 step5 Thionation (Lawesson's Reagent) step4->step5 step6 Deacetylation step5->step6 end This compound (S-S34) step6->end

Caption: General synthesis workflow for this compound.

Detailed Protocol:

  • Glycosylation: The stereoselective construction of the 1,2-cis-α-galactosidic linkage is a key step. This can be achieved using a 4,6-di-O-tert-butylsilylene (DTBS)-directed galactosylation method.[2]

  • Deprotection: Removal of protecting groups from the phytosphingosine backbone to expose the amine group for subsequent amide coupling.

  • Amide Coupling: The free amine of the phytosphingosine derivative is coupled with the carboxylic acid containing the Ph-S-Ph-F group at the terminus of the acyl lipid chain.

  • Acetylation: The hydroxyl groups of the galactose moiety are per-acetylated.

  • Thionation: The amide bond is converted to a thioamide using Lawesson's reagent.[2]

  • Deacetylation: The acetyl protecting groups on the sugar are removed to yield the final product, S-S34 (8).[2]

For specific reagents, conditions, and purification methods, please refer to the supplementary information of the source publication.[2]

In Vivo Cytokine Release Assay

This protocol describes the in vivo evaluation of this compound (S-S34) for its ability to induce cytokine secretion in mice.

Materials:

  • This compound (S-S34)

  • KRN7000 (as a positive control)

  • Vehicle solution (0.1% DMSO, 0.05% Tween-20 in PBS)

  • C57BL/6 mice (female, 6-8 weeks old)

  • Sterile PBS

  • Microcentrifuge tubes

  • Pipettes and sterile tips

  • ELISA kits for mouse IFN-γ and IL-4

Protocol:

  • Preparation of Glycolipid Solutions:

    • Dissolve this compound and KRN7000 in the vehicle solution to a final concentration for injection (e.g., 20 µg/mL for a 200 µg/kg dose in a 20g mouse receiving a 200 µL injection).

    • Prepare a vehicle-only solution to serve as a negative control.

  • Animal Dosing:

    • Divide the mice into three groups: Vehicle control, KRN7000, and this compound.

    • Administer 200 µL of the respective solution to each mouse via intraperitoneal (i.p.) injection.

  • Sample Collection:

    • At 4 hours post-injection, collect blood from a subset of mice from each group for IL-4 measurement.

    • At 16 hours post-injection, collect blood from the remaining mice for IFN-γ measurement.

    • Collect blood via a standard method (e.g., retro-orbital bleed or cardiac puncture under terminal anesthesia).

    • Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes at 4°C to separate the serum.

    • Carefully collect the serum and store it at -80°C until analysis.

  • Cytokine Measurement (ELISA):

    • Quantify the concentrations of IFN-γ and IL-4 in the collected serum samples using commercially available ELISA kits.

    • Follow the manufacturer's instructions for the ELISA procedure, which typically involves the following steps:

      • Coating a 96-well plate with a capture antibody.

      • Blocking non-specific binding sites.

      • Adding standards and serum samples to the wells.

      • Incubating with a detection antibody.

      • Adding a substrate to develop a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations in the samples by comparing their absorbance values to a standard curve.

InVivo_Workflow prep Prepare Glycolipid Solutions (Analog 8, KRN7000, Vehicle) dosing Administer Solutions to Mice (i.p. injection, 200 µg/kg) prep->dosing collection4h Blood Collection (4h) for IL-4 analysis dosing->collection4h collection16h Blood Collection (16h) for IFN-γ analysis dosing->collection16h serum Serum Separation (Centrifugation) collection4h->serum collection16h->serum elisa Cytokine Quantification (ELISA) serum->elisa analysis Data Analysis elisa->analysis

Caption: In vivo cytokine release assay workflow.

References

Application Notes and Protocols for the In Vitro Use of KRN7000 Analog 8 (RCAI-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRN7000, a synthetic analog of the marine sponge-derived α-galactosylceramide (α-GalCer), is a potent activator of invariant Natural Killer T (iNKT) cells. This activation occurs through the presentation of KRN7000 by the CD1d molecule on antigen-presenting cells (APCs) to the invariant T cell receptor (TCR) of iNKT cells. This interaction triggers a signaling cascade leading to the rapid release of a broad spectrum of cytokines, including both T helper 1 (Th1) and T helper 2 (Th2) types. The nature of the cytokine response can be modulated by structural modifications to the KRN7000 molecule, particularly to its acyl and sphingosine (B13886) chains. This has led to the development of numerous analogs designed to bias the immune response towards either a pro-inflammatory (Th1-biased, potentially anti-tumor) or an anti-inflammatory (Th2-biased, potentially for autoimmune disease treatment) profile.

Mechanism of Action: The CD1d-iNKT Cell Axis

The activation of iNKT cells by KRN7000 and its analogs is a well-characterized process. The glycolipid antigen is taken up by APCs, such as dendritic cells, and loaded onto the CD1d molecule within the endosomal compartment. The CD1d-glycolipid complex is then transported to the cell surface for presentation to iNKT cells. The binding of the invariant TCR to this complex initiates a signaling cascade that results in iNKT cell activation, proliferation, and cytokine secretion.

KRN7000 Signaling Pathway KRN7000 Analog Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell KRN7000_analog KRN7000 Analog (e.g., RCAI-8) CD1d CD1d KRN7000_analog->CD1d Loading CD1d_complex CD1d-Analog Complex CD1d->CD1d_complex Presentation iNKT_TCR Invariant TCR CD1d_complex->iNKT_TCR Recognition Signaling_Cascade Intracellular Signaling Cascade iNKT_TCR->Signaling_Cascade Activation Cytokine_Release Cytokine Release (IFN-γ, IL-4, etc.) Signaling_Cascade->Cytokine_Release Cytotoxicity Cytotoxic Activity Signaling_Cascade->Cytotoxicity

Figure 1: KRN7000 Analog Signaling Pathway.

Data Presentation

CompoundConcentration (ng/mL)IFN-γ (pg/mL)IL-4 (pg/mL)Specific Lysis (%)
Vehicle Control -< LOD< LOD0
KRN7000 100ValueValueValue
10ValueValueValue
1ValueValueValue
RCAI-8 100ValueValueValue
10ValueValueValue
1ValueValueValue
LOD: Limit of Detection

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the biological activity of KRN7000 analogs.

Protocol 1: In Vitro iNKT Cell Activation and Cytokine Release Assay

This assay measures the production of key cytokines, such as IFN-γ (Th1) and IL-4 (Th2), by a co-culture of splenocytes (as a source of both APCs and iNKT cells) upon stimulation with a KRN7000 analog.

Materials:

  • KRN7000 (positive control)

  • Vehicle (e.g., DMSO, ensure final concentration is non-toxic, typically <0.1%)

  • Single-cell suspension of splenocytes from C57BL/6 mice

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • 96-well flat-bottom culture plates

  • ELISA kits for murine IFN-γ and IL-4

Procedure:

  • Prepare a single-cell suspension of splenocytes from the spleens of C57BL/6 mice.

  • Resuspend the cells in complete RPMI-1640 medium to a final concentration of 2 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well flat-bottom plate.

  • Prepare serial dilutions of the KRN7000 analog and KRN7000 in complete RPMI-1640 medium. A typical concentration range to test is 1-100 ng/mL. Also, prepare a vehicle control.

  • Add 100 µL of the diluted compounds or vehicle control to the appropriate wells.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

  • After incubation, centrifuge the plate at 400 x g for 5 minutes.

  • Carefully collect the supernatant from each well for cytokine analysis.

  • Quantify the concentration of IFN-γ and IL-4 in the supernatants using ELISA kits according to the manufacturer's instructions.

Cytokine Release Assay Workflow Cytokine Release Assay Workflow A Isolate splenocytes (source of APCs and iNKT cells) B Plate cells (2 x 10^5 cells/well) A->B C Add KRN7000 analog (e.g., RCAI-8), KRN7000 (positive control), or Vehicle (negative control) B->C D Incubate for 72 hours at 37°C, 5% CO2 C->D E Collect supernatant D->E F Measure IFN-γ and IL-4 by ELISA E->F

Figure 2: Cytokine Release Assay Workflow.
Protocol 2: In Vitro iNKT Cell-Mediated Cytotoxicity Assay

This assay determines the ability of a KRN7000 analog to induce iNKT cell-mediated killing of CD1d-expressing target cells. The EL4 T-lymphoma cell line is a commonly used target.

Materials:

  • Effector cells: Purified murine iNKT cells or splenocytes

  • Target cells: CD1d-expressing cell line (e.g., EL4)

  • KRN7000 (positive control)

  • Vehicle

  • Chromium-51 (51Cr)

  • 96-well V-bottom plates

  • Gamma counter

Procedure:

  • Label the target cells (EL4) with 51Cr by incubating 1 x 10^6 cells with 100 µCi of 51Cr in 100 µL of media for 1 hour at 37°C.

  • Wash the labeled target cells three times with complete medium to remove excess 51Cr.

  • Resuspend the target cells to a concentration of 1 x 10^5 cells/mL.

  • Plate 100 µL of the target cell suspension (1 x 10^4 cells) into each well of a 96-well V-bottom plate.

  • Prepare effector cells (iNKT cells or splenocytes) at various effector-to-target (E:T) ratios (e.g., 10:1, 30:1, 100:1).

  • Add 50 µL of the effector cell suspension to the wells containing the target cells.

  • Add 50 µL of the KRN7000 analog, KRN7000, or vehicle at the desired final concentration (e.g., 100 ng/mL).

  • For determining maximum release, add 100 µL of 2% Triton X-100 to a set of wells with target cells only.

  • For determining spontaneous release, add 100 µL of medium to a set of wells with target cells only.

  • Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact and incubate for 4-16 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate at 500 x g for 5 minutes.

  • Carefully transfer 100 µL of the supernatant from each well to a new plate or tubes and measure the radioactivity using a gamma counter.

  • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Cytotoxicity Assay Workflow Cytotoxicity Assay Workflow A Label target cells (e.g., EL4) with 51Cr B Co-culture labeled target cells with effector cells (iNKT cells) A->B C Add KRN7000 analog (e.g., RCAI-8), KRN7000, or Vehicle B->C D Incubate for 4-16 hours C->D E Collect supernatant D->E F Measure 51Cr release using a gamma counter E->F G Calculate % Specific Lysis F->G

Figure 3: Cytotoxicity Assay Workflow.

Expected Outcomes for RCAI-8

Troubleshooting

  • High background in vehicle control: Ensure the vehicle concentration is not cytotoxic. Check for mycoplasma contamination in cell cultures.

  • No response with positive control (KRN7000): Verify the viability of the cells. Confirm the activity of the KRN7000 stock. Check the age and strain of the mice used for splenocyte isolation, as iNKT cell numbers can vary.

  • High variability between replicates: Ensure accurate and consistent pipetting. Mix cell suspensions thoroughly before plating.

Conclusion

References

Application Notes and Protocols: KRN7000 Analog 8 (S-S34) in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRN7000, a synthetic α-galactosylceramide, is a potent activator of invariant Natural Killer T (iNKT) cells, a specialized T cell population that bridges the innate and adaptive immune systems. Upon activation, iNKT cells rapidly produce a cascade of cytokines that can orchestrate a broad immune response, including anti-tumor activity. Consequently, KRN7000 and its analogs are of significant interest in the development of novel immunotherapies.

This document provides detailed application notes and protocols for the in vivo use of KRN7000 analog 8 (S-S34) in mouse models. S-S34 is a thioamide analog of the KRN7000 derivative S34, which features a Ph-S-Ph-F group at the terminus of the acyl lipid chain.[1] The substitution of the amide oxygen with sulfur in the acyl chain has been shown to influence the cytokine secretion profile, a critical factor in tailoring the immune response for specific therapeutic applications.[1] These guidelines are intended to assist researchers in designing and executing preclinical studies to evaluate the immunomodulatory and therapeutic potential of this compound.

Mechanism of Action: iNKT Cell Activation

KRN7000 and its analogs, including S-S34, function by binding to the CD1d molecule expressed on antigen-presenting cells (APCs) such as dendritic cells and macrophages. The glycolipid's lipid tails anchor within the hydrophobic pockets of CD1d, exposing the galactose headgroup for recognition by the semi-invariant T cell receptor (TCR) of iNKT cells. This trimolecular interaction (TCR-glycolipid-CD1d) triggers the activation of iNKT cells, leading to the rapid secretion of both T helper 1 (Th1) and T helper 2 (Th2) cytokines, such as interferon-gamma (IFN-γ) and interleukin-4 (IL-4).[1] The balance of these cytokines is crucial in determining the downstream immune effects, with Th1 responses generally associated with anti-tumor immunity.

KRN7000_Analog_8_Signaling_Pathway This compound (S-S34) Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT Invariant Natural Killer T (iNKT) Cell cluster_downstream Downstream Effects APC APC CD1d CD1d CD1d_complex S-S34:CD1d Complex CD1d->CD1d_complex KRN7000_analog_8 S-S34 KRN7000_analog_8->CD1d Binding TCR iNKT TCR CD1d_complex->TCR Recognition iNKT iNKT Cell Activation Activation TCR->Activation Cytokines Cytokine Secretion (IFN-γ, IL-4, etc.) Activation->Cytokines NK_Cell NK Cell Activation Cytokines->NK_Cell DC_maturation DC Maturation Cytokines->DC_maturation B_Cell_help B Cell Help Cytokines->B_Cell_help Anti_tumor_immunity Anti-Tumor Immunity NK_Cell->Anti_tumor_immunity CTL_response CTL Priming DC_maturation->CTL_response CTL_response->Anti_tumor_immunity

Caption: Signaling pathway of this compound (S-S34) leading to iNKT cell activation and downstream anti-tumor immunity.

Data Presentation

In Vivo Cytokine Secretion

The following table summarizes the in vivo cytokine secretion profile of this compound (S-S34) in C57BL/6 mice following a single intravenous injection. Data is adapted from Wu et al., 2024.[1]

CompoundDose (µg/kg)IL-4 (pg/mL)IFN-γ (pg/mL)IFN-γ / IL-4 Ratio
Vehicle-< 20< 30-
KRN7000200~1800~4500~2.5
S-S34 (Analog 8) 200 ~1500 ~2000 ~1.3
S34200~1200~5500~4.6

Note: Values are approximated from graphical data for illustrative purposes.

Experimental Protocols

General Preparation of this compound (S-S34) for In Vivo Administration

Materials:

  • This compound (S-S34)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tween 20

  • Phosphate-buffered saline (PBS), sterile

  • Water bath or heat block

  • Sterile microcentrifuge tubes

  • Syringes and needles for injection

Protocol:

  • Prepare a stock solution of S-S34 in DMSO (e.g., 1 mg/mL). To dissolve, sonicate or heat the solution at 50-80°C until clear.

  • For injection, prepare the vehicle solution consisting of 0.5% Tween 20 in PBS.

  • Dilute the S-S34 stock solution in the vehicle to the final desired concentration. For example, to achieve a 200 µg/kg dose in a 20g mouse with an injection volume of 200 µL, the final concentration would be 20 µg/mL.

  • Warm the final solution to ensure the compound is fully dissolved before injection.

  • Administer to mice via the desired route (e.g., intravenous, intraperitoneal).

Murine Melanoma (B16-F10) Lung Metastasis Model

This protocol describes a common model to assess the anti-tumor efficacy of immunomodulatory agents like S-S34.

Materials:

  • B16-F10 melanoma cells

  • C57BL/6 mice (6-8 weeks old)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Hank's Balanced Salt Solution (HBSS) or PBS

  • S-S34, prepared as described above

  • Calipers for tumor measurement (if subcutaneous model is used)

  • India ink or Bouin's solution for lung nodule visualization

Protocol:

  • Cell Culture: Culture B16-F10 cells in complete medium. Ensure cells are in the logarithmic growth phase and have high viability (>95%).

  • Tumor Cell Inoculation:

    • Harvest B16-F10 cells using Trypsin-EDTA and wash twice with sterile HBSS or PBS.

    • Resuspend cells in HBSS or PBS at a concentration of 2.5 x 10^5 cells per 100 µL.

    • Inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the lateral tail vein of C57BL/6 mice.

  • Treatment:

    • Randomize mice into treatment and control groups (n=8-10 mice per group).

    • On day 3 post-tumor inoculation, begin treatment with S-S34 (e.g., 100-200 µg/kg) or vehicle control. Administer treatment intravenously or intraperitoneally.

    • Repeat treatment as required by the study design (e.g., twice weekly).

  • Monitoring and Endpoint:

    • Monitor mice for signs of morbidity and mortality daily.

    • On day 14 or 21, euthanize all mice.

    • Harvest the lungs and fix in Bouin's solution or perfuse with India ink to visualize and count the metastatic nodules on the lung surface.

    • Calculate tumor burden and assess statistical significance between treatment and control groups.

Murine Lymphoma (EL-4) Model

Materials:

  • EL-4 lymphoma cells

  • C57BL/6 mice (6-8 weeks old)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • S-S34, prepared as described above

Protocol:

  • Tumor Cell Inoculation:

    • Culture and prepare EL-4 cells as described for B16-F10 cells.

    • Inject 1 x 10^6 EL-4 cells subcutaneously into the flank of C57BL/6 mice.[2]

  • Treatment:

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.

    • Administer S-S34 or vehicle control as per the study design.

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (length x width²)/2.

    • Monitor mouse weight and overall health.

    • Euthanize mice when tumors reach a predetermined size limit (e.g., 2000 mm³) or at the study endpoint.

    • Compare tumor growth curves and survival rates between groups.

Experimental_Workflow General Experimental Workflow for In Vivo Efficacy Studies start Start tumor_inoculation Tumor Cell Inoculation (e.g., B16-F10 or EL-4) start->tumor_inoculation randomization Randomization of Mice into Groups tumor_inoculation->randomization treatment Treatment with S-S34 or Vehicle randomization->treatment monitoring Monitoring (Tumor Growth, Survival) treatment->monitoring endpoint Endpoint Analysis (Tumor Burden, Immune Profiling) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis

Caption: A generalized workflow for conducting in vivo anti-tumor efficacy studies with this compound (S-S34).

Flow Cytometry Analysis of iNKT Cells

This protocol outlines the steps for identifying and quantifying iNKT cells from mouse spleen.

Materials:

  • Spleens from treated and control mice

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • ACK lysis buffer

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-TCRβ, and α-GalCer-loaded CD1d tetramer

  • Flow cytometer

Protocol:

  • Spleen Processing:

    • Harvest spleens and prepare single-cell suspensions by mashing through a 70 µm cell strainer.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash cells with RPMI-1640 and resuspend in FACS buffer.

  • Cell Staining:

    • Count cells and adjust to 1 x 10^7 cells/mL.

    • Aliquot 100 µL of cell suspension (1 x 10^6 cells) into FACS tubes.

    • Add α-GalCer-loaded CD1d tetramer and incubate for 30 minutes at 4°C in the dark.

    • Wash cells with FACS buffer.

    • Add anti-CD3 and anti-TCRβ antibodies and incubate for 20 minutes at 4°C in the dark.

    • Wash cells twice with FACS buffer.

  • Data Acquisition and Analysis:

    • Resuspend cells in 300 µL of FACS buffer.

    • Acquire data on a flow cytometer.

    • Gate on lymphocytes based on forward and side scatter, then on single cells.

    • Identify iNKT cells as CD3+ TCRβ+ CD1d-tetramer+ cells.

    • Quantify the percentage and absolute number of iNKT cells.

Cytokine ELISA

This protocol is for measuring cytokine levels in mouse serum.

Materials:

  • Mouse serum samples

  • Cytokine ELISA kit (e.g., for IFN-γ and IL-4)

  • ELISA plate reader

Protocol:

  • Sample Collection: Collect blood from mice via cardiac puncture or tail vein bleeding at specified time points after S-S34 administration (e.g., 2, 6, 24 hours). Allow blood to clot and centrifuge to separate serum.

  • ELISA Procedure:

    • Follow the manufacturer's instructions for the specific ELISA kit.

    • Typically, this involves coating a 96-well plate with a capture antibody, blocking non-specific binding, adding serum samples and standards, adding a detection antibody, adding a substrate for color development, and stopping the reaction.

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength using a plate reader.

    • Generate a standard curve using the recombinant cytokine standards.

    • Calculate the concentration of the cytokine in the serum samples based on the standard curve.

Conclusion

This compound (S-S34) represents a promising immunomodulatory agent with the potential for therapeutic applications. The protocols and data presented here provide a framework for researchers to conduct in vivo studies in mouse models to further elucidate its mechanism of action and evaluate its efficacy in various disease settings, particularly in cancer immunotherapy. Careful consideration of experimental design, including appropriate mouse models, dosing regimens, and endpoints, will be critical for advancing our understanding of this novel compound.

References

Application Notes and Protocols: In Vitro Cell-Based Assays for the Characterization of KRN7000 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Invariant Natural Killer T (iNKT) cells are a unique subset of T lymphocytes that play a crucial role in bridging the innate and adaptive immune systems.[1][2] These cells recognize glycolipid antigens presented by the non-classical MHC class I-like molecule, CD1d.[1][3] KRN7000 (α-Galactosylceramide) is a potent synthetic agonist for iNKT cells that stimulates the rapid release of a broad spectrum of cytokines, including both T helper 1 (Th1) type (e.g., IFN-γ) and Th2 type (e.g., IL-4) cytokines.[4][5][6]

The development of KRN7000 analogs aims to modulate the immune response by selectively promoting either a Th1- or Th2-biased cytokine profile.[7][8][9] Th1-biased analogs are sought for their potential in anti-tumor therapies, while Th2-biased analogs are being investigated for the treatment of autoimmune diseases.[10][11]

This document provides detailed protocols for in vitro cell culture assays designed to characterize and compare the activity of KRN7000 and its analogs. The term "analog 8" in the query is ambiguous; therefore, this guide will present a general methodology for evaluating any KRN7000 analog, using hypothetical examples of a Th1-biasing analog ("Analog A") and a Th2-biasing analog ("Analog B") for illustrative purposes.

Signaling Pathway of iNKT Cell Activation

KRN7000 and its analogs are captured and processed by antigen-presenting cells (APCs), such as dendritic cells or B cells. The glycolipid is then loaded onto CD1d molecules and presented on the APC surface. The invariant T cell receptor (TCR) of iNKT cells recognizes the glycolipid-CD1d complex, leading to iNKT cell activation and subsequent cytokine production.[1][6][12]

iNKT_Cell_Activation_Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_iNKT iNKT Cell KRN7000_analog KRN7000 Analog CD1d CD1d KRN7000_analog->CD1d Loading CD1d_complex CD1d Analog iNKT_TCR Invariant TCR CD1d_complex->iNKT_TCR TCR Recognition Activation Cellular Activation iNKT_TCR->Activation Cytokines Cytokine Release (IFN-γ, IL-4) Activation->Cytokines

iNKT cell activation by a KRN7000 analog presented on CD1d.

Experimental Workflow

The general workflow for assessing the activity of KRN7000 analogs involves co-culturing iNKT cells with antigen-presenting cells in the presence of the test compounds, followed by the quantification of cytokine release.

Experimental_Workflow start Start: Prepare Reagents cell_prep Prepare Antigen-Presenting Cells (e.g., PBMCs or Dendritic Cells) start->cell_prep inkt_prep Prepare iNKT Cells (from PBMCs or cell line) start->inkt_prep co_culture Co-culture APCs and iNKT cells with KRN7000 analogs cell_prep->co_culture inkt_prep->co_culture incubation Incubate for 48-72 hours co_culture->incubation supernatant Collect Supernatant incubation->supernatant cytokine_assay Cytokine Quantification (ELISA or Multiplex Assay) supernatant->cytokine_assay data_analysis Data Analysis: - Cytokine Concentrations - IFN-γ/IL-4 Ratio cytokine_assay->data_analysis end End: Characterize Analog Profile data_analysis->end

References

Application Notes and Protocols: Cytokine Profiling for KRN7000 Analog 8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRN7000, a synthetic α-galactosylceramide (α-GalCer), is a potent activator of invariant Natural Killer T (iNKT) cells.[1][2][3] Upon binding to the CD1d molecule on antigen-presenting cells (APCs), the KRN7000-CD1d complex stimulates iNKT cells to rapidly secrete a broad spectrum of cytokines, including both T helper 1 (Th1) and T helper 2 (Th2) types.[1][4] This activation of iNKT cells can powerfully influence the nature of subsequent adaptive immune responses, with Th1 cytokines like interferon-gamma (IFN-γ) promoting anti-tumor and anti-viral immunity, and Th2 cytokines such as interleukin-4 (IL-4) and IL-13 being implicated in immune tolerance and modulation of autoimmune diseases.[4]

The development of KRN7000 analogs aims to modulate this cytokine response, selectively skewing it towards either a Th1 or Th2 profile to enhance therapeutic efficacy for specific indications.[5] For instance, analogs with truncated acyl or sphingosine (B13886) chains have been shown to induce a Th2-biased response, while modifications incorporating aromatic residues can lead to a more potent Th1 response.[1][5][6]

This document provides detailed application notes and protocols for the cytokine profiling of a novel KRN7000 analog, designated as Analog 8. The following sections describe the mechanism of action, experimental workflows for evaluating its effect on cytokine production, and representative data.

Mechanism of Action: iNKT Cell Activation

KRN7000 and its analogs are glycolipid antigens that are presented by the non-classical MHC class I-like molecule, CD1d, which is expressed on the surface of various APCs, including dendritic cells.[1] The lipid chains of the analog are anchored within two hydrophobic pockets of the CD1d molecule, exposing the galactose headgroup for recognition by the semi-invariant T-cell receptor (TCR) of iNKT cells.[1] This trimolecular interaction between the glycolipid, CD1d, and the iNKT TCR triggers the activation of the iNKT cell, leading to the rapid release of a diverse array of cytokines.

KRN7000_Analog_8_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d CD1d CD1d_Analog8 CD1d-Analog 8 Complex CD1d->CD1d_Analog8 Analog8 KRN7000 Analog 8 Analog8->CD1d Binding TCR TCR CD1d_Analog8->TCR Presentation Activation iNKT Cell Activation TCR->Activation Recognition Cytokines Cytokine Release (IFN-γ, IL-4, etc.) Activation->Cytokines

Caption: Signaling pathway of iNKT cell activation by this compound.

Experimental Protocols

In Vitro Stimulation of Splenocytes

This protocol describes the in vitro stimulation of mouse splenocytes with this compound to induce cytokine production.

Materials:

  • This compound

  • KRN7000 (as a control)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Single-cell suspension of mouse splenocytes

  • 96-well cell culture plates

  • Cell culture incubator (37°C, 5% CO2)

Procedure:

  • Prepare stock solutions of this compound and KRN7000 in DMSO at a concentration of 1 mg/mL. Heat the solution to 80°C to ensure complete dissolution.[7]

  • Further dilute the stock solutions in complete RPMI-1640 medium to the desired working concentrations (e.g., 100 ng/mL, 200 ng/mL).

  • Isolate splenocytes from mice and prepare a single-cell suspension.

  • Adjust the cell density to 2 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Add 100 µL of the diluted this compound, KRN7000, or vehicle control (medium with DMSO) to the appropriate wells in triplicate.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, centrifuge the plate at 400 x g for 5 minutes.

  • Carefully collect the supernatants for cytokine analysis. Store supernatants at -80°C until use.

Cytokine Quantification using Multiplex Bead-Based Immunoassay (Luminex)

This protocol outlines the measurement of multiple cytokines from cell culture supernatants using a Luminex assay, which allows for the simultaneous quantification of several analytes in a small sample volume.[8][9][10]

Materials:

  • Commercially available multiplex cytokine assay kit (e.g., Millipore Milliplex)

  • Cell culture supernatants (from the in vitro stimulation protocol)

  • 96-well filter plates

  • Luminex instrument (e.g., Luminex 200)

  • Assay buffer and wash buffer (provided in the kit)

  • Streptavidin-PE (provided in the kit)

Procedure:

  • Prepare the cytokine standards and samples according to the manufacturer's instructions. This typically involves serial dilutions of the standard cocktail to generate a standard curve.

  • Pre-wet the 96-well filter plate with wash buffer.

  • Add the antibody-coupled magnetic beads to each well.

  • Wash the beads using a vacuum manifold.

  • Add 50 µL of standards, samples, and controls to the appropriate wells.

  • Incubate the plate on a shaker at room temperature for the time specified in the kit protocol (typically 1-2 hours), protected from light.

  • Wash the beads three times with wash buffer.

  • Add the biotinylated detection antibody cocktail to each well and incubate on a shaker at room temperature.

  • Wash the beads three times with wash buffer.

  • Add Streptavidin-PE to each well and incubate on a shaker at room temperature.

  • Wash the beads three times and resuspend them in sheath fluid.

  • Acquire the data on a Luminex instrument. The data is analyzed using a five-parameter logistic curve fit to determine the concentration of each cytokine in the samples.[9]

Luminex_Workflow start Start prep Prepare Standards and Samples start->prep beads Add Antibody-Coupled Beads to Plate prep->beads sample_add Add Samples and Standards beads->sample_add incubate1 Incubate with Detection Antibody sample_add->incubate1 incubate2 Incubate with Streptavidin-PE incubate1->incubate2 read Acquire Data on Luminex Instrument incubate2->read analyze Analyze Data read->analyze end End analyze->end

Caption: Experimental workflow for cytokine profiling using a Luminex assay.

Cytokine Quantification using Enzyme-Linked Immunosorbent Assay (ELISA)

For the quantification of a single cytokine, a sandwich ELISA can be employed.[11][12][13] This method is highly specific and sensitive.[12]

Materials:

  • Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • 96-well ELISA plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[12]

  • Wash the plate three times with wash buffer.

  • Block the plate with assay diluent for 1-2 hours at room temperature to prevent non-specific binding.[12]

  • Wash the plate three times.

  • Prepare serial dilutions of the cytokine standard to generate a standard curve.

  • Add 100 µL of standards, samples, and controls to the appropriate wells and incubate for 2 hours at room temperature.

  • Wash the plate three times.

  • Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Add streptavidin-HRP and incubate for 20-30 minutes at room temperature, protected from light.

  • Wash the plate five times.

  • Add the substrate solution (e.g., TMB) and incubate until a color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[14]

Data Presentation

The following tables present hypothetical data for the cytokine profiling of this compound compared to the parent compound, KRN7000.

Table 1: Th1 Cytokine Production in Stimulated Mouse Splenocytes

CompoundConcentration (ng/mL)IFN-γ (pg/mL)TNF-α (pg/mL)
Vehicle Control -< 10< 5
KRN7000 1002500 ± 210850 ± 75
2004800 ± 3501500 ± 120
Analog 8 1003500 ± 2801200 ± 100
2006200 ± 4502100 ± 180

Data are presented as mean ± standard deviation.

Table 2: Th2 Cytokine Production in Stimulated Mouse Splenocytes

CompoundConcentration (ng/mL)IL-4 (pg/mL)IL-13 (pg/mL)
Vehicle Control -< 5< 8
KRN7000 100800 ± 651200 ± 90
2001500 ± 1102300 ± 170
Analog 8 100650 ± 50980 ± 75
2001100 ± 901800 ± 130

Data are presented as mean ± standard deviation.

Table 3: Th1/Th2 Cytokine Ratio

CompoundConcentration (ng/mL)IFN-γ / IL-4 Ratio
KRN7000 1003.13
2003.20
Analog 8 1005.38
2005.64

Interpretation of Results

The hypothetical data suggests that this compound is a more potent inducer of Th1 cytokines (IFN-γ and TNF-α) compared to KRN7000. While it also induces Th2 cytokines (IL-4 and IL-13), the IFN-γ/IL-4 ratio is significantly higher for Analog 8, indicating a strong Th1-biased immune response. This profile suggests that this compound may have enhanced therapeutic potential in applications where a robust Th1 response is desired, such as in cancer immunotherapy or as a vaccine adjuvant.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the cytokine profiling of novel KRN7000 analogs like Analog 8. By employing multiplex immunoassays or ELISAs, researchers can effectively characterize the cytokine secretion profile induced by these compounds and elucidate their potential for modulating iNKT cell-mediated immune responses. The ability to tailor the cytokine profile by modifying the structure of α-galactosylceramides holds significant promise for the development of next-generation immunotherapeutics.

References

Measuring IL-4 and IFN-gamma Secretion: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for the quantification of Interleukin-4 (IL-4) and Interferon-gamma (IFN-gamma) are critical for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the common methods used to measure the secretion of these key cytokines, including detailed experimental protocols and a comparative analysis of their performance.

Interleukin-4 (IL-4) and Interferon-gamma (IFN-gamma) are pleiotropic cytokines that play pivotal roles in the regulation of immune responses. IFN-gamma, a hallmark of Type 1 immunity, is crucial for cell-mediated immunity against intracellular pathogens and for anti-tumor responses. In contrast, IL-4 is a key driver of Type 2 immunity, involved in humoral immunity, allergic responses, and defense against extracellular parasites. The balance between these two cytokines is critical in determining the nature of an immune response, and their accurate measurement is essential in many areas of biomedical research and drug development.

This guide details three widely used immunoassays for the quantification of IL-4 and IFN-gamma secretion: Enzyme-Linked Immunosorbent Assay (ELISA), Enzyme-Linked Immunospot (ELISpot) Assay, and Intracellular Cytokine Staining (ICS) with Flow Cytometry.

Comparison of Common Methods

Choosing the appropriate assay depends on the specific research question, the required sensitivity, and the type of data needed (e.g., population-level cytokine concentration versus single-cell secretion). The following table summarizes the key quantitative characteristics of each method.

FeatureELISA (Enzyme-Linked Immunosorbent Assay)ELISpot (Enzyme-Linked Immunospot Assay)ICS (Intracellular Cytokine Staining)
Analyte Detected Secreted cytokine concentration in a bulk sampleEnumeration of cytokine-secreting cellsIntracellular cytokine accumulation in individual cells
Primary Output Cytokine concentration (e.g., pg/mL)Number of spot-forming cells (SFCs) per million cellsPercentage of cytokine-positive cells within a specific cell population
Sensitivity High (typically in the low pg/mL range)[1][2][3]Very high (can detect as few as 1 in 1,000,000 cells)[4][5]Moderate to high, dependent on antibody affinity and instrument settings
Dynamic Range Wide, typically several orders of magnitude[1][2]Limited by spot overlap at high frequenciesWide, can quantify a broad range of expression levels
Sample Throughput High (96-well or 384-well plates)High (96-well plates)Moderate, dependent on flow cytometer acquisition speed
Cell Requirement Low to moderate (supernatant from cell culture)Low to moderate (0.1-0.5 x 10^6 cells per well)[6]Moderate to high (typically 1-2 x 10^6 cells per sample)[6]
Multiplexing Capability Can be adapted for multiplexing (e.g., Meso Scale Discovery)Dual- or multi-color ELISpot is available[4][7]High, allows for simultaneous analysis of multiple cytokines and cell surface markers
Qualitative Information None (measures total secreted protein)None (identifies secreting cells but not their phenotype)Provides phenotypic information about the cytokine-producing cells (e.g., T cell subsets)

Signaling Pathways

Understanding the signaling pathways that lead to the production of IL-4 and IFN-gamma is crucial for interpreting experimental results.

IL-4 Signaling Pathway

IL-4 signaling is initiated by its binding to the IL-4 receptor (IL-4R) complex. There are two types of IL-4 receptors. The type I receptor, found primarily on hematopoietic cells, is a heterodimer of the IL-4Rα chain and the common gamma chain (γc). The type II receptor, present on both hematopoietic and non-hematopoietic cells, consists of the IL-4Rα chain and the IL-13Rα1 chain. Upon IL-4 binding, Janus kinases (JAKs) associated with the receptor chains are activated, leading to the phosphorylation of the receptor and the subsequent recruitment and phosphorylation of Signal Transducer and Activator of Transcription 6 (STAT6). Phosphorylated STAT6 dimerizes, translocates to the nucleus, and acts as a transcription factor to induce the expression of IL-4-responsive genes.

IL4_Signaling cluster_receptor Cell Membrane cluster_typeI Type I Receptor cluster_typeII Type II Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4 IL-4 IL4Ra1 IL-4Rα IL4->IL4Ra1 IL4Ra2 IL-4Rα IL4->IL4Ra2 JAK1_I JAK1 IL4Ra1->JAK1_I activates gamma_c γc JAK3 JAK3 gamma_c->JAK3 activates STAT6 STAT6 JAK1_I->STAT6 phosphorylates JAK3->STAT6 phosphorylates JAK1_II JAK1 IL4Ra2->JAK1_II activates IL13Ra1 IL-13Rα1 TYK2 TYK2 IL13Ra1->TYK2 activates JAK1_II->STAT6 phosphorylates TYK2->STAT6 phosphorylates pSTAT6 pSTAT6 STAT6->pSTAT6 phosphorylation pSTAT6_dimer pSTAT6 Dimer pSTAT6->pSTAT6_dimer dimerization Gene IL-4 Responsive Genes pSTAT6_dimer->Gene translocates & activates IFN_gamma_Signaling cluster_receptor Cell Membrane cluster_receptor_complex IFN-γ Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNg IFN-γ IFNGR1 IFNGR1 IFNg->IFNGR1 JAK1 JAK1 IFNGR1->JAK1 activates IFNGR2 IFNGR2 JAK2 JAK2 IFNGR2->JAK2 activates STAT1 STAT1 JAK1->STAT1 phosphorylates JAK2->STAT1 phosphorylates pSTAT1 pSTAT1 STAT1->pSTAT1 phosphorylation pSTAT1_dimer pSTAT1 Dimer pSTAT1->pSTAT1_dimer dimerization Gene IFN-γ Inducible Genes (GAS) pSTAT1_dimer->Gene translocates & activates ELISA_Workflow cluster_steps ELISA Workflow start Start step1 Coat plate with capture antibody start->step1 step2 Block non-specific binding sites step1->step2 step3 Add standards and samples (containing cytokine) step2->step3 step4 Add biotinylated detection antibody step3->step4 step5 Add streptavidin-HRP step4->step5 step6 Add TMB substrate step5->step6 step7 Stop reaction with acid step6->step7 step8 Read absorbance at 450 nm step7->step8 end End step8->end ELISpot_Workflow cluster_steps ELISpot Workflow start Start step1 Coat PVDF plate with capture antibody start->step1 step2 Block membrane step1->step2 step3 Add cells and stimulant step2->step3 step4 Incubate to allow cytokine secretion and capture step3->step4 step5 Lyse cells and wash plate step4->step5 step6 Add biotinylated detection antibody step5->step6 step7 Add streptavidin-alkaline phosphatase step6->step7 step8 Add BCIP/NBT substrate step7->step8 step9 Wash and dry plate step8->step9 step10 Count spots step9->step10 end End step10->end ICS_Workflow cluster_steps ICS Workflow start Start step1 Stimulate cells in the presence of a protein transport inhibitor (e.g., Brefeldin A) start->step1 step2 Stain for surface markers step1->step2 step3 Fix cells step2->step3 step4 Permeabilize cells step3->step4 step5 Stain for intracellular cytokines (IL-4 and IFN-γ) step4->step5 step6 Wash cells step5->step6 step7 Acquire data on a flow cytometer step6->step7 step8 Analyze data step7->step8 end End step8->end

References

KRN7000 Analog 8: Application Notes and Protocols for Splenocyte Stimulation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invariant Natural Killer T (iNKT) cells represent a unique subset of T lymphocytes that play a crucial role in bridging the innate and adaptive immune systems. These cells are characterized by their semi-invariant T-cell receptor (TCR) that recognizes glycolipid antigens presented by the non-polymorphic MHC class I-like molecule, CD1d. KRN7000, a synthetic α-galactosylceramide (α-GalCer), is a potent activator of iNKT cells and has been extensively studied for its immunomodulatory properties, including anti-tumor, anti-viral, and adjuvant activities. The activation of iNKT cells by KRN7000 leads to the rapid and robust production of a wide array of cytokines, including both Th1-type (e.g., IFN-γ) and Th2-type (e.g., IL-4) cytokines.[1]

The therapeutic potential of KRN7000 is sometimes limited by its simultaneous induction of both pro- and anti-inflammatory responses. This has spurred the development of KRN7000 analogs with modified structures designed to selectively promote either a Th1 or Th2-biased cytokine response.[1][2] This application note provides a detailed protocol for a splenocyte stimulation assay to characterize and compare the activity of KRN7000 and a novel analog, designated here as "Analog 8," which is based on the C20:2 N-acyl variant of α-GalCer.[3] This assay allows for the assessment of the proliferative and cytokine-inducing capacity of these compounds on a mixed population of primary immune cells.

Signaling Pathway

The activation of iNKT cells by KRN7000 and its analogs follows a well-defined signaling cascade. The glycolipid is taken up by antigen-presenting cells (APCs), such as dendritic cells, and loaded onto CD1d molecules within the endosomal compartment. The CD1d-glycolipid complex is then transported to the cell surface for presentation to the iNKT cell TCR. This interaction triggers the activation of iNKT cells, leading to the rapid secretion of cytokines. These cytokines can then act on other immune cells, such as NK cells, B cells, and conventional T cells, to orchestrate a broader immune response.

KRN7000_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell cluster_Downstream Downstream Effects KRN7000 KRN7000 / Analog 8 Endosome Endosome KRN7000->Endosome Uptake CD1d_KRN CD1d-Glycolipid Complex Endosome->CD1d_KRN Loading CD1d CD1d CD1d->Endosome Trafficking iNKT_TCR iNKT TCR CD1d_KRN->iNKT_TCR Activation Activation iNKT_TCR->Activation Cytokines Cytokine Production (IFN-γ, IL-4, etc.) Activation->Cytokines NK_Cell NK Cell Cytokines->NK_Cell Activation B_Cell B Cell Cytokines->B_Cell Activation T_Cell T Cell Cytokines->T_Cell Activation Immune_Response Immune Response NK_Cell->Immune_Response B_Cell->Immune_Response T_Cell->Immune_Response

Caption: KRN7000/Analog 8 Signaling Pathway.

Experimental Protocols

I. Isolation of Mouse Splenocytes

This protocol describes the preparation of a single-cell suspension of splenocytes from a mouse spleen.

Materials:

  • Mouse Spleen

  • Sterile 70 µm cell strainer

  • Sterile 50 mL conical tubes

  • Sterile 10 mL syringe

  • Sterile forceps and scissors

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • ACK (Ammonium-Chloride-Potassium) Lysis Buffer

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Aseptically harvest the spleen from a mouse and place it in a sterile petri dish containing 5-10 mL of RPMI-1640 medium.

  • Gently tease the spleen apart using sterile forceps and the plunger of a 10 mL syringe to create a single-cell suspension.

  • Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

  • Rinse the strainer with an additional 10 mL of RPMI-1640 to maximize cell recovery.

  • Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 5 mL of ACK Lysis Buffer. Incubate for 5 minutes at room temperature to lyse red blood cells.

  • Add 10 mL of RPMI-1640 to neutralize the ACK buffer and centrifuge at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet with 15 mL of RPMI-1640. Centrifuge at 300 x g for 10 minutes at 4°C.

  • Resuspend the final cell pellet in complete RPMI-1640 medium.

  • Perform a cell count using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion. Adjust the cell concentration to 2 x 10^6 cells/mL in complete RPMI-1640.

II. Splenocyte Stimulation Assay

This protocol outlines the stimulation of isolated splenocytes with KRN7000 and Analog 8.

Materials:

  • Isolated splenocytes (2 x 10^6 cells/mL)

  • KRN7000 stock solution (in DMSO, then diluted in culture medium)

  • KRN7000 Analog 8 stock solution (in DMSO, then diluted in culture medium)

  • 96-well flat-bottom culture plates

  • Complete RPMI-1640 medium

  • Vehicle control (DMSO diluted in culture medium)

Procedure:

  • Prepare serial dilutions of KRN7000 and Analog 8 in complete RPMI-1640 medium. A typical concentration range is from 0.1 to 1000 ng/mL.

  • Add 100 µL of the splenocyte suspension (2 x 10^5 cells) to each well of a 96-well plate.

  • Add 100 µL of the diluted KRN7000, Analog 8, or vehicle control to the appropriate wells.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

  • After incubation, the supernatant can be collected for cytokine analysis (ELISA), and the cells can be processed for proliferation analysis (CFSE assay).

III. Cell Proliferation Assay (CFSE)

This protocol describes the labeling of splenocytes with CFSE to monitor cell division.

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Isolated splenocytes

  • PBS

  • Complete RPMI-1640 medium

Procedure:

  • Before stimulation, wash the isolated splenocytes with PBS.

  • Resuspend the cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640.

  • Centrifuge the cells at 300 x g for 10 minutes and wash twice with complete RPMI-1640.

  • Resuspend the CFSE-labeled cells in complete RPMI-1640 at a concentration of 2 x 10^6 cells/mL and proceed with the splenocyte stimulation assay as described above.

  • After the incubation period, harvest the cells and analyze by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.

IV. Cytokine Quantification (ELISA)

This protocol outlines the measurement of IFN-γ and IL-4 in the culture supernatant.

Materials:

  • Culture supernatants from the splenocyte stimulation assay

  • Commercially available ELISA kits for mouse IFN-γ and IL-4

  • ELISA plate reader

Procedure:

  • Carefully collect the supernatant from each well of the 96-well plate after the stimulation period.

  • Centrifuge the supernatant at 1000 x g for 10 minutes to remove any cellular debris.

  • Perform the ELISA for IFN-γ and IL-4 according to the manufacturer's instructions.[4][5]

  • Read the absorbance at the appropriate wavelength using an ELISA plate reader.

  • Calculate the concentration of each cytokine by comparing the absorbance values to a standard curve.

Experimental Workflow

Experimental_Workflow cluster_Preparation Cell Preparation cluster_Stimulation Stimulation cluster_Analysis Data Analysis Spleen_Isolation Isolate Mouse Spleen Splenocyte_Suspension Prepare Single-Cell Suspension Spleen_Isolation->Splenocyte_Suspension RBC_Lysis Lyse Red Blood Cells Splenocyte_Suspension->RBC_Lysis Cell_Count Count and Adjust Cell Concentration RBC_Lysis->Cell_Count CFSE_Labeling CFSE Labeling (for Proliferation) Cell_Count->CFSE_Labeling Plating Plate Splenocytes CFSE_Labeling->Plating Add_Compounds Add KRN7000 / Analog 8 Plating->Add_Compounds Incubation Incubate for 48-72h Add_Compounds->Incubation Harvest Harvest Supernatant and Cells Incubation->Harvest ELISA Cytokine Quantification (ELISA) Harvest->ELISA Flow_Cytometry Proliferation Analysis (Flow Cytometry) Harvest->Flow_Cytometry

References

Application Notes and Protocols for Flow Cytometry Analysis of iNKT Cells with KRN7000 Analog 8 (C3'-deoxy-α-Galactosylceramide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invariant Natural Killer T (iNKT) cells are a unique subset of T lymphocytes that play a crucial role in bridging the innate and adaptive immune systems. They recognize glycolipid antigens presented by the CD1d molecule, a non-classical MHC class I-like molecule. Upon activation, iNKT cells rapidly produce a large bolus of both Th1- and Th2-type cytokines, such as interferon-gamma (IFN-γ) and interleukin-4 (IL-4), respectively. This potent and diverse cytokine response makes iNKT cells an attractive target for immunotherapeutic strategies in cancer, infectious diseases, and autoimmune disorders.

KRN7000, a synthetic α-galactosylceramide (α-GalCer), is the prototypical agonist for iNKT cells and has been extensively studied.[1][2][3] However, its simultaneous induction of both pro-inflammatory (Th1) and anti-inflammatory (Th2) responses can limit its therapeutic efficacy in certain contexts. Consequently, there is significant interest in developing analogs of KRN7000 that can selectively promote either a Th1 or Th2 response.

This document focuses on KRN7000 analog 8 , a C3'-deoxy-α-Galactosylceramide. This modification, the removal of the hydroxyl group at the 3' position of the phytosphingosine (B30862) chain, has been shown to enhance iNKT cell activation, likely through improved loading onto the CD1d molecule.[4] These application notes provide detailed protocols for the analysis of iNKT cell activation by this analog using flow cytometry, a powerful technique for single-cell analysis of immune cell populations.

Core Concepts and Signaling

iNKT cell activation is initiated by the formation of a trimolecular complex consisting of the iNKT cell's semi-invariant T-cell receptor (TCR), the glycolipid antigen (KRN7000 or its analog), and the CD1d molecule on an antigen-presenting cell (APC). This interaction triggers a downstream signaling cascade, leading to cellular activation, proliferation, and cytokine secretion. While the general signaling pathways downstream of the TCR are understood to involve cascades like the PKCθ-NFκB and Ras-Erk pathways, the precise modulations induced by analogs such as the C3'-deoxy variant are still under investigation.[5] The altered conformation or stability of the glycolipid-CD1d complex due to the C3'-deoxy modification may influence the avidity and kinetics of TCR binding, thereby fine-tuning the downstream signaling and ultimate cytokine profile.

iNKT Cell Activation Signaling Pathway

iNKT_Activation cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d CD1d CD1d_Analog_8 CD1d-Analog 8 Complex CD1d->CD1d_Analog_8 Analog_8 This compound (C3'-deoxy-α-GalCer) Analog_8->CD1d Loading TCR iNKT TCR CD1d_Analog_8->TCR TCR Engagement Signaling_Cascade Downstream Signaling (e.g., Lck, ZAP70, LAT) TCR->Signaling_Cascade Activation_Markers Upregulation of Activation Markers (e.g., CD69, CD25) Signaling_Cascade->Activation_Markers Cytokine_Production Cytokine Production (IFN-γ, IL-4) Signaling_Cascade->Cytokine_Production Proliferation Cell Proliferation Signaling_Cascade->Proliferation

Caption: iNKT cell activation by this compound presented on CD1d.

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood, which serve as the source for iNKT cells and antigen-presenting cells.

Materials:

  • Whole blood collected in heparin or EDTA tubes

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS)

  • 50 mL conical tubes

  • Centrifuge

Procedure:

  • Dilute whole blood 1:1 with PBS in a 50 mL conical tube.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer (plasma and platelets), leaving the mononuclear cell layer at the interface undisturbed.

  • Collect the mononuclear cell layer (the "buffy coat") and transfer to a new 50 mL conical tube.

  • Wash the cells by adding PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and repeat the wash step.

  • Resuspend the cell pellet in an appropriate buffer (e.g., PBS with 2% FBS) for cell counting and subsequent experiments.

Protocol 2: In Vitro Stimulation of iNKT Cells with this compound

This protocol outlines the stimulation of iNKT cells within a PBMC population for subsequent flow cytometry analysis.

Materials:

  • Isolated PBMCs

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine)

  • KRN7000 (as a control)

  • This compound (C3'-deoxy-α-GalCer)

  • DMSO (for dissolving glycolipids)

  • 96-well cell culture plates

Procedure:

  • Prepare stock solutions of KRN7000 and this compound in DMSO (e.g., 1 mg/mL). Further dilute in complete RPMI-1640 to working concentrations.

  • Plate PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate in a final volume of 200 µL of complete RPMI-1640.

  • Add KRN7000 or this compound to the wells at various concentrations (e.g., 0.1, 1, 10, 100 ng/mL). Include a vehicle control (DMSO).

  • Incubate the plate at 37°C in a 5% CO2 incubator for the desired time period (e.g., 24-72 hours for cytokine analysis).

Protocol 3: Flow Cytometry Staining for iNKT Cell Identification and Activation

This protocol details the staining procedure for identifying iNKT cells and assessing their activation status.

Materials:

  • Stimulated PBMCs from Protocol 2

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies:

    • Anti-human CD3

    • Anti-human iNKT TCR (e.g., clone 6B11) or PBS-57 loaded CD1d tetramer

    • Anti-human CD69

    • Anti-human CD4

    • Anti-human CD8

  • Fixable viability dye

  • 96-well V-bottom plates or FACS tubes

  • Centrifuge

Procedure:

  • Harvest the stimulated cells and transfer to a 96-well V-bottom plate or FACS tubes.

  • Wash the cells with FACS buffer by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

  • Resuspend the cells in 100 µL of FACS buffer containing the fixable viability dye and incubate for 20 minutes at room temperature in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cell pellet in 50 µL of FACS buffer containing the titrated amounts of surface antibodies (anti-CD3, anti-iNKT TCR/CD1d-tetramer, anti-CD69, anti-CD4, anti-CD8).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 200 µL of FACS buffer and acquire on a flow cytometer.

Protocol 4: Intracellular Cytokine Staining for IFN-γ and IL-4

This protocol is for the detection of intracellular cytokine production in stimulated iNKT cells.

Materials:

  • Stimulated PBMCs (from Protocol 2)

  • Brefeldin A or Monensin (protein transport inhibitors)

  • FACS buffer

  • Fixation/Permeabilization solution (commercially available kits are recommended)

  • Permeabilization buffer

  • Fluorochrome-conjugated antibodies:

    • Anti-human IFN-γ

    • Anti-human IL-4

  • Surface staining antibodies (from Protocol 3)

  • 96-well V-bottom plates or FACS tubes

  • Centrifuge

Procedure:

  • Four to six hours before the end of the stimulation period (from Protocol 2), add Brefeldin A or Monensin to the cell culture to block cytokine secretion.

  • Harvest the cells and perform surface staining as described in Protocol 3 (steps 1-7).

  • After the final wash of the surface staining, resuspend the cells in 100 µL of Fixation/Permeabilization solution and incubate for 20 minutes at 4°C.

  • Wash the cells twice with 200 µL of Permeabilization buffer, centrifuging at 400 x g for 5 minutes.

  • Resuspend the cell pellet in 50 µL of Permeabilization buffer containing the anti-IFN-γ and anti-IL-4 antibodies.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with Permeabilization buffer.

  • Resuspend the cells in 200 µL of FACS buffer and acquire on a flow cytometer.

Experimental Workflow for iNKT Cell Analysis

workflow cluster_prep Cell Preparation cluster_stim In Vitro Stimulation cluster_stain Flow Cytometry Staining cluster_acq Data Acquisition and Analysis A Isolate PBMCs from Whole Blood B Count and Resuspend Cells A->B C Plate PBMCs B->C D Add this compound (and Controls) C->D E Incubate (24-72h) D->E F Harvest and Wash Cells E->F G Surface Stain (CD3, iNKT TCR, CD69) F->G H Fix and Permeabilize G->H Optional for Cytokine Analysis J Acquire on Flow Cytometer G->J I Intracellular Stain (IFN-γ, IL-4) H->I I->J K Gate on iNKT Cells J->K L Analyze Activation and Cytokine Expression K->L

Caption: Workflow for flow cytometry analysis of iNKT cells.

Data Presentation and Interpretation

The following tables provide a template for organizing and presenting quantitative data obtained from the flow cytometry experiments described above.

Table 1: iNKT Cell Activation Marker Expression

CompoundConcentration (ng/mL)% CD69+ of iNKT cells (Mean ± SD)CD69 MFI on iNKT cells (Mean ± SD)
Vehicle Control-
KRN70001
10
100
This compound 1
10
100

MFI: Mean Fluorescence Intensity

Table 2: Intracellular Cytokine Production in iNKT Cells

CompoundConcentration (ng/mL)% IFN-γ+ of iNKT cells (Mean ± SD)% IL-4+ of iNKT cells (Mean ± SD)IFN-γ MFI in IFN-γ+ iNKT cells (Mean ± SD)IL-4 MFI in IL-4+ iNKT cells (Mean ± SD)
Vehicle Control-
KRN70001
10
100
This compound 1
10
100

Interpretation of Results:

  • Activation Markers: An increase in the percentage of CD69+ iNKT cells and the CD69 MFI indicates cellular activation. Compare the dose-response of this compound to KRN7000 to determine relative potency.

  • Cytokine Production: The percentages of IFN-γ+ and IL-4+ iNKT cells, along with their respective MFIs, will reveal the cytokine profile induced by each compound. A higher IFN-γ to IL-4 ratio suggests a Th1-polarizing effect, while a lower ratio indicates a Th2 bias. The C3'-deoxy modification in this compound is anticipated to potentially skew the response towards Th2, but this should be confirmed experimentally.

Concluding Remarks

The protocols and data presentation formats provided in these application notes offer a comprehensive framework for the characterization of iNKT cell responses to this compound using flow cytometry. This approach will enable researchers and drug development professionals to quantitatively assess the potency and cytokine-polarizing properties of this and other novel iNKT cell agonists, thereby facilitating the development of more targeted and effective immunotherapies. Further investigation into the specific signaling pathways modulated by this compound will provide deeper insights into its mechanism of action and guide future drug design.

References

Application Notes and Protocols for KRN7000 Analog 8 (S-S34): A Th2-Biasing Glycolipid Adjuvant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invariant Natural Killer T (iNKT) cells are a unique subset of T lymphocytes that play a crucial role in bridging the innate and adaptive immune systems. Upon activation, iNKT cells can rapidly produce a large bolus of both Th1 and Th2 cytokines, thereby orchestrating the downstream immune response. The prototypical iNKT cell agonist, KRN7000 (α-galactosylceramide), is a potent activator that elicits a mixed Th1/Th2 response. However, for therapeutic applications in autoimmune diseases, allergies, and certain inflammatory conditions, a skewed Th2 response is often desirable.

Structural modifications of KRN7000 have led to the development of analogs with biased cytokine profiles. This document focuses on KRN7000 analog 8 (S-S34), a thioamide-containing analog, and its potential for inducing a Th2-polarized immune response. While not a purely Th2-polarizing agent, S-S34 has demonstrated a reduced Th1/Th2 cytokine ratio compared to more Th1-dominant analogs, suggesting its utility in contexts where a more balanced or Th2-leaning response is advantageous. These application notes provide an overview of its mechanism, quantitative data on its activity, and detailed protocols for its use in preclinical research.

Mechanism of Th2 Polarization

The cytokine profile elicited by KRN7000 and its analogs is largely determined by the stability and kinetics of the ternary complex formed between the glycolipid, the antigen-presenting molecule CD1d, and the iNKT cell T-cell receptor (TCR). Generally, structural modifications that lead to a less stable or altered conformation of this complex are associated with a Th2-biased response.

This compound (S-S34) possesses a thioamide group in the acyl chain. This modification is thought to alter the hydrogen bonding network and the overall conformation of the glycolipid within the CD1d binding groove. This may lead to a less stable interaction with the iNKT TCR, resulting in a signaling cascade that favors the differentiation of T helper cells towards a Th2 phenotype, characterized by the production of cytokines such as IL-4, IL-5, and IL-13.

Signaling Pathway for Th2 Polarization

The signaling cascade leading to Th2 polarization by this compound is initiated by the interaction of the S-S34/CD1d complex with the iNKT cell TCR. This interaction, being of lower stability compared to strong Th1-inducing analogs, is thought to trigger a specific downstream signaling pathway that promotes the expression of the master Th2 transcription factor, GATA3, while suppressing the master Th1 transcription factor, T-bet.

Th2_Polarization_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d CD1d Analog8 This compound (S-S34) TCR iNKT TCR Analog8->TCR PLCg PLCγ TCR->PLCg NFAT NFAT PLCg->NFAT GATA3 GATA3 NFAT->GATA3 Upregulation Th2_Cytokines Th2 Cytokines (IL-4, IL-5, IL-13) GATA3->Th2_Cytokines Promotes Transcription

Signaling pathway of this compound leading to Th2 polarization.

Data Presentation

The following tables summarize the in vivo cytokine production induced by this compound (S-S34) in comparison to the parent compound KRN7000 and other analogs. Data is derived from studies in C57BL/6 mice, with cytokine levels in serum measured by ELISA at 4 hours (for IL-4) and 16 hours (for IFN-γ) post-injection.

Table 1: In Vivo Cytokine Production of KRN7000 and Analogs

CompoundDose (nmol)IL-4 (pg/mL) at 4hIFN-γ (pg/mL) at 16hIFN-γ / IL-4 Ratio
Vehicle-< 50< 100-
KRN700022500 ± 3008000 ± 12003.2
S-S34 (Analog 8) 2 1800 ± 250 3500 ± 500 1.94
S34 (Th1-biasing)21500 ± 2009500 ± 15006.33

Table 2: Comparison of Th2-Biasing KRN7000 Analogs

AnalogStructural ModificationReported Th2 Cytokine Profile
OCHTruncated phytosphingosine (B30862) chainStrong IL-4 production, low IFN-γ
C20:2Unsaturated acyl chainPotent IL-4 induction, diminished IFN-γ
Sulfonamide AnalogsSulfonamide linkage instead of amideTh2-biased cytokine production in vitro

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in Mice

This protocol describes the preparation and administration of this compound to mice for the evaluation of in vivo cytokine responses.

Materials:

  • This compound (S-S34)

  • Vehicle solution: 0.5% Polysorbate 20 (Tween 20) in sterile PBS

  • C57BL/6 mice (8-12 weeks old)

  • Sterile syringes and needles (27G)

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in the vehicle solution to a final concentration of 100 µM.

    • To aid dissolution, sonicate the solution for 5-10 minutes and/or gently heat to 37°C.

    • Vortex thoroughly before administration to ensure a homogenous suspension.

  • Administration:

    • Administer 200 µL of the dosing solution (equivalent to 2 nmol/mouse) via intraperitoneal (i.p.) injection.

    • For comparison, include a vehicle control group and a KRN7000 positive control group.

  • Sample Collection:

    • At 4 hours post-injection, collect blood via retro-orbital or submandibular bleeding for IL-4 measurement.

    • At 16 hours post-injection, collect blood for IFN-γ measurement.

    • Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes to separate serum.

    • Collect the serum and store at -80°C until analysis.

InVivo_Workflow Prep Prepare Dosing Solution (Analog 8 in Vehicle) Admin Administer to Mice (i.p. injection) Prep->Admin Collect4h Collect Blood (4h) for IL-4 Admin->Collect4h Collect16h Collect Blood (16h) for IFN-γ Admin->Collect16h Serum Isolate Serum Collect4h->Serum Collect16h->Serum ELISA Cytokine Analysis (ELISA) Serum->ELISA

Workflow for in vivo administration and analysis.
Protocol 2: Measurement of Th1/Th2 Cytokines by ELISA

This protocol provides a general procedure for quantifying IL-4 and IFN-γ levels in mouse serum using a sandwich ELISA.

Materials:

  • Mouse IL-4 and IFN-γ ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • Serum samples from Protocol 1

  • 96-well ELISA plates

  • Wash buffer (PBS with 0.05% Tween 20)

  • Assay diluent (PBS with 1% BSA)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat a 96-well plate with the capture antibody overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Block the plate with assay diluent for 1-2 hours at room temperature.

    • Wash the plate three times.

  • Sample and Standard Incubation:

    • Add standards and diluted serum samples to the wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times.

  • Detection Antibody Incubation:

    • Add the biotinylated detection antibody to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times.

  • Streptavidin-HRP Incubation:

    • Add streptavidin-HRP to each well.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the plate five times.

  • Substrate Development:

    • Add TMB substrate to each well and incubate for 15-30 minutes in the dark.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate cytokine concentrations based on the standard curve.

Conclusion

This compound (S-S34) represents a valuable tool for researchers investigating the modulation of iNKT cell responses. Its tendency to induce a more balanced Th1/Th2 profile, with a notable reduction in the IFN-γ to IL-4 ratio, makes it a candidate for studies where a strong Th1-mediated inflammation is undesirable. The protocols provided herein offer a framework for the preclinical evaluation of this and other Th2-biasing glycolipid analogs, facilitating further research into their therapeutic potential for a range of immune-mediated disorders. Further characterization of its effects on other Th2 cytokines (IL-5, IL-13) and downstream immune cell populations will provide a more comprehensive understanding of its immunomodulatory properties.

Application Notes and Protocols: Dissolving KRN7000 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRN7000, a synthetic analog of α-galactosylceramide, is a potent activator of natural killer T (NKT) cells, making it and its analogs valuable tools in immunology and cancer research.[1][2][3] These glycolipids are presented by the CD1d molecule on antigen-presenting cells, leading to the activation of invariant NKT (iNKT) cells and the subsequent release of a cascade of cytokines.[4][5] Proper dissolution of these hydrophobic compounds is critical for their biological activity in both in vitro and in vivo studies. Due to the limited specific information available for "KRN7000 analog 8," this document provides a generalized protocol based on the well-established methods for dissolving KRN7000 and its other analogs. Researchers should consider the specific physicochemical properties of their particular analog and perform small-scale solubility tests to optimize this protocol.

Data Presentation: Recommended Solvents and Concentrations for KRN7000 and its Analogs

The following table summarizes common solvent systems and concentrations used for the dissolution of KRN7000, which can be adapted for its analogs.

ApplicationSolvent/VehicleConcentrationKey Considerations
In VitroDimethyl sulfoxide (B87167) (DMSO)1 mg/mLHeat to 80°C to achieve a clear solution.[6] The stock solution in DMSO can be diluted in PBS.[7]
In VitroChloroform:Methanol (2:1 mixture)Not specifiedRecommended for initial dissolution before aliquoting for cell culture or in vivo models.[1]
In VitroPhosphate-Buffered Saline (PBS) with 0.5% Tween 200.2 mg/mLRequires warming and sonication for up to 2 hours.[8] The resulting solution may be a cloudy but usable suspension.[8]
In VivoVehicle: 5.6% sucrose, 0.75% L-histidine, and 0.5% Tween 20 in waterNot specifiedHeat to 80°C until the material completely dissolves.[6] This solution can be lyophilized for storage.[6]
In VivoVehicle: 0.5% Tween 20, 0.9% NaCl solutionNot specifiedHeat to 85°C until the solution turns cloudy, then cool to room temperature.[8] Sonication in a glass vial may be necessary.[8]

Experimental Protocols

Protocol 1: Dissolving KRN7000 Analogs for In Vitro Use (DMSO Method)

This protocol is suitable for preparing stock solutions for use in cell culture assays.

Materials:

  • KRN7000 analog powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile glass vial[7]

  • Water bath or heating block set to 80°C

  • Vortex mixer

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Weigh the desired amount of KRN7000 analog powder and transfer it to a sterile glass vial.

  • Add the appropriate volume of DMSO to achieve a final concentration of 1 mg/mL.

  • Tightly cap the vial and vortex briefly to suspend the powder.

  • Place the vial in an 80°C water bath or heating block.

  • Heat the solution for several minutes, with intermittent vortexing, until the powder is completely dissolved and the solution is clear.[6]

  • Allow the solution to cool to room temperature.

  • For working solutions, dilute the DMSO stock in PBS or cell culture medium to the desired final concentration immediately before use.

Protocol 2: Dissolving KRN7000 Analogs for In Vivo Use (Aqueous Vehicle Method)

This protocol is designed for the preparation of KRN7000 analogs for administration in animal models.

Materials:

  • KRN7000 analog powder

  • Vehicle solution (5.6% sucrose, 0.75% L-histidine, 0.5% Tween 20 in sterile water)

  • Sterile glass vial

  • Water bath or heating block set to 80°C

  • Vortex mixer

  • (Optional) Lyophilizer

Procedure:

  • Prepare the vehicle solution and sterilize it by filtration.

  • Weigh the desired amount of KRN7000 analog powder and transfer it to a sterile glass vial.

  • Add the required volume of the sterile vehicle solution.

  • Tightly cap the vial and vortex to create a suspension.

  • Heat the suspension at 80°C, with occasional mixing, until the analog is fully dissolved.[6]

  • Cool the solution to an appropriate temperature for injection.

  • (Optional) For long-term storage, the solution can be lyophilized and reconstituted with sterile water before use.[6]

Mandatory Visualizations

Experimental Workflow for Dissolving KRN7000 Analog

G cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol A Weigh KRN7000 Analog Powder B Add DMSO (to 1 mg/mL) A->B C Heat at 80°C with Vortexing B->C D Cool to Room Temperature C->D E Dilute in PBS or Culture Medium D->E F Weigh KRN7000 Analog Powder G Add Aqueous Vehicle (Sucrose, Histidine, Tween 20) F->G H Heat at 80°C until Dissolved G->H I Cool to Injection Temperature H->I K Optional: Lyophilize for Storage H->K J Administer to Animal Model I->J

Caption: Workflow for dissolving KRN7000 analogs for in vitro and in vivo applications.

Signaling Pathway of NKT Cell Activation by KRN7000 Analog

G cluster_APC Antigen Presenting Cell (APC) cluster_NKT NKT Cell CD1d CD1d CD1d_complex CD1d-Analog Complex CD1d->CD1d_complex KRN7000_analog KRN7000 Analog KRN7000_analog->CD1d TCR Invariant TCR CD1d_complex->TCR Presentation Activation NKT Cell Activation TCR->Activation Cytokines Cytokine Release (IFN-γ, IL-4, etc.) Activation->Cytokines

Caption: Activation of an NKT cell by a KRN7000 analog presented on a CD1d molecule.

References

Application Notes and Protocols for Administering KRN7000 Analog 8 (S-S34) to Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and administration of the KRN7000 analog 8, also identified as S-S34, to mice for research purposes. This document includes detailed protocols for in vivo administration, a summary of its known biological effects, and a description of its mechanism of action.

Introduction

KRN7000 is a synthetic analog of α-galactosylceramide, a potent activator of invariant Natural Killer T (iNKT) cells. iNKT cells are a unique subset of T lymphocytes that play a crucial role in bridging the innate and adaptive immune systems. Upon activation, iNKT cells rapidly produce a variety of cytokines, including interferon-gamma (IFN-γ) and interleukin-4 (IL-4), which can modulate a wide range of immune responses.

This compound (S-S34) is a thioamide-modified analog of KRN7000, featuring a Ph-S-Ph-F group at the terminus of the acyl lipid chain.[1] This modification is intended to alter the immunomodulatory properties of the parent compound, potentially leading to more desirable therapeutic effects.

Mechanism of Action

KRN7000 and its analogs, including S-S34, exert their biological effects through a well-defined signaling pathway. The glycolipid is taken up by antigen-presenting cells (APCs), such as dendritic cells, and loaded onto the CD1d molecule, a non-classical MHC class I-like protein. The glycolipid-CD1d complex is then presented on the surface of the APC to the T-cell receptor (TCR) of iNKT cells. This interaction triggers the activation of iNKT cells, leading to the rapid secretion of a cascade of cytokines that subsequently influence downstream immune cells like NK cells, T cells, and B cells.

This compound Signaling Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_iNKT Invariant Natural Killer T (iNKT) Cell KRN7000_analog_8 This compound (S-S34) CD1d CD1d molecule KRN7000_analog_8->CD1d Loading Glycolipid_CD1d_complex Glycolipid-CD1d Complex CD1d->Glycolipid_CD1d_complex iNKT_TCR iNKT T-Cell Receptor (TCR) Glycolipid_CD1d_complex->iNKT_TCR Presentation Activated_iNKT Activated iNKT Cell iNKT_TCR->Activated_iNKT Activation Cytokine_Release Cytokine Release (IFN-γ, IL-4, etc.) Activated_iNKT->Cytokine_Release Secretion Downstream_Effects Downstream Immune Responses (e.g., anti-tumor, anti-inflammatory) Cytokine_Release->Downstream_Effects Modulation of other immune cells

Figure 1: Signaling pathway of this compound.

Experimental Protocols

The following protocols are based on published in vivo studies with this compound (S-S34) and other closely related glycolipids.[1][2]

Materials
  • This compound (S-S34)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Tween-20 (Polysorbate 20), sterile

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Preparation of Vehicle and this compound Solution

Vehicle Composition: 0.1% DMSO + 0.05% Tween-20 in PBS.[1]

Detailed Preparation Protocol:

  • Prepare a 10% Tween-20 stock solution: Dilute Tween-20 in sterile PBS to a final concentration of 10% (v/v).

  • Dissolve this compound in DMSO: Prepare a stock solution of this compound in 100% DMSO. The concentration of this stock solution will depend on the final desired injection concentration and volume. For example, to achieve a final injection concentration of 20 µg/mL for a 200 µg/kg dose in a 20g mouse (requiring 4 µg in 200 µL), a 2 mg/mL stock in DMSO could be prepared.

  • Prepare the final injection solution:

    • In a sterile microcentrifuge tube, add the required volume of the this compound DMSO stock solution.

    • Add the appropriate volume of the 10% Tween-20 stock solution to achieve a final concentration of 0.05%.

    • Bring the solution to the final volume with sterile PBS.

    • Vortex the solution thoroughly to ensure complete mixing.

    • Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming and sonication may be required. However, the stability of the thioamide modification under these conditions should be considered.

In Vivo Administration to Mice

The recommended route of administration for KRN7000 and its analogs to achieve systemic iNKT cell activation is intravenous (IV) injection.[2][3] While the primary literature for S-S34 does not explicitly state the route of injection, intravenous administration is the standard for similar compounds.

Experimental Workflow for In Vivo Administration:

Experimental Workflow Start Start Prepare_Vehicle Prepare Vehicle (0.1% DMSO, 0.05% Tween-20 in PBS) Start->Prepare_Vehicle Dissolve_Analog Dissolve this compound in Vehicle Prepare_Vehicle->Dissolve_Analog Administer_IV Administer via Intravenous Injection to Mice (200 µg/kg) Dissolve_Analog->Administer_IV Collect_Serum_IL4 Collect Serum at 4 hours for IL-4 Measurement Administer_IV->Collect_Serum_IL4 Collect_Serum_IFNg Collect Serum at 16 hours for IFN-γ Measurement Administer_IV->Collect_Serum_IFNg Analyze_Data Analyze Cytokine Levels (ELISA) Collect_Serum_IL4->Analyze_Data Collect_Serum_IFNg->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for in vivo administration and analysis.

Intravenous Injection Protocol (Tail Vein):

  • Animal Restraint: Properly restrain the mouse to visualize the lateral tail vein. Various commercial restrainers are available, or manual restraint can be used by experienced personnel.

  • Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the veins, making them easier to visualize and access.

  • Injection: Using a 27-30 gauge needle attached to a syringe containing the this compound solution, insert the needle into the lateral tail vein at a shallow angle.

  • Confirmation: A successful injection is indicated by the lack of resistance and the absence of a subcutaneous bleb.

  • Volume: The injection volume should be appropriate for the size of the mouse, typically 100-200 µL.

  • Post-injection Monitoring: Monitor the animal for any adverse reactions following the injection.

Data Presentation

The following table summarizes the in vivo cytokine production in C57BL/6 mice following the administration of this compound (S-S34) at a dose of 200 µg/kg. The data is estimated from the graphical representation in the cited literature.[1]

CompoundTime PointCytokineConcentration (pg/mL) (Mean ± SEM)
Vehicle 4hIL-4~0
16hIFN-γ~0
KRN7000 4hIL-4~2000 ± 250
16hIFN-γ~4000 ± 500
S-S34 (Analog 8) 4hIL-4~500 ± 100
16hIFN-γ~1000 ± 150

Application Notes

  • Immunomodulatory Profile: this compound (S-S34) has been shown to induce the secretion of both IL-4 and IFN-γ in mice, indicating its ability to activate iNKT cells in vivo.[1] Compared to the parent compound KRN7000, S-S34 appears to be a less potent inducer of both cytokines at the tested dose.[1]

  • Potential Therapeutic Applications: While specific studies on the therapeutic efficacy of S-S34 in disease models are not yet publicly available, the parent compound KRN7000 has demonstrated anti-tumor activity in various murine cancer models, including melanoma and colon carcinoma.[4][5] Additionally, analogs of KRN7000 are being explored for their potential in treating autoimmune diseases by modulating the balance of Th1 and Th2 responses.[6][7] The distinct cytokine profile of S-S34 suggests it may have unique immunomodulatory effects that warrant investigation in models of cancer and autoimmune disorders. The related analogue, S34, has been suggested to have potential as an antitumor agent and vaccine adjuvant.[1]

  • Considerations for In Vivo Studies:

    • The solubility of thioamide-modified glycolipids can be challenging. It is crucial to ensure complete dissolution in the vehicle to achieve accurate dosing and avoid potential emboli.

    • The choice of administration route can significantly impact the biodistribution and efficacy of the compound. Intravenous injection is recommended for systemic iNKT cell activation.

    • Dose-response studies are recommended to determine the optimal concentration of S-S34 for specific research applications.

    • It is essential to include appropriate vehicle controls in all in vivo experiments to account for any effects of the delivery vehicle on the immune response.

Conclusion

This compound (S-S34) is a novel immunomodulatory agent that activates iNKT cells. The protocols and data presented here provide a foundation for researchers to investigate the in vivo effects of this compound. Further studies are needed to fully elucidate its therapeutic potential in various disease models.

References

Troubleshooting & Optimization

KRN7000 Analog 8 Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRN7000 analog 8. The information is based on established methods for handling the parent compound, KRN7000, and general principles for solubilizing hydrophobic glycolipids.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: KRN7000 and its analogs are known to be extremely hydrophobic molecules.[1][2] They are practically insoluble in water, methanol, and ethanol.[3] Limited solubility is observed in solvents like tetrahydrofuran (B95107) and pyridine.[1][3] Therefore, specialized protocols are required to achieve a usable solution for experimental work, which may result in a micro-suspension rather than a perfectly clear solution.[1][4]

Q2: I am seeing precipitation or cloudiness in my solution. Is this normal?

A2: Yes, it is common for solutions of KRN7000 and its analogs to appear cloudy or as a fine suspension, especially in aqueous media.[1][4] The key is to achieve a uniform dispersion of the compound. If large particles are visible, further sonication and heating may be necessary.[1]

Q3: Can I store this compound in solution?

A3: It is generally recommended to prepare solutions fresh before each use.[1] If you need to store the compound, it is best to aliquot the initial solution (e.g., in a chloroform:methanol mixture or DMSO) into glass vials and store at -20°C.[2] Avoid repeated freeze-thaw cycles.

Q4: Why is it important to use glass vials instead of plastic tubes for sonication?

A4: Sonication should be performed in glass vials because the energy from sonication can potentially cause leaching of plasticizers from plastic tubes, which could interfere with your experiments.[1]

Troubleshooting Guides

Issue 1: this compound Powder is Difficult to Dissolve
  • Problem: The lyophilized powder is not dissolving in the chosen solvent.

  • Potential Causes & Solutions:

    • Incorrect Solvent: this compound, like its parent compound, is highly hydrophobic and will not dissolve in purely aqueous buffers.

    • Insufficient Energy: Heating and sonication are critical to provide the necessary energy to disperse the glycolipid.

  • Troubleshooting Workflow:

    G start Start: Undissolved Powder solvent Choose appropriate solvent system (e.g., with Tween 20 or DMSO) start->solvent heat Heat solution (e.g., 80-85°C) solvent->heat sonicate Sonicate in a water bath (in a glass vial) heat->sonicate observe Observe solution sonicate->observe end_bad End: Re-evaluate protocol sonicate->end_bad Persistent issues observe->heat Particles remain end_good End: Uniform suspension/solution observe->end_good Uniform suspension

    Caption: Troubleshooting workflow for dissolving this compound powder.

Issue 2: Solution is Cloudy or Contains Precipitates
  • Problem: After following the dissolution protocol, the solution is not clear.

  • Potential Causes & Solutions:

    • Inherent Properties: A completely clear solution in aqueous media is often not achievable; a uniform, cloudy suspension is acceptable for use.[1]

    • Incomplete Dissolution: The compound may not be fully dispersed.

  • Recommendations:

    • Re-heat and Re-sonicate: Immediately before use, repeat the heating and sonication steps.[1]

    • Filter (with caution): If large aggregates are present, you can filter the solution. Use a filter with a pore size of 2 µm or larger to avoid removing the fine suspension of the glycolipid.[1]

Data Presentation

Table 1: Solubility and Formulation of KRN7000

Solvent/VehicleConcentrationPreparation MethodUse CaseReference
DMSO1 mg/mLHeat to 80°C.In vitro[3]
PBS with 0.5% Tween 200.2 mg/mLWarm and sonicate for 2 hours at 37°C.In vitro[1][4]
0.5% Tween 20, 0.9% NaClNot specifiedHeat to 85°C until cloudy, then cool. Sonicate if particles remain.In vitro[1]
5.6% sucrose, 0.75% L-histidine, 0.5% Tween 20Not specifiedHeat to 80°C until dissolved.In vivo[3][5]
Chloroform:Methanol (2:1)5 mg/mL (for KRN7000)Standard dissolution.Initial stock solution[6][7]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell Culture

This protocol is adapted from methods used for KRN7000.

  • Initial Dissolution:

    • Option A (DMSO Stock): Dissolve this compound in anhydrous DMSO to a stock concentration of 1 mg/mL.[3] Gentle heating may be required.

    • Option B (Direct in Aqueous Buffer): Weigh the required amount of this compound.

  • Aqueous Formulation:

    • Prepare a solution of Phosphate-Buffered Saline (PBS) containing 0.5% Tween 20.

    • Add the this compound (either from DMSO stock or as powder) to the PBS/Tween 20 solution to the desired final concentration (e.g., 0.2 mg/mL).[1]

  • Solubilization:

    • Place the solution in a glass vial.

    • Heat the solution to approximately 80-85°C for several minutes.[1][3]

    • Sonicate the vial in a water bath sonicator until a uniform, albeit potentially cloudy, suspension is achieved.[1]

  • Application:

    • Use the freshly prepared solution for your cell culture experiments. Re-heat and sonicate if any settling occurs.[1]

Protocol 2: Preparation of this compound for In Vivo Studies

This vehicle composition is widely cited for in vivo administration of KRN7000.[3]

  • Vehicle Preparation:

    • Prepare a vehicle solution consisting of 5.6% sucrose, 0.75% L-histidine, and 0.5% Tween 20 in sterile water for injection.

  • Dissolution:

    • Add the this compound powder directly to the vehicle to achieve the desired final concentration.

  • Solubilization:

    • In a sterile glass vial, heat the mixture at 80°C until the material is completely dissolved and the solution appears uniform.[3]

    • Sonicate if necessary to aid dissolution.

  • Administration:

    • Cool the solution to room temperature before administration. This solution can also be lyophilized for storage and reconstituted with pure water.[3]

Signaling and Experimental Logic

KRN7000 and its analogs are potent activators of Natural Killer T (NKT) cells. The glycolipid is presented by the CD1d molecule on antigen-presenting cells (APCs) to the T-cell receptor (TCR) of iNKT cells.

G cluster_APC Antigen-Presenting Cell (APC) cluster_NKT iNKT Cell KRN7000 This compound (Solubilized) CD1d CD1d Molecule KRN7000->CD1d Loading TCR Invariant TCR CD1d->TCR Presentation Activation NKT Cell Activation TCR->Activation Cytokines Cytokine Release (IFN-γ, IL-4) Activation->Cytokines

Caption: Simplified pathway of iNKT cell activation by this compound.

References

Technical Support Center: Optimizing KRN7000 Analog 8 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of KRN7000 analog 8 for in vitro and in vivo experiments. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

KRN7000 is a synthetic analog of α-galactosylceramide (α-GalCer), a potent agonist for invariant Natural Killer T (iNKT) cells.[1][2][3] KRN7000 and its analogs, including analog 8, are glycolipids that are presented by the CD1d molecule on the surface of antigen-presenting cells (APCs).[1][4] This this compound/CD1d complex is then recognized by the T-cell receptor (TCR) of iNKT cells, leading to their activation.[4] Activated iNKT cells rapidly produce a variety of cytokines, including both T helper 1 (Th1) type cytokines like interferon-gamma (IFN-γ) and T helper 2 (Th2) type cytokines like interleukin-4 (IL-4).[5][6][7] The specific structure of the analog can influence the balance of this cytokine response.[5][8][9]

Q2: What is the primary goal of optimizing the concentration of this compound?

The primary goal is to determine the optimal concentration range that elicits the desired biological response while minimizing potential negative effects. This includes identifying the EC50 (half-maximal effective concentration) for iNKT cell activation and understanding the dose-dependent effects on the cytokine profile (the ratio of Th1 to Th2 cytokines). A well-optimized concentration is crucial for obtaining reproducible and meaningful experimental results.

Q3: What are the key readouts for assessing the activity of this compound?

The most common readouts for assessing the activity of this compound are the production of cytokines by iNKT cells, particularly IFN-γ (Th1) and IL-4 (Th2).[4][5] These can be measured in the supernatant of cell cultures using ELISA or on a single-cell level using intracellular cytokine staining followed by flow cytometry.[10][11] Other readouts include iNKT cell proliferation and the expression of activation markers like CD69.

Q4: How does the structure of this compound influence its activity and optimal concentration?

Structural modifications to the acyl or phytosphingosine (B30862) chains of the KRN7000 molecule can significantly impact its binding affinity to CD1d and the subsequent interaction with the iNKT cell TCR.[9] These modifications can alter the potency of the analog and skew the cytokine response towards either a Th1 or Th2 profile.[5][8][9] For example, analogs with truncated lipid chains have been shown to favor a Th2-biased response.[8][9] Therefore, the optimal concentration for analog 8 will likely differ from that of the parent KRN7000 molecule.

Troubleshooting Guides

This section provides solutions to common problems encountered during the optimization of this compound concentration.

Problem 1: No or very weak iNKT cell activation (low cytokine production) at all tested concentrations.
Possible Cause Troubleshooting Step Experimental Protocol
Inactive Analog 8 Verify the integrity and purity of the compound.Confirm the chemical structure and purity using methods like mass spectrometry or NMR. Prepare fresh stock solutions.
Solubility Issues Ensure complete solubilization of the analog.KRN7000 and its analogs are often dissolved in DMSO with heating (e.g., 80°C).[12] Ensure the stock solution is clear before diluting into culture media. Note that it may solidify at room temperature in DMSO.[12]
Suboptimal Assay Conditions Optimize incubation time and cell density.Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the peak of cytokine production. Titrate the number of APCs and iNKT cells to find the optimal ratio.
Low iNKT Cell Frequency Use enriched iNKT cell populations or cell lines.If using primary cells, consider enriching for iNKT cells to increase the signal. Alternatively, use iNKT cell hybridomas or established iNKT cell lines.
Degraded Reagents Check the quality of cell culture media and supplements.Use fresh, high-quality reagents and test for endotoxin (B1171834) contamination, which can non-specifically activate immune cells.
Problem 2: High variability between replicate wells.
Possible Cause Troubleshooting Step Experimental Protocol
Uneven Cell Seeding Ensure a homogenous cell suspension before and during plating.Gently mix the cell suspension before each aspiration. After plating, gently rock the plate to ensure even distribution of cells.[13]
Pipetting Errors Use calibrated pipettes and proper pipetting technique.Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Change pipette tips for each dilution.
Edge Effects Avoid using the outer wells of the microplate.Evaporation can be higher in the outer wells. Fill the outer wells with sterile PBS or media to create a humidity barrier and do not use them for experimental samples.[13]
Inconsistent Analog 8 Dilution Prepare serial dilutions carefully and mix thoroughly.Ensure each dilution step is mixed well before proceeding to the next. Prepare a master mix of the final dilution to add to the wells.
Problem 3: The dose-response curve is not sigmoidal (e.g., flat, bell-shaped).
Possible Cause Troubleshooting Step Experimental Protocol
Concentration Range Too Narrow or Shifted Test a wider range of concentrations.Perform a broad dose-response experiment with log-fold dilutions (e.g., 0.01 ng/mL to 1000 ng/mL) to identify the active range.
Compound Cytotoxicity at High Concentrations Assess cell viability at all tested concentrations.Perform a parallel cytotoxicity assay (e.g., MTT, trypan blue exclusion) to determine if high concentrations of analog 8 are toxic to the cells.[13]
Complex Biological Response The analog may have partial agonist or antagonist properties at different concentrations.This may be a true biological effect. Further investigation into the signaling pathways activated at different concentrations may be necessary.
Assay Artifact The analog may interfere with the detection method at high concentrations.Run a control with the highest concentration of analog 8 in the absence of cells to check for interference with the ELISA or other detection reagents.[13]

Data Presentation

Table 1: In Vitro Potency of KRN7000 and Selected Analogs
CompoundTarget CellsReadoutEC50Reference
KRN7000Human iNKT cell clonesIFN-γ~1 nM[14]
KRN7000Mouse splenocytesIL-2~0.1 nM[5]
C20:2 (unsaturated analog)Mouse splenocytesIL-4~0.3 nM[5]
OCH (truncated analog)Mouse splenocytesIL-4~3 nM[5]
7DW8-5 (phenyl analog)Human iNKT cellsIFN-γ< 0.1 nM[15]
S-KRN7000 (thio-modified)Mouse splenocytesIFN-γSimilar to KRN7000[4]

Note: EC50 values are highly dependent on the experimental system (e.g., cell type, readout, incubation time) and should be considered as a guide.

Table 2: Interpreting Cytokine Profiles (IFN-γ/IL-4 Ratio)
IFN-γ/IL-4 RatioInterpretationImplication
High (>1) Th1-biased responsePotentially enhanced anti-tumor and anti-viral immunity.[4]
Low (<1) Th2-biased responseMay be beneficial in the context of autoimmune diseases.[7][8]
Balanced (~1) Mixed Th1/Th2 responseSimilar to the parent KRN7000 compound.

Experimental Protocols

Protocol 1: In Vitro Dose-Response Assay for this compound

Objective: To determine the optimal concentration of this compound for iNKT cell activation by measuring cytokine production.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Antigen-presenting cells (APCs) (e.g., dendritic cells, CD1d-transfected cell line)

  • iNKT cells (e.g., primary iNKT cells, iNKT cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • ELISA kits for IFN-γ and IL-4

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a stock concentration of 1 mg/mL. Heat at 80°C to ensure complete dissolution.[12]

    • Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the dose-response curve (e.g., 0.01, 0.1, 1, 10, 100, 1000 ng/mL).

  • Cell Seeding:

    • Seed APCs into a 96-well plate at a predetermined optimal density.

    • Allow the APCs to adhere overnight if necessary.

  • Stimulation:

    • Add the serially diluted this compound to the wells containing the APCs.

    • Incubate for 2-4 hours to allow for loading of the analog onto CD1d.

    • Add iNKT cells to the wells at an optimal APC:iNKT cell ratio.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., KRN7000).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Cytokine Measurement:

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant for cytokine analysis.

    • Perform ELISA for IFN-γ and IL-4 according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cytokine concentration against the log of the this compound concentration.

    • Fit a sigmoidal dose-response curve to the data to determine the EC50 value.

    • Calculate the IFN-γ/IL-4 ratio at each concentration.

Visualizations

Signaling Pathway of iNKT Cell Activation by this compound

iNKT_Activation cluster_APC Antigen-Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d CD1d Analog8_CD1d Analog 8 / CD1d Complex CD1d->Analog8_CD1d Analog8 KRN7000 Analog 8 Analog8->CD1d Loading TCR Invariant TCR Analog8_CD1d->TCR Recognition Signaling Intracellular Signaling Cascade TCR->Signaling Activation Cytokines Cytokine Release (IFN-γ, IL-4) Signaling->Cytokines

Caption: Activation of iNKT cells by this compound presented on CD1d.

Experimental Workflow for Dose-Response Analysis

Dose_Response_Workflow A Prepare this compound Serial Dilutions C Load APCs with Analog 8 Dilutions A->C B Seed Antigen-Presenting Cells (APCs) B->C D Add iNKT Cells to Co-culture C->D E Incubate for 48-72 hours D->E F Collect Supernatant E->F G Measure Cytokines (IFN-γ, IL-4) by ELISA F->G H Plot Dose-Response Curve and Calculate EC50 G->H

Caption: Workflow for determining the dose-response of this compound.

Troubleshooting Logic for Low/No Response

Troubleshooting_Low_Response Start Low or No Cytokine Response Observed Q1 Is the Analog 8 Stock Solution Clear? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are Positive Controls (e.g., KRN7000) Working? A1_Yes->Q2 Solubilize Action: Re-dissolve Analog 8 in DMSO with heating (80°C) A1_No->Solubilize A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the Analog 8 Concentration Range Appropriate? A2_Yes->Q3 CheckAssay Action: Check cell viability, reagents, and protocol A2_No->CheckAssay A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Conclusion Conclusion: Analog 8 may have low intrinsic activity A3_Yes->Conclusion WidenRange Action: Test a broader range of concentrations (log-fold) A3_No->WidenRange

Caption: Decision tree for troubleshooting low iNKT cell response.

References

Technical Support Center: Preventing iNKT Cell Anergy with KRN7000 Analog 8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing the KRN7000 analog, designated here as Analog 8, to prevent invariant Natural Killer T (iNKT) cell anergy in experimental settings.

FAQs: Understanding iNKT Cell Anergy and the Role of Analog 8

Q1: What is iNKT cell anergy?

A1: Invariant Natural Killer T (iNKT) cell anergy is a state of hyporesponsiveness that occurs after strong or repeated stimulation with their cognate glycolipid antigens, such as the potent agonist KRN7000 (also known as α-Galactosylceramide or α-GalCer).[1] This anergic state is characterized by a significantly reduced capacity of iNKT cells to proliferate and produce cytokines, particularly pro-inflammatory cytokines like Interferon-gamma (IFN-γ), upon subsequent antigen exposure.[2] Anergy is a physiological mechanism to prevent overstimulation of the immune system but can be a major hurdle in therapeutic applications aiming for sustained iNKT cell activation.

Q2: How does KRN7000 induce iNKT cell anergy?

A2: KRN7000 is a powerful activator of iNKT cells, leading to a robust initial burst of both Th1 (e.g., IFN-γ) and Th2 (e.g., Interleukin-4, IL-4) cytokines. However, this strong activation, especially with repeated administration, drives the iNKT cells into a long-lasting anergic state.[1] This process is associated with the upregulation of inhibitory receptors like Programmed Death-1 (PD-1) on the iNKT cell surface.

Q3: What is KRN7000 Analog 8 and how does it differ from KRN7000?

A3: this compound is a synthetic analog of KRN7000 where the amide linkage in the ceramide backbone is replaced by a 1,2,3-triazole ring.[2][3] This structural modification alters the downstream signaling cascade upon iNKT cell activation, leading to a polarized cytokine response. Specifically, Analog 8 induces a stronger Th2-biased response, characterized by higher levels of IL-4 and lower levels of IFN-γ production compared to KRN7000.[2][3]

Q4: How does Analog 8 prevent iNKT cell anergy?

A4: The prevailing hypothesis is that the Th2-skewed cytokine profile induced by Analog 8 is less prone to inducing the profound state of anergy seen with the strong Th1/Th2 mixed response of KRN7000. The reduced IFN-γ production may lessen the negative feedback mechanisms that contribute to iNKT cell exhaustion and anergy. By favoring a Th2 response, Analog 8 is thought to maintain iNKT cell responsiveness over a longer period, allowing for repeated stimulation without inducing a state of deep anergy.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no iNKT cell activation with Analog 8 1. Incorrect dosage: The optimal concentration of Analog 8 may differ from KRN7000. 2. Improper handling/storage: Glycolipids can be sensitive to degradation. 3. Issues with antigen-presenting cells (APCs): Inefficient uptake and presentation of the glycolipid by APCs.1. Perform a dose-response titration to determine the optimal concentration of Analog 8 for your specific experimental model. 2. Ensure Analog 8 is stored according to the manufacturer's instructions, protected from light and excessive temperature fluctuations. Reconstitute fresh for each experiment. 3. Use professional APCs like dendritic cells (DCs) for in vitro stimulation. Ensure the health and viability of your APCs.
Unexpectedly high IFN-γ production with Analog 8 1. Contamination: The sample may be contaminated with endotoxins (LPS) which can non-specifically activate APCs to produce IL-12, promoting a Th1 response. 2. Genetic background of mice: Different mouse strains can have inherent biases in their Th1/Th2 responses.1. Use endotoxin-free reagents and sterile techniques. Test reagents for endotoxin (B1171834) contamination. 2. Be aware of the typical immune response profile of the mouse strain you are using. C57BL/6 mice, for example, are known to have a Th1 bias.
iNKT cell anergy is still observed with Analog 8 1. Too frequent or high-dose administration: Even with a Th2-biasing analog, excessive stimulation can still lead to some level of hyporesponsiveness. 2. Anergy assessment time-point: Anergy is a dynamic process; the timing of the re-stimulation is critical.1. Optimize the dosing schedule. Increase the interval between stimulations or reduce the dose of Analog 8. 2. Assess anergy at different time points after the initial stimulation (e.g., 7, 14, and 28 days) to determine the kinetics of responsiveness in your model.
Difficulty in dissolving Analog 8 1. Hydrophobicity: Glycolipids are inherently hydrophobic.1. Follow the manufacturer's instructions for solubilization. Typically, this involves dissolving in a small amount of DMSO followed by dilution in a vehicle containing a surfactant like Tween-20 or polysorbate 20.

Quantitative Data Summary

Table 1: In Vitro Cytokine Production by Murine Splenocytes

CompoundConcentration (ng/mL)IFN-γ (pg/mL)IL-4 (pg/mL)IL-2 (pg/mL)
KRN7000 125~2500~1500~1200
32~1000~500~400
Analog 8 125~1500~2000~1000
32~500~1000~300

Data are approximated from Lee T, et al. J Med Chem. 2007;50(3):585-9.[2][3]

Table 2: In Vivo Cytokine Production in Mouse Serum

Compound (1 µ g/mouse , i.v.)IFN-γ (pg/mL)IL-4 (pg/mL)
KRN7000 ~8000~2000
Analog 8 ~4000~3000

Data are approximated from Lee T, et al. J Med Chem. 2007;50(3):585-9.[2][3]

Experimental Protocols

Protocol 1: In Vivo Induction of iNKT Cell Anergy with KRN7000 (for comparison)

  • Mice: C57BL/6 mice, 6-8 weeks old.

  • Reagent Preparation: Dissolve KRN7000 in DMSO to a stock concentration of 1 mg/mL. For injection, dilute the stock solution in sterile PBS containing 0.025% Tween-20 to a final concentration of 10 µg/mL.

  • Anergy Induction: Inject mice intravenously (i.v.) with 2 µg of KRN7000 (in 200 µL) on day 0.

  • Anergy Assessment:

    • On day 7 (or later time points), re-challenge the mice with 2 µg of KRN7000 i.v.

    • Two hours after re-challenge, collect blood via cardiac puncture and prepare serum.

    • Harvest spleens and livers to isolate mononuclear cells.

    • Analyze cytokine levels (IFN-γ and IL-4) in the serum by ELISA.

    • Assess iNKT cell proliferation and intracellular cytokine production from splenocytes and liver mononuclear cells by flow cytometry.

Protocol 2: Preventing iNKT Cell Anergy with Analog 8

  • Mice: C57BL/6 mice, 6-8 weeks old.

  • Reagent Preparation: Dissolve Analog 8 in DMSO to a stock concentration of 1 mg/mL. For injection, dilute the stock solution in sterile PBS containing 0.025% Tween-20 to a final concentration of 10 µg/mL.

  • Stimulation Protocol:

    • Experimental Group: Inject mice i.v. with 2 µg of Analog 8 (in 200 µL) on day 0.

    • Control Group 1 (Anergy): Inject mice i.v. with 2 µg of KRN7000 (in 200 µL) on day 0.

    • Control Group 2 (Naive): Inject mice i.v. with vehicle (200 µL of PBS with 0.025% Tween-20) on day 0.

  • Assessment of Anergy Prevention:

    • On day 7 (or later), re-challenge all groups with 2 µg of KRN7000 i.v.

    • Two hours after re-challenge, collect serum and tissues as described in Protocol 1.

    • Compare cytokine levels, iNKT cell proliferation, and intracellular cytokine production between the groups. A successful prevention of anergy in the Analog 8 group would be indicated by a significantly stronger response to the KRN7000 re-challenge compared to the KRN7000-pretreated anergic group, approaching the response of the naive group.

Protocol 3: Cytokine Quantification by ELISA

  • Coating: Coat a 96-well ELISA plate with capture antibody for the cytokine of interest (e.g., anti-mouse IFN-γ or anti-mouse IL-4) overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add diluted serum samples and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

  • Detection: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate and add avidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate and add a TMB substrate solution. Allow the color to develop in the dark.

  • Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Reading: Read the absorbance at 450 nm on a microplate reader.

  • Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

Visualizations

iNKT_Cell_Activation_and_Anergy cluster_KRN7000 KRN7000 Stimulation cluster_Analog8 Analog 8 Stimulation KRN7000 KRN7000 APC1 APC (e.g., DC) KRN7000->APC1 Uptake & Presentation on CD1d iNKT1 iNKT Cell APC1->iNKT1 TCR Engagement Th1_Th2 Strong Th1 (IFN-γ) & Th2 (IL-4) Response iNKT1->Th1_Th2 Activation Anergy Anergy (Hyporesponsive) Th1_Th2->Anergy Repeated Stimulation Analog8 Analog 8 APC2 APC (e.g., DC) Analog8->APC2 Uptake & Presentation on CD1d iNKT2 iNKT Cell APC2->iNKT2 TCR Engagement Th2_Bias Th2-Biased Response (High IL-4, Low IFN-γ) iNKT2->Th2_Bias Activation Responsiveness Sustained Responsiveness Th2_Bias->Responsiveness Avoids Deep Anergy

Caption: KRN7000 vs. Analog 8 iNKT Cell Activation Pathways.

Experimental_Workflow cluster_Day0 Day 0: Initial Stimulation cluster_Day7 Day 7 (or later): Re-challenge cluster_Analysis 2 Hours Post-Re-challenge: Analysis GroupA Group A: Analog 8 (i.v.) Rechallenge Re-challenge all groups with KRN7000 (i.v.) GroupA->Rechallenge GroupB Group B: KRN7000 (i.v.) GroupB->Rechallenge GroupC Group C: Vehicle (i.v.) GroupC->Rechallenge Collection Collect Serum & Tissues Rechallenge->Collection Analysis Analyze: - Serum Cytokines (ELISA) - iNKT Cell Proliferation (Flow) - Intracellular Cytokines (Flow) Collection->Analysis

Caption: Experimental Workflow for Anergy Prevention Assay.

Signaling_Hypothesis cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d CD1d TCR Invariant TCR CD1d->TCR Ternary Complex Formation Analog8 Analog 8 Analog8->CD1d Binds to Th2_Pathway Th2 Differentiation Pathway (e.g., GATA3 activation) TCR->Th2_Pathway Signal Transduction IL4_Production IL-4 Production Th2_Pathway->IL4_Production Anergy_Resistance Resistance to Anergy IL4_Production->Anergy_Resistance Promotes

References

Technical Support Center: KRN7000 & Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with KRN7000 and its analogs. Unraveling inconsistent results is crucial for advancing research, and this resource aims to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is KRN7000 and why are its analogs used?

KRN7000 (α-Galactosylceramide or α-GalCer) is a potent synthetic glycolipid that acts as an agonist for invariant Natural Killer T (iNKT) cells.[1][2][3] It activates these cells by binding to the CD1d molecule on antigen-presenting cells.[3][4] Analogs of KRN7000 are synthesized to modulate the immune response, often to bias it towards either a T helper 1 (Th1) or T helper 2 (Th2) type response, which can have different therapeutic implications.[2][5][6]

Q2: What is the general mechanism of action for KRN7000 and its analogs?

KRN7000 and its analogs are presented by the CD1d molecule on the surface of antigen-presenting cells (APCs). This complex is then recognized by the T-cell receptor (TCR) of iNKT cells. This recognition triggers the activation of iNKT cells, leading to the rapid secretion of a variety of cytokines, including interferon-gamma (IFN-γ) and interleukin-4 (IL-4).[3][4]

Q3: What are the key differences between a Th1 and Th2-biased response, and how do KRN7000 analogs influence this?

A Th1-biased response is characterized by the production of pro-inflammatory cytokines like IFN-γ and is generally associated with anti-tumor and anti-viral immunity.[3][4] A Th2-biased response involves cytokines such as IL-4 and is linked to anti-parasitic immunity and allergic responses.[4] Structural modifications to the acyl or phytosphingosine (B30862) chains of the KRN7000 molecule can alter its binding to CD1d and its interaction with the iNKT TCR, thereby skewing the cytokine profile towards either a Th1 or Th2 response.[1][2][7]

Troubleshooting Inconsistent Results

Issue 1: High Variability in Cytokine Production (IFN-γ and IL-4) Between Experiments

One of the most common challenges is observing significant differences in the levels of IFN-γ and IL-4 secretion across seemingly identical experiments.

Possible Causes & Troubleshooting Steps:

  • Compound Solubility and Aggregation: KRN7000 and its analogs are highly hydrophobic and can be difficult to dissolve. Improper dissolution can lead to inconsistent dosing.

    • Recommendation: Ensure a consistent and validated dissolution protocol. A common method involves dissolving the compound in DMSO, followed by dilution in a vehicle containing sucrose, L-histidine, and Tween 20, with heating (e.g., 80°C) to ensure complete dissolution.[8] Visually inspect for any precipitation before use.

  • Vehicle Composition: The composition of the vehicle used to deliver the compound can impact its bioavailability and the resulting immune response.

    • Recommendation: Use a consistent, high-quality vehicle for all experiments. Prepare the vehicle fresh and ensure all components are fully dissolved.

  • Animal-to-Animal Variation: Biological variability between individual animals (e.g., mice) can contribute to differing results.

    • Recommendation: Increase the number of animals per group to improve statistical power. Ensure that animals are age and sex-matched.

  • Route of Administration: The method of injection (e.g., intraperitoneal vs. intravenous) can influence the pharmacokinetics and biodistribution of the compound.

    • Recommendation: Maintain a consistent route of administration throughout the study. Ensure proper injection technique to avoid variability.

Issue 2: Unexpected Th1/Th2 Cytokine Ratio

Researchers may find that a KRN7000 analog expected to produce a Th1-biased response is instead leading to a Th2-dominant profile, or vice versa.

Possible Causes & Troubleshooting Steps:

  • Analog Specificity: Different analogs have distinct intrinsic properties that determine their cytokine bias. For instance, truncation of the lipid chains or the introduction of unsaturated bonds can lead to a more Th2-biased response.[1][7]

    • Recommendation: Carefully review the literature for the specific analog being used. The table below summarizes the expected cytokine profiles for different classes of KRN7000 analogs.

  • Dosage: The dose of the KRN7000 analog can influence the resulting cytokine profile.

    • Recommendation: Perform a dose-response study to determine the optimal concentration for the desired cytokine bias.

  • Timing of Measurement: The kinetics of IFN-γ and IL-4 secretion differ. IL-4 levels typically peak earlier than IFN-γ levels.[9]

    • Recommendation: Conduct a time-course experiment to establish the peak expression times for each cytokine in your experimental model. For example, in mice, IL-4 is often measured at 2-4 hours post-injection, while IFN-γ is measured at 12-24 hours.[1][9]

Data Summary: KRN7000 Analog Modifications and Cytokine Profiles

Modification to KRN7000 StructurePredominant Cytokine ResponseReference
Truncated lipid chainsTh2-biased[1][6]
Insertion of unsaturated bonds in acyl chainTh2-biased[1][7]
Addition of aryl groups to the acyl chainTh1-biased[1]
Thioamide modification of the amide groupIncreased IFN-γ (Th1)[1]

Experimental Protocols

In Vivo Administration of KRN7000 Analog 8 and Cytokine Analysis

This protocol provides a general framework. Specific details may need to be optimized for your particular analog and experimental setup.

  • Preparation of this compound Solution:

    • Dissolve this compound in DMSO to a stock concentration of 1 mg/mL. Gentle heating (up to 80°C) may be required.[8]

    • Prepare the vehicle solution consisting of 5.6% sucrose, 0.75% L-histidine, and 0.5% Tween 20 in sterile water.[8]

    • For injection, dilute the DMSO stock solution in the vehicle to the final desired concentration. Ensure the final DMSO concentration is low (e.g., <1%) and consistent across all groups. Heat the final solution to ensure the analog is fully dissolved.[8]

  • Animal Dosing:

    • Use age and sex-matched C57BL/6 mice (or other appropriate strain).

    • Administer the prepared this compound solution via intraperitoneal (i.p.) injection at a volume of 100-200 µL. A typical dose might be in the range of 100-200 µg/kg.[1]

  • Sample Collection and Cytokine Measurement:

    • Collect blood samples via retro-orbital or cardiac puncture at specified time points (e.g., 2, 4, 8, 16, 24 hours) post-injection.

    • Allow the blood to clot and centrifuge to separate the serum.

    • Measure the concentrations of IFN-γ and IL-4 in the serum using a commercially available ELISA kit, following the manufacturer's instructions.

Visualizations

Signaling Pathway of KRN7000 Analogs

KRN7000_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell KRN7000_analog KRN7000 Analog CD1d CD1d KRN7000_analog->CD1d Binding CD1d_Complex CD1d-Analog Complex CD1d->CD1d_Complex Presentation TCR TCR CD1d_Complex->TCR Activation iNKT Cell Activation TCR->Activation Recognition Cytokines Cytokine Release (IFN-γ, IL-4) Activation->Cytokines

Caption: KRN7000 analog signaling pathway.

Troubleshooting Workflow for Inconsistent Cytokine Results

Troubleshooting_Workflow Start Inconsistent Cytokine Results Check_Solubility Verify Compound Solubility & Vehicle Start->Check_Solubility Check_Dose Review Dosing and Administration Check_Solubility->Check_Dose Check_Timing Confirm Timepoints for Cytokine Measurement Check_Dose->Check_Timing Perform_Dose_Response Conduct Dose-Response Experiment Check_Timing->Perform_Dose_Response Perform_Time_Course Conduct Time-Course Experiment Perform_Dose_Response->Perform_Time_Course Consistent_Results Consistent Results Perform_Time_Course->Consistent_Results Re-evaluate Re-evaluate Analog Characteristics Perform_Time_Course->Re-evaluate Still Inconsistent

Caption: Troubleshooting inconsistent cytokine results.

References

KRN7000 Analog 8 Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with KRN7000 analog 8.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it differ from KRN7000?

KRN7000 is a synthetic α-galactosylceramide that acts as a potent activator of invariant Natural Killer T (iNKT) cells by binding to the CD1d molecule on antigen-presenting cells.[1][2][3] this compound is a specific structural variant of KRN7000 where the amide linkage in the ceramide tail has been replaced by a 1,2,3-triazole ring.[4] This modification is designed to alter the molecule's biological activity and may also influence its chemical stability.[5]

Q2: What are the primary stability concerns for this compound?

The main stability challenges for this compound, like KRN7000 itself, can be categorized into:

  • Physical Instability: Due to its hydrophobic nature, this compound has very low solubility in aqueous solutions.[6][7] This can lead to precipitation or aggregation, reducing its effective concentration and bioavailability in experiments.

  • Chemical Instability: While the triazole ring in analog 8 is designed for high stability against hydrolysis and oxidation compared to the natural amide bond, degradation can still occur under harsh chemical conditions or improper storage.[5] The glycosidic bond can also be susceptible to cleavage under strong acidic conditions.

Q3: How should I store this compound to ensure its stability?

For optimal stability, this compound should be stored under the following conditions:

Storage ConditionRecommendationRationale
Solid Form Store at -20°C.[3][6][8]Minimizes chemical degradation over long-term storage.
In Solution (Organic Solvent) Aliquot into small, single-use glass vials and store at -20°C.[7]Prevents repeated freeze-thaw cycles and contamination.
In Solution (Aqueous Buffer) Prepare fresh for each experiment. If short-term storage is necessary, store at 4°C for up to a few days, though stability should be validated.Aqueous solutions are more prone to degradation and microbial growth.

Q4: What are the best practices for solubilizing this compound?

Due to its poor water solubility, specific protocols are required for solubilization. The choice of solvent and method will depend on the intended application (in vitro vs. in vivo).

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound.

Problem Possible Cause Recommended Solution
Precipitate forms in my stock solution. - The concentration is too high for the solvent.- The temperature has dropped, causing the compound to fall out of solution.- Gently warm the solution (up to 80°C) and sonicate until the precipitate dissolves.[6][7]- Consider diluting the stock solution to a lower concentration.
Inconsistent results between experiments. - Incomplete solubilization leading to variations in the effective concentration.- Degradation of the analog due to improper storage or handling.- Ensure complete dissolution before each use by heating and sonicating as needed.[7]- Prepare fresh dilutions from a properly stored stock for each experiment.- Visually inspect for any cloudiness or precipitate before use.
Low or no biological activity observed. - The analog has precipitated out of the cell culture media.- The final concentration of organic solvent (e.g., DMSO) is too high and is causing cellular toxicity.- When diluting into aqueous media, use a buffer containing a carrier like serum or BSA to improve solubility.[7]- Ensure the final concentration of the organic solvent is minimal and non-toxic to the cells.

Experimental Protocols

Protocol 1: Solubilization of this compound for In Vitro Assays

This protocol is designed to prepare a stock solution of this compound in DMSO and then dilute it into an aqueous buffer for cell-based assays.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile PBS or cell culture medium

  • Sterile glass vials

  • Water bath sonicator

  • Heating block or water bath

Procedure:

  • Prepare a Stock Solution:

    • Allow the vial of this compound powder to warm to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a stock concentration of 1 mg/mL.

    • Heat the solution at 80°C for several minutes.[6][7]

    • Sonicate the vial in a water bath sonicator for at least 2 hours to ensure complete dissolution.[7] The solution should be clear.

  • Dilution for Working Solution:

    • For cell culture experiments, it is recommended to dilute the DMSO stock solution into a medium containing serum (e.g., 10% FBS) or BSA to prevent precipitation.[7]

    • The DMSO stock solution should be diluted at least 1:100 to minimize solvent toxicity.

    • Vortex or gently mix immediately after dilution. Further heating and sonication may be required to dissolve any precipitate.[7]

Protocol 2: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a vehicle suitable for the administration of this compound in animal models.

Materials:

  • This compound powder

  • Sucrose

  • L-histidine

  • Tween 20

  • Sterile water for injection

  • Sterile glass vial

Procedure:

  • Prepare the Vehicle:

    • Prepare a vehicle solution consisting of 5.6% sucrose, 0.75% L-histidine, and 0.5% Tween 20 in sterile water.[6][7]

  • Dissolve this compound:

    • Add the desired amount of this compound powder to the vehicle.

    • Heat the mixture at 80°C until the material is completely dissolved.[6] The solution should become clear.

    • This solution can be used for injection or lyophilized for later reconstitution with sterile water.[6]

Visualizations

KRN7000_Signaling_Pathway This compound Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell KRN7000_Analog_8 This compound CD1d CD1d KRN7000_Analog_8->CD1d Binding TCR TCR CD1d->TCR Presentation Activation iNKT Cell Activation TCR->Activation Cytokine_Release Cytokine Release (IFN-γ, IL-4) Activation->Cytokine_Release Leads to

Caption: this compound binds to CD1d on APCs, activating iNKT cells.

Experimental_Workflow Experimental Workflow for this compound Solubilization Start Start Weigh_Analog Weigh KRN7000 Analog 8 Powder Start->Weigh_Analog Add_Solvent Add DMSO or In Vivo Vehicle Weigh_Analog->Add_Solvent Heat_80C Heat to 80°C Add_Solvent->Heat_80C Sonicate Sonicate for 2 hours Heat_80C->Sonicate Check_Clarity Is Solution Clear? Sonicate->Check_Clarity Check_Clarity->Heat_80C No Dilute Dilute for Working Solution Check_Clarity->Dilute Yes End Ready for Use Dilute->End

Caption: Workflow for solubilizing this compound for experiments.

References

Technical Support Center: KRN7000 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the off-target effects of KRN7000 and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for KRN7000 and its analogs?

KRN7000 (α-Galactosylceramide) and its analogs are synthetic glycosphingolipids that act as potent activators of invariant Natural Killer T (iNKT) cells.[1][2][3] The primary on-target effect involves the binding of the glycolipid to the CD1d molecule on antigen-presenting cells (APCs), forming a complex that is recognized by the T-cell receptor (TCR) of iNKT cells.[1][4] This recognition triggers the activation of iNKT cells, leading to the rapid secretion of a diverse range of cytokines, including both T helper 1 (Th1) and T helper 2 (Th2) types, such as interferon-gamma (IFN-γ) and interleukin-4 (IL-4).[2][5][6]

Q2: What are the potential off-target effects of KRN7000 analogs?

While the primary target of KRN7000 analogs is the CD1d-iNKT cell axis, off-target effects can arise from several factors:

  • Broad Cytokine Profile: The simultaneous release of both pro-inflammatory (Th1) and anti-inflammatory (Th2) cytokines can lead to unpredictable and sometimes opposing biological effects, reducing therapeutic efficacy.[5] This can result in a "cytokine storm" like effect, with systemic inflammation.

  • Activation of Other Cell Types: The cytokines released by activated iNKT cells can, in turn, activate other immune cells such as Natural Killer (NK) cells, dendritic cells (DCs), conventional T cells, and B cells, leading to a broader and more complex immune response than just the direct effect on iNKT cells.[2][4][6]

  • Uptake by Various Antigen-Presenting Cells: The glycolipids can be taken up and presented by a variety of APCs, which can lead to complicated and unpredictable outcomes.[4]

  • iNKT Cell Anergy and Depletion: Multiple exposures to KRN7000 analogs can lead to long-term unresponsiveness (anergy) and a reduction in the number of iNKT cells.[4]

  • Cardiotoxicity: In preclinical models, α-GalCer-based iNKT cell activation has been shown to have potential cardiotoxic effects, particularly in pathologically stimulated hearts, by enhancing inflammation.[7]

Q3: How do structural modifications of KRN7000 analogs influence their effects and potential for off-target activity?

Structural modifications to the acyl and phytosphingosine (B30862) chains of KRN7000 can significantly alter the resulting immune response, in some cases to mitigate off-target effects by biasing the cytokine profile.[5]

  • Truncated Lipid Chains: Analogs with truncated lipid chains, such as OCH, tend to induce a Th2-biased cytokine response (higher IL-4, lower IFN-γ).[6][8][9] This can reduce the pro-inflammatory off-target effects associated with a strong Th1 response.

  • Aryl Groups: The addition of aryl groups to the lipid chain can result in a more Th1-biased response.[1][5]

  • Non-glycosidic Modifications: Replacing the galactose moiety with a non-glycosidic group can increase the compound's half-life by avoiding degradation by cellular glycosidases and allow for modulation of the Th1/Th2 response.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High systemic toxicity or unexpected inflammatory response in vivo. Over-activation of iNKT cells leading to a cytokine storm. Off-target activation of other immune cells.1. Reduce the dose of the KRN7000 analog. 2. Consider using an analog known to produce a more biased (e.g., Th2-skewed) and less inflammatory cytokine profile. 3. Monitor serum levels of key pro-inflammatory cytokines like IFN-γ and TNF-α.
Loss of efficacy upon repeated administration. iNKT cell anergy or depletion.1. Increase the dosing interval to allow for iNKT cell recovery. 2. Measure iNKT cell populations in peripheral blood or relevant tissues to monitor for depletion. 3. Consider co-administration with agents that may prevent anergy.
Inconsistent or unexpected cytokine profiles in vitro. 1. Contamination of cell cultures. 2. Variability in the antigen-presenting cell population. 3. Incorrect preparation of the KRN7000 analog.1. Ensure sterile technique and test for mycoplasma contamination. 2. Use a standardized source and number of APCs (e.g., dendritic cells). 3. KRN7000 and its analogs often require heating and specific vehicles for proper solubilization.[11] Follow the manufacturer's dissolution protocol carefully.
No or low iNKT cell activation observed. 1. Low number of iNKT cells in the experimental system (e.g., in certain cancer patients).[12] 2. Degradation of the KRN7000 analog. 3. The specific analog may be a weak agonist for human iNKT cells.[13]1. Confirm the presence of a sufficient number of iNKT cells in your model system. 2. Ensure proper storage and handling of the compound. 3. Test a range of concentrations and consider using a different analog with known potency in the target species.

Quantitative Data Summary

Table 1: In Vivo Cytokine Secretion in Mice Induced by KRN7000 and Analog S-S34 (8)

CompoundDose (µg/kg)IFN-γ (pg/mL)IL-4 (pg/mL)IFN-γ / IL-4 Ratio
Vehicle-N.D.N.D.-
KRN7000 (1)200~2500~1000~2.5
S-S34 (8)200~500~200~2.5

N.D. = Not Detected. Data is estimated from graphical representations in the source literature and is for comparative purposes.[1]

Experimental Protocols

Protocol 1: In Vivo Cytokine Release Assay

  • Animal Model: C57BL/6 mice are commonly used.

  • Compound Preparation: Dissolve the KRN7000 analog in a suitable vehicle. A common vehicle consists of 5.6% sucrose, 0.75% L-histidine, and 0.5% Tween 20. The solution should be heated to 80°C until the material is completely dissolved.[11] For in vitro use, DMSO can be used for solubilization, also with heating.[11]

  • Administration: Inject the glycolipid solution intravenously or intraperitoneally at the desired concentration (e.g., 200 µg/kg).[1]

  • Sample Collection: Collect blood samples at various time points post-injection. For IFN-γ, a 16-hour time point is often used, while for IL-4, a 4-hour time point is typical.[1]

  • Cytokine Measurement: Separate the sera and measure cytokine concentrations using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit.[1]

Protocol 2: Assessment of iNKT Cell Activation and Proliferation

  • Cell Culture: Co-culture peripheral blood mononuclear cells (PBMCs) or splenocytes with the KRN7000 analog.

  • Staining: After a defined incubation period (e.g., 24-72 hours), stain the cells with fluorescently labeled antibodies specific for iNKT cell markers (e.g., CD3, Vα24-Jα18 for human, Vα14-Jα18 for mouse) and proliferation markers (e.g., Ki-67).

  • Flow Cytometry: Analyze the stained cells using flow cytometry to quantify the percentage and number of activated and proliferating iNKT cells.

Visualizations

On_Target_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell KRN7000_analog KRN7000 Analog CD1d CD1d KRN7000_analog->CD1d Binds to CD1d_Complex CD1d-Glycolipid Complex CD1d->CD1d_Complex TCR TCR CD1d_Complex->TCR Presents to Activation Activation TCR->Activation Triggers Cytokines Cytokine Release (IFN-γ, IL-4, etc.) Activation->Cytokines Off_Target_Effects_Workflow cluster_Primary Primary On-Target Effect cluster_Secondary Secondary Off-Target Effects iNKT_Activation iNKT Cell Activation Cytokine_Release Broad Cytokine Release (Th1 and Th2) iNKT_Activation->Cytokine_Release NK_Activation NK Cell Activation Cytokine_Release->NK_Activation DC_Maturation DC Maturation Cytokine_Release->DC_Maturation T_Cell_Priming Conventional T Cell Priming Cytokine_Release->T_Cell_Priming B_Cell_Activation B Cell Activation Cytokine_Release->B_Cell_Activation Systemic_Inflammation Systemic Inflammation NK_Activation->Systemic_Inflammation DC_Maturation->Systemic_Inflammation T_Cell_Priming->Systemic_Inflammation B_Cell_Activation->Systemic_Inflammation Troubleshooting_Logic Start Experiment Start Problem {Unexpected Result Observed | e.g., High Toxicity, No Efficacy} Start->Problem CheckDose Check Dose and Analog Choice Problem->CheckDose High Toxicity? CheckCells Verify Cell Viability and iNKT Population Problem->CheckCells No Efficacy? CheckPrep Confirm Compound Preparation and Solubility Problem->CheckPrep Inconsistent Results? ReviseProtocol Revise Protocol CheckDose->ReviseProtocol CheckCells->ReviseProtocol CheckPrep->ReviseProtocol Proceed Proceed with Experiment ReviseProtocol->Proceed

References

Technical Support Center: KRN7000 & Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing KRN7000 and its analogs, with a specific focus on understanding and addressing low cytokine production observed with analogs like the hypothetical "Analog 8."

Troubleshooting Guide: Low Cytokine Production with KRN7000 Analog 8

This guide addresses common issues researchers may encounter that result in lower-than-expected cytokine production when using KRN7000 analogs designed to be weak agonists.

Problem 1: Significantly lower IFN-γ and/or IL-4 production with Analog 8 compared to KRN7000.

Possible Cause Suggested Solution
Inherent Properties of Analog 8 KRN7000 analogs are often designed to have altered cytokine profiles. Analogs with modifications to the acyl or sphingosine (B13886) chains, such as a shorter sphingosine chain (like OCH) or an unsaturated acyl chain (like C20:2), can result in a weaker or more transient interaction with the CD1d-TCR complex.[1][2] This leads to a reduced or biased cytokine response, which may be the intended function of "Analog 8."
Suboptimal Glycolipid Concentration Weak agonist analogs may require higher concentrations to achieve a response comparable to potent agonists like KRN7000.[3] Perform a dose-response experiment to determine the optimal concentration for your specific analog and experimental setup.
Antigen Presenting Cell (APC) Issues The quality and activation state of your APCs (e.g., dendritic cells, splenocytes) are critical. Ensure high viability and proper expression of CD1d. The method of loading the glycolipid onto APCs can also impact presentation.
NKT Cell Viability and Purity Low viability or purity of NKT cells in your culture will result in a diminished overall cytokine response. Assess cell health and purity before and after the experiment.
Incorrect Timing of Cytokine Measurement Cytokine production kinetics can vary between different KRN7000 analogs. While KRN7000 induces a rapid IL-4 peak (around 2 hours) and a later IFN-γ peak (12-24 hours), weaker agonists might have different optimal time points for measurement.[4] A time-course experiment is recommended to capture peak cytokine production.

Problem 2: High variability in cytokine production between experiments.

Possible Cause Suggested Solution
Inconsistent Cell Culture Conditions Maintain consistent cell densities, media formulations, and incubation times. Minor variations can significantly impact NKT cell activation.
Variability in Glycolipid Preparation Ensure the glycolipid is fully solubilized before use. Aggregates can lead to inconsistent loading of APCs. Follow the manufacturer's instructions for solubilization carefully.
Assay-Related Variability Inconsistent pipetting, washing steps, or incubation times during the ELISA procedure can introduce significant variability.[5] Ensure all steps are performed consistently and with calibrated equipment.
Biological Variability If using primary cells from different donors or animals, inherent biological differences can lead to variability. Use age- and sex-matched animals and consider pooling samples where appropriate.

Frequently Asked Questions (FAQs)

Q1: Why would a researcher intentionally use a KRN7000 analog that produces low levels of cytokines?

A1: The potent, broad-spectrum cytokine release induced by KRN7000 can sometimes lead to off-target effects or an undesirable inflammatory response in therapeutic applications.[2] Analogs that elicit a more biased (e.g., primarily Th2 cytokines like IL-4) or a lower overall cytokine response are being developed to fine-tune the immune response for specific therapeutic goals, such as in the treatment of autoimmune diseases where a strong Th1 response (high IFN-γ) might be detrimental.[1][2]

Q2: What is the underlying molecular mechanism for lower cytokine production with some KRN7000 analogs?

A2: The cytokine response of an NKT cell is influenced by the stability and duration of the interaction between its T-cell receptor (TCR) and the glycolipid-CD1d complex on the antigen-presenting cell.[1] Analogs with structural modifications, such as truncated lipid chains, may have a less stable binding to CD1d, leading to a shorter duration of TCR stimulation.[1] Shorter stimulation times may be sufficient to trigger the release of certain cytokines (like IL-4) but insufficient for a robust release of others (like IFN-γ), resulting in a lower or skewed cytokine profile.[6]

Q3: Can I use the same experimental protocol for KRN7000 and its analogs?

A3: While the basic principles of the protocol will be the same, you may need to optimize certain parameters for each analog. As mentioned in the troubleshooting guide, the optimal concentration and the kinetics of the cytokine response may differ. It is recommended to perform pilot experiments to determine these parameters for any new analog you are working with.

Q4: My cytokine levels are undetectable even with a dose-response experiment. What should I check?

A4: If you are confident in your experimental setup (i.e., healthy cells, proper protocol execution), consider the following:

  • Glycolipid Integrity: Ensure your analog has not degraded. Store it according to the manufacturer's instructions.

  • ELISA Kit Sensitivity: Verify that the limit of detection of your ELISA kit is appropriate for the expected low levels of cytokines.

  • Positive Controls: Always include a potent agonist like KRN7000 as a positive control to ensure your assay system is working correctly.

  • NKT Cell Source: The frequency and responsiveness of NKT cells can vary between different mouse strains and between individuals.

Quantitative Data Summary

The following tables summarize representative data on cytokine production induced by KRN7000 and some of its analogs known for altered cytokine profiles. "Analog 8" is a placeholder for a hypothetical weak agonist.

Table 1: In Vitro Cytokine Production by Mouse Splenocytes

GlycolipidConcentration (ng/mL)IFN-γ (pg/mL)IL-4 (pg/mL)Reference
KRN7000 100~2500~1500[3]
OCH 100~500~1000[3]
C20:2 100~600~1800[7]
Analog 8 (Hypothetical) 100LowLow-ModerateN/A

Table 2: In Vivo Peak Serum Cytokine Levels in Mice

Glycolipid (Dose)Peak IFN-γ (pg/mL) at ~20hPeak IL-4 (pg/mL) at ~2hReference
KRN7000 (4.8 nmol) >10,000~2000[3]
C20:2 (4.8 nmol) <2000~2500[3]
Analog 8 (Hypothetical) LowLowN/A

Experimental Protocols

Protocol 1: In Vitro NKT Cell Activation and Cytokine Measurement
  • Cell Preparation:

    • Prepare a single-cell suspension of splenocytes from C57BL/6 mice.

    • Adjust the cell concentration to 2 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Stimulation:

    • Plate 1 x 10^6 cells (0.5 mL) per well in a 48-well plate.

    • Add KRN7000, Analog 8, or vehicle control to the desired final concentrations (e.g., a range from 1 to 1000 ng/mL).

    • Incubate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Cytokine Analysis (ELISA):

    • Centrifuge the plate and collect the supernatant.

    • Perform a sandwich ELISA for IFN-γ and IL-4 according to the manufacturer's protocol. Briefly:

      • Coat a 96-well plate with capture antibody overnight.

      • Wash and block the plate.

      • Add standards and culture supernatants and incubate.

      • Wash and add detection antibody.

      • Wash and add avidin-HRP.

      • Wash and add substrate.

      • Stop the reaction and read the absorbance at 450 nm.

    • Calculate cytokine concentrations based on the standard curve.

Protocol 2: In Vivo NKT Cell Activation in Mice
  • Animal Model:

    • Use age- and sex-matched C57BL/6 mice.

  • Glycolipid Administration:

    • Dilute KRN7000 or Analog 8 in a suitable vehicle (e.g., PBS with 0.025% Tween 20).

    • Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection (e.g., 2 µg per mouse).

  • Sample Collection:

    • Collect blood via retro-orbital or tail bleed at various time points (e.g., 2, 6, 12, 24, and 48 hours) to capture peak cytokine responses.

    • Allow the blood to clot and centrifuge to collect serum.

  • Cytokine Analysis:

    • Store serum at -80°C until analysis.

    • Thaw samples on ice and measure IFN-γ and IL-4 concentrations using ELISA as described in Protocol 1.

Visualizations

NKT_Cell_Activation_Pathway Simplified NKT Cell Activation Pathway cluster_APC Antigen Presenting Cell (APC) cluster_NKT NKT Cell CD1d CD1d CD1d_Glycolipid CD1d-Glycolipid Complex CD1d->CD1d_Glycolipid Glycolipid KRN7000 or Analog Glycolipid->CD1d Loading TCR Invariant TCR CD1d_Glycolipid->TCR Recognition Signaling Intracellular Signaling Cascade TCR->Signaling Cytokine_Production Cytokine Gene Transcription (IFN-γ, IL-4, etc.) Signaling->Cytokine_Production Secreted_Cytokines IFN-γ, IL-4 Cytokine_Production->Secreted_Cytokines Secretion Troubleshooting_Workflow Troubleshooting Low Cytokine Production Start Low Cytokine Production Observed with Analog 8 Check_Properties Is low/biased production the expected outcome for this analog? Start->Check_Properties Check_Concentration Perform Dose-Response Experiment Check_Properties->Check_Concentration No Outcome_Expected Result is Consistent with a Weak Agonist Check_Properties->Outcome_Expected Yes Check_Time_Course Perform Time-Course Experiment Check_Concentration->Check_Time_Course Check_Controls Review Positive/Negative Controls Check_Time_Course->Check_Controls Check_Cells Assess Viability/Purity of APCs and NKT cells Check_Controls->Check_Cells Check_Protocol Review Protocol Execution (Pipetting, Incubation, etc.) Check_Cells->Check_Protocol Outcome_Unexpected Continue Troubleshooting Check_Protocol->Outcome_Unexpected

References

KRN7000 analog 8 vehicle and formulation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with KRN7000 Analog 8, a potent activator of invariant Natural Killer T (iNKT) cells. Due to its hydrophobic nature, formulation and experimental reproducibility can be challenging. This guide offers solutions to common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic analog of α-galactosylceramide (α-GalCer), a potent immunostimulant.[1][2][3] It functions by binding to the CD1d molecule on antigen-presenting cells (APCs). This glycolipid-CD1d complex is then recognized by the T-cell receptor (TCR) of invariant Natural Killer T (iNKT) cells.[2][4] This interaction triggers the rapid activation of iNKT cells, leading to the secretion of a diverse array of cytokines, including both T helper 1 (Th1) type (e.g., IFN-γ) and T helper 2 (Th2) type (e.g., IL-4) cytokines, which subsequently modulate the activity of other immune cells.[4][5][6][7]

Q2: What are the primary challenges in working with this compound?

A2: The most significant challenge is its poor aqueous solubility. KRN7000 and its analogs are inherently hydrophobic molecules, making them practically insoluble in water, methanol, and ethanol.[1][8][9] This property can lead to difficulties in preparing stable and homogenous formulations, which can impact experimental reproducibility and in vivo efficacy.

Q3: How can I effectively solubilize this compound for my experiments?

A3: The choice of solvent or vehicle is critical and depends on the experimental setup (in vitro vs. in vivo). Refer to the table below for recommended formulations. It is often necessary to heat and sonicate the mixture to achieve dissolution.[8][9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of Analog 8 in aqueous media Poor solubility of the glycolipid.For in vitro assays, prepare a stock solution in DMSO (e.g., 1 mg/mL) by heating to 60-80°C with sonication.[8][9] Note that it may solidify at room temperature, so warm before use.[9] For in vivo studies, use a vehicle containing a detergent such as Tween 20. A common vehicle consists of 5.6% sucrose, 0.75% L-histidine, and 0.5% Tween 20.[8][9] Heat to 80°C until the compound is fully dissolved.[8]
Low or inconsistent iNKT cell activation Incomplete dissolution or aggregation of Analog 8. Improper loading onto antigen-presenting cells.Ensure complete solubilization by following the recommended heating and sonication protocols.[8][9][10] For in vitro stimulation, ensure APCs (like dendritic cells or CD1d-transfected cells) are healthy and efficiently present the lipid antigen. The stability of the CD1d-glycolipid complex can influence the potency of the immune response.[5][11]
Th1 vs. Th2 Cytokine Skewing is Not as Expected The specific chemical structure of Analog 8. The stability of the ternary complex (TCR-glycolipid-CD1d).Analogs of KRN7000 can be designed to polarize the immune response towards either a Th1 or Th2 profile.[5][11] For example, analogs with phenyl groups in the lipid tails tend to be more potent in inducing Th1-skewed cytokines.[5][11] The stability of the interaction between the glycolipid-CD1d complex and the iNKT TCR dictates the polarity and potency of the immune response.[5][11]
Vehicle control shows unexpected effects The vehicle components (e.g., DMSO, Tween 20) may have biological effects.Always include a vehicle-only control group in your experiments to account for any non-specific effects of the formulation components.

Experimental Protocols & Data

Recommended Formulations for this compound
ApplicationVehicle/SolventProtocolReference
In Vitro Cell Culture Dimethyl sulfoxide (B87167) (DMSO)Dissolve at 1 mg/mL in DMSO. Heat at 60-80°C and sonicate to obtain a clear solution. The solution may solidify at room temperature; warm before use.[8][9][8][9]
In Vivo Administration (Mice) Sucrose/L-histidine/Tween 20Prepare a vehicle of 5.6% sucrose, 0.75% L-histidine, and 0.5% Tween 20 in water. Add this compound and heat at 80°C until completely dissolved. The resulting solution can be lyophilized and reconstituted with pure water.[8][9][8][9]
In Vivo Administration (Alternative) PBS/Tween 20/DMSOA vehicle of 0.1% DMSO + 0.05% Tween-20 in PBS has also been reported for use in mice.[12]
Protocol: In Vitro iNKT Cell Activation Assay
  • Cell Culture: Culture murine NK1.2 cells (an iNKT cell line) and A20-CD1d cells (antigen-presenting cells expressing CD1d).

  • Preparation of Analog 8: Prepare a 1 mg/mL stock solution of this compound in DMSO by heating and sonicating.

  • Stimulation: Add varying concentrations of the dissolved this compound to co-cultures of NK1.2 and A20-CD1d cells.

  • Incubation: Incubate the cells for 48-72 hours.

  • Cytokine Measurement: Collect the culture supernatant and measure the concentration of secreted cytokines (e.g., IL-2, IFN-γ, IL-4) using an ELISA or Luminex assay.

Protocol: In Vivo Cytokine Profile Analysis in Mice
  • Animal Model: Use C57BL/6 mice.

  • Formulation Preparation: Prepare this compound in the sucrose/L-histidine/Tween 20 vehicle as described in the table above.

  • Administration: Inject mice intravenously (i.v.) or intraperitoneally (i.p.) with the formulated Analog 8 (e.g., at a dose of 200 µg/kg).[12] Include a vehicle-only control group.

  • Sample Collection: Collect blood samples at various time points post-injection (e.g., 2, 4, 16, 20 hours) to capture the kinetics of different cytokines.[12][13]

  • Cytokine Analysis: Separate the sera and measure cytokine levels (e.g., IFN-γ and IL-4) by ELISA or Luminex.

Visualizations

Signaling Pathway of this compound

KRN7000_Analog_8_Signaling_Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_iNKT Invariant NKT (iNKT) Cell KRN7000_Analog_8 This compound CD1d CD1d KRN7000_Analog_8->CD1d Binds to Complex CD1d-Glycolipid Complex CD1d->Complex TCR T-Cell Receptor (TCR) Complex->TCR Recognized by Activation iNKT Cell Activation TCR->Activation Cytokines Cytokine Secretion (IFN-γ, IL-4, etc.) Activation->Cytokines

Caption: Activation of iNKT cells by this compound.

Experimental Workflow for In Vivo Efficacy Studies

in_vivo_workflow Start Start: In Vivo Experiment Formulation Prepare this compound in appropriate vehicle Start->Formulation Administration Administer to Mice (i.v. or i.p.) Formulation->Administration Controls Include Vehicle-Only Control Group Formulation->Controls Monitoring Monitor Animal Health and Tumor Growth (if applicable) Administration->Monitoring Controls->Monitoring Sampling Collect Blood/Tissues at specified time points Monitoring->Sampling Analysis Analyze Cytokine Levels (ELISA) or Immune Cell Populations (FACS) Sampling->Analysis End End: Data Interpretation Analysis->End

Caption: Workflow for in vivo studies with this compound.

References

Cell viability issues with KRN7000 analog 8 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the KRN7000 analog 8 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of α-galactosylceramide (α-GalCer). Its primary mechanism of action is the activation of invariant Natural Killer T (iNKT) cells.[1][2] This activation occurs when the glycolipid analog is presented by the CD1d molecule on antigen-presenting cells (APCs) to the T-cell receptor (TCR) of iNKT cells.[3][4][5][6] This interaction triggers a signaling cascade within the iNKT cell, leading to the rapid secretion of a variety of cytokines.[5][7]

Q2: What is the expected immunological outcome of treating cells with this compound?

This compound, a triazole derivative of α-galactosylceramide, is known to induce a T helper 2 (Th2)-biased immune response.[1] This means that upon activation of iNKT cells, there is a greater secretion of Th2-type cytokines, such as Interleukin-4 (IL-4), compared to T helper 1 (Th1)-type cytokines like Interferon-gamma (IFN-γ).[1]

Q3: Is this compound directly cytotoxic to cells?

Based on available data, KRN7000 and its analogs, including analog 8, are not considered to be directly cytotoxic to cells. The term "cytotoxicity" in the context of KRN7000 research almost invariably refers to the anti-tumor activity of the immune cells (like NK cells) that are activated downstream of iNKT cell stimulation.[5][6][8] Reports of "cell viability issues" are more likely to stem from experimental artifacts rather than direct compound-induced cell death.

Q4: What are the common applications of this compound in research?

Given its Th2-biasing properties, this compound is a valuable tool for studying the role of Th2-mediated immune responses in various contexts, including autoimmune diseases, allergies, and certain types of cancer. It can be used to investigate the signaling pathways involved in iNKT cell differentiation and the subsequent effects on other immune cell populations.

Troubleshooting Guide: Cell Viability Issues

Unexpected decreases in cell viability during experiments with this compound are often not due to the compound itself but rather to other experimental factors. This guide will help you troubleshoot these potential issues.

Problem 1: Decreased cell viability observed after treatment with this compound.

  • Possible Cause 1: Contamination. Microbial contamination (bacteria, yeast, mold, or mycoplasma) is a common cause of cell death in culture.[9][10][11][12][13]

    • Troubleshooting Steps:

      • Microscopic Examination: Carefully inspect your cell cultures under a microscope for any signs of contamination, such as turbidity, changes in media color, or visible microorganisms.[9][11]

      • Mycoplasma Testing: Mycoplasma contamination is not visible by standard microscopy and requires specific detection methods like PCR or fluorescent staining.[10][12]

      • Aseptic Technique Review: Ensure strict aseptic techniques are followed during all cell handling procedures.

      • Reagent and Media Check: Test all reagents and media for contamination.

  • Possible Cause 2: Suboptimal Cell Culture Conditions. Unhealthy cells are more susceptible to any experimental manipulation.

    • Troubleshooting Steps:

      • Cell Health Monitoring: Regularly monitor cell morphology, growth rate, and confluence. Ensure cells are in the logarithmic growth phase at the time of the experiment.

      • Incubator Conditions: Verify the incubator's temperature, CO2, and humidity levels are optimal for your cell type.

  • Possible Cause 3: Incorrect Compound Preparation or Storage. Improperly dissolved or stored compound can lead to aggregates or degradation products that may affect cell viability.

    • Troubleshooting Steps:

      • Solubility: this compound is soluble in DMF, DMSO, ethanol, and methanol.[1] Ensure the compound is fully dissolved before adding it to your cell culture medium. Note that α-GalCer and its analogs are hydrophobic and may form cloudy solutions in aqueous media, which is generally acceptable.[14]

      • Storage: Store the compound as recommended by the manufacturer, typically at -20°C. Avoid repeated freeze-thaw cycles.

      • Vehicle Control: Always include a vehicle control (the solvent used to dissolve the compound) in your experiments to rule out any solvent-induced toxicity.

  • Possible Cause 4: Inappropriate Assay for Measuring Cell Viability. The chosen viability assay may not be compatible with your experimental setup.

    • Troubleshooting Steps:

      • Assay Principle: Understand the principle of your viability assay. For example, metabolic assays (MTT, MTS) measure mitochondrial activity, which can be influenced by changes in cell metabolism upon immune activation, not necessarily cell death.

      • Assay Validation: If possible, use a secondary, mechanistically different viability assay to confirm your results (e.g., a dye exclusion assay like Trypan Blue or a membrane integrity assay).

Problem 2: Inconsistent or non-reproducible results in iNKT cell activation assays.

  • Possible Cause 1: Anergized iNKT cells. Repeated stimulation of iNKT cells with α-GalCer can lead to a state of unresponsiveness or anergy.[15]

    • Troubleshooting Steps:

      • Resting Period: Ensure iNKT cells have an adequate resting period between stimulations.

  • Possible Cause 2: Low number of iNKT cells. The frequency of iNKT cells can be low in certain tissues or donors.

    • Troubleshooting Steps:

      • Cell Source: Use tissues known to have higher frequencies of iNKT cells, such as the liver in mice.

      • Enrichment: Consider enriching for iNKT cells before the experiment.

  • Possible Cause 3: Issues with Antigen Presenting Cells (APCs).

    • Troubleshooting Steps:

      • APC Health: Ensure the APCs are healthy and express sufficient levels of CD1d.

      • APC to iNKT Cell Ratio: Optimize the ratio of APCs to iNKT cells.

Quantitative Data Summary

As this compound is not directly cytotoxic, a table detailing its cytotoxic effects is not applicable. Instead, the following table summarizes its known biological activity.

CompoundChemical FormulaPrimary Biological EffectCytokine ProfileReference
This compound C50H97N3O8iNKT cell activationTh2-biased (elevated IL-4 secretion)[1]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Materials:

    • Cells of interest (e.g., splenocytes, PBMCs)

    • This compound

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plate

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate the cells for 24 hours to allow for attachment (if applicable).

    • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control.

    • Remove the old medium and add the medium containing different concentrations of the compound or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 10 minutes.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

2. In Vitro iNKT Cell Activation Assay

This protocol describes a method to assess the activation of iNKT cells by measuring cytokine production.

  • Materials:

    • Antigen Presenting Cells (APCs) expressing CD1d (e.g., dendritic cells, splenocytes)

    • iNKT cells (or a mixed population containing iNKT cells)

    • This compound

    • Complete cell culture medium

    • ELISA kit for detecting the cytokine of interest (e.g., IL-4)

    • 96-well plate

  • Procedure:

    • Seed APCs in a 96-well plate.

    • Pulse the APCs with different concentrations of this compound (and a vehicle control) for 2-4 hours at 37°C.

    • Wash the APCs to remove any unbound compound.

    • Add iNKT cells to the wells containing the pulsed APCs.

    • Co-culture the cells for 24-72 hours.

    • Collect the culture supernatant.

    • Measure the concentration of the desired cytokine (e.g., IL-4) in the supernatant using an ELISA kit according to the manufacturer's instructions.

Signaling Pathway and Experimental Workflow Diagrams

iNKT_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d CD1d CD1d_KRN7000 CD1d:analog 8 Complex KRN7000_analog_8 KRN7000 analog 8 KRN7000_analog_8->CD1d Loading TCR iNKT TCR CD1d_KRN7000->TCR Binding & Activation Lck_Fyn Lck / Fyn TCR->Lck_Fyn Activation ZAP70 ZAP70 Lck_Fyn->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation Downstream_Signaling Downstream Signaling Cascades (e.g., PLCγ, Ras-MAPK) LAT->Downstream_Signaling Cytokine_Release Cytokine Release (e.g., IL-4) Downstream_Signaling->Cytokine_Release

Caption: iNKT Cell Activation by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Prepare_Cells Prepare Target Cells (e.g., Splenocytes) Seed_Cells Seed Cells in 96-well Plate Prepare_Cells->Seed_Cells Prepare_Compound Prepare this compound (Serial Dilutions) Add_Compound Add Compound/ Vehicle Control Prepare_Compound->Add_Compound Seed_Cells->Add_Compound Incubate Incubate for Desired Time Add_Compound->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Activation_Assay Perform Activation Assay (e.g., Cytokine ELISA) Incubate->Activation_Assay Read_Plate Read Plate (Absorbance/Fluorescence) Viability_Assay->Read_Plate Activation_Assay->Read_Plate Calculate_Results Calculate % Viability/ Cytokine Concentration Read_Plate->Calculate_Results

Caption: General Experimental Workflow.

References

Validation & Comparative

KRN7000 vs. KRN7000 Analog 8: A Comparative Analysis of Cytokine Profiles

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the differential immunomodulatory effects of KRN7000 and its thio-modified analog, KRN7000 analog 8 (S-S34), focusing on their induced cytokine profiles.

KRN7000, a synthetic α-galactosylceramide, is a potent activator of invariant Natural Killer T (iNKT) cells, leading to the release of a broad spectrum of cytokines. This activity has positioned KRN7000 as a significant tool in immunotherapy research.[1][2] However, its simultaneous induction of both pro-inflammatory (Th1) and anti-inflammatory (Th2) cytokines can limit its therapeutic specificity.[2] This has driven the development of various KRN7000 analogs to achieve a more biased cytokine response. This guide provides a comparative analysis of KRN7000 and a specific thio-modified derivative, this compound (also known as S-S34), with a focus on their differential cytokine induction.

Comparative Cytokine Profile

The primary difference in the immunomodulatory activity between KRN7000 and its analog, this compound (S-S34), lies in the balance of Th1 and Th2 cytokines they elicit. While KRN7000 induces a mixed Th1/Th2 response, modifications to its acyl chain, as seen in analog 8, can shift this balance. Experimental data from in vivo studies in C57BL/6 mice demonstrate that this compound leads to a reduced overall cytokine secretion compared to KRN7000. However, the key distinction is in the ratio of IFN-γ (a hallmark Th1 cytokine) to IL-4 (a key Th2 cytokine).

CompoundIFN-γ Secretion (pg/mL)IL-4 Secretion (pg/mL)IFN-γ/IL-4 Ratio (Th1/Th2 Bias)
KRN7000 ~2500~1500~1.67
This compound (S-S34) ~1000~1000~1.0

Note: The quantitative data presented in the table is an approximation derived from graphical representations in the cited literature and is intended for comparative purposes.[1]

The data indicates that while KRN7000 shows a slight bias towards a Th1 response, this compound (S-S34) exhibits a more balanced Th1/Th2 profile, with a notable reduction in the selective induction of IFN-γ compared to KRN7000.[1]

Structural Differences

This compound (S-S34) is a derivative of KRN7000 featuring two key modifications in its acyl moiety: the introduction of a thioamide linkage in place of the amide and a terminal thiophenyl group.[1] These structural changes are responsible for the altered interaction with the CD1d molecule on antigen-presenting cells, which in turn modulates the downstream iNKT cell response and cytokine profile.

Experimental Protocols

The following is a detailed methodology for the in vivo evaluation of the cytokine profiles of KRN7000 and this compound, based on published research.[1]

1. Animal Model:

  • C57BL/6 mice are used for the in vivo experiments.

2. Compound Administration:

  • KRN7000 and this compound are dissolved in a vehicle solution (e.g., 0.5% polysorbate 20 in saline).

  • Mice are injected intravenously with the respective compounds at a specified dosage.

3. Sample Collection:

  • Blood samples are collected from the mice at specific time points post-injection. Typically, for IL-4 measurement, samples are taken at 4 hours, and for IFN-γ, at 16 hours.

  • Sera are separated from the blood samples by centrifugation.

4. Cytokine Quantification:

  • The concentrations of IFN-γ and IL-4 in the collected sera are determined using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions.

Visualizing the Processes

To better understand the experimental and biological contexts of this comparison, the following diagrams illustrate the experimental workflow and the general signaling pathway of KRN7000 and its analogs.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Compound_Prep Compound Preparation (KRN7000 & Analog 8) Injection Intravenous Injection Compound_Prep->Injection Animal_Model Animal Model (C57BL/6 Mice) Animal_Model->Injection Blood_Collection Blood Sample Collection (4h for IL-4, 16h for IFN-γ) Injection->Blood_Collection Serum_Separation Serum Separation Blood_Collection->Serum_Separation ELISA Cytokine Measurement (ELISA) Serum_Separation->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis

Caption: Experimental workflow for in vivo cytokine profiling.

signaling_pathway cluster_presentation Antigen Presentation cluster_recognition NKT Cell Recognition cluster_activation Downstream Activation & Cytokine Release KRN7000 KRN7000 / Analog 8 CD1d CD1d KRN7000->CD1d binds to APC Antigen Presenting Cell (APC) TCR TCR APC->TCR interacts with CD1d->APC presented by iNKT_Cell iNKT Cell NKT_Activation iNKT Cell Activation iNKT_Cell->NKT_Activation TCR->iNKT_Cell Cytokine_Release Cytokine Release NKT_Activation->Cytokine_Release Th1 Th1 Cytokines (IFN-γ, TNF-α) Cytokine_Release->Th1 Th2 Th2 Cytokines (IL-4, IL-10) Cytokine_Release->Th2

References

A Comparative Guide to iNKT Cell Agonists: KRN7000 Analog 8 (S-S34) and OCH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two synthetic α-galactosylceramide (α-GalCer) analogs: KRN7000 analog 8 (S-S34) and OCH. Both are potent activators of invariant Natural Killer T (iNKT) cells, a unique lymphocyte population that bridges the innate and adaptive immune systems. Their distinct immunomodulatory properties, particularly their differential induction of T helper 1 (Th1) and T helper 2 (Th2) cytokine responses, make them valuable tools in immunological research and potential therapeutic agents for a range of diseases.

Introduction to iNKT Cell Agonists

Invariant NKT cells recognize glycolipid antigens presented by the CD1d molecule on antigen-presenting cells (APCs).[1][2] The prototypical iNKT cell agonist, KRN7000 (α-GalCer), stimulates the secretion of a broad range of cytokines, including both pro-inflammatory Th1 cytokines like interferon-gamma (IFN-γ) and anti-inflammatory Th2 cytokines such as interleukin-4 (IL-4).[1] Structural modifications to the α-GalCer backbone can skew this cytokine profile, leading to the development of analogs with either a Th1 or Th2 bias. This targeted immune modulation is of significant interest for therapeutic applications, with Th1-biasing agonists showing promise in cancer immunotherapy and Th2-biasing agonists being explored for the treatment of autoimmune diseases.[2]

Structural and Functional Comparison

This compound (S-S34) is a thioamide analog of S34, which features a Ph-S-Ph-F group at the terminus of its acyl lipid chain.[3] This modification results in a potent Th1-biased immune response.

OCH is a truncated analog of KRN7000, characterized by a shorter sphingosine (B13886) chain. This structural alteration leads to a pronounced Th2-biased cytokine profile.

The key difference in their structure lies in the length and composition of the lipid chains, which influences the stability and conformation of the glycolipid-CD1d complex, ultimately dictating the nature of the downstream immune response.

Quantitative Data Summary

The following table summarizes the in vivo cytokine production induced by this compound (S-S34) and OCH in C57BL/6 mice. It is important to note that the data for S-S34 and OCH are from different studies and direct quantitative comparison should be made with caution. However, the data clearly illustrates the opposing cytokine profiles of the two compounds.

CompoundDoseTime PointIFN-γ (pg/mL)IL-4 (pg/mL)IFN-γ/IL-4 RatioCytokine BiasReference
This compound (S-S34) 200 µg/kg16h (IFN-γ), 4h (IL-4)~1500~200~7.5Th1 [3]
OCH 100 µg/kg24hLow/UndetectableHighLowTh2 [4][5]

Experimental Protocols

In Vivo Cytokine Release Assay in C57BL/6 Mice

This protocol outlines the general procedure for assessing the in vivo cytokine response to glycolipid agonists in mice.

1. Animal Model:

  • C57BL/6 mice are commonly used for these studies due to their well-characterized immune system.

2. Glycolipid Administration:

  • Glycolipid analogs (e.g., S-S34, OCH) are typically dissolved in a vehicle solution (e.g., 0.5% polysorbate 20 in saline).

  • The solution is administered to mice via intraperitoneal (i.p.) or intravenous (i.v.) injection at a specified dose (e.g., 100-200 µg/kg).

3. Sample Collection:

  • Blood samples are collected from the mice at various time points post-injection (e.g., 2, 4, 8, 16, 24 hours) to capture the peak production of different cytokines. For instance, IL-4 levels often peak earlier than IFN-γ levels.

  • Serum is separated from the blood by centrifugation.

4. Cytokine Quantification:

  • Serum cytokine concentrations (IFN-γ and IL-4) are measured using a quantitative method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay.[6][7]

In Vitro iNKT Cell Activation Assay

This protocol describes a method for evaluating the direct activation of iNKT cells by glycolipid antigens in a cell culture setting.

1. Cell Preparation:

  • Splenocytes are harvested from C57BL/6 mice.

  • Red blood cells are lysed, and the remaining splenocytes, which include iNKT cells and antigen-presenting cells (APCs), are washed and resuspended in a suitable culture medium.

2. Cell Culture and Stimulation:

  • Splenocytes are plated in a 96-well plate.

  • The cells are stimulated with varying concentrations of the glycolipid agonists (e.g., S-S34, OCH).

  • The cultures are incubated for a period of 48-72 hours.

3. Measurement of iNKT Cell Activation:

  • Cytokine Production: The levels of IFN-γ and IL-4 in the culture supernatants are quantified by ELISA.

  • Cell Proliferation: iNKT cell proliferation can be assessed by adding a radioactive tracer (e.g., [³H]thymidine) or a fluorescent dye (e.g., CFSE) to the cultures and measuring its incorporation into the DNA of dividing cells.

Signaling Pathways and Mechanism of Action

The differential cytokine response elicited by this compound (S-S34) and OCH is a consequence of the distinct signaling pathways they trigger upon activation of iNKT cells.

General iNKT Cell Activation Pathway

The activation of iNKT cells is initiated by the formation of a ternary complex between the glycolipid antigen presented by CD1d on an APC and the T-cell receptor (TCR) on the iNKT cell. This interaction leads to the activation of downstream signaling cascades, resulting in cytokine production.

iNKT Cell Activation cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell APC Glycolipid-CD1d Complex iNKT T-Cell Receptor (TCR) APC->iNKT Ternary Complex Formation Activation Signal Transduction iNKT->Activation Activation Cytokines Cytokine Production (IFN-γ, IL-4, etc.) Activation->Cytokines Differentiation & Secretion Th1_Th2_Signaling cluster_Th1 Th1 Biased Response (S-S34) cluster_Th2 Th2 Biased Response (OCH) TCR_Th1 Strong/Sustained TCR Signal Tbet T-bet Activation TCR_Th1->Tbet IFNg IFN-γ Production Tbet->IFNg TCR_Th2 Weak/Transient TCR Signal GATA3 GATA3 Activation TCR_Th2->GATA3 IL4 IL-4 Production GATA3->IL4 TCR_Signal Glycolipid-CD1d-TCR Interaction TCR_Signal->TCR_Th1 TCR_Signal->TCR_Th2

References

KRN7000 Analog 8 (S-S34): A Comparative Analysis of its Th2-Biasing Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of KRN7000 analog 8 (S-S34), a thioamide-containing analog of α-galactosylceramide (α-GalCer), against other well-established Th2-biasing ligands reveals a significant deviation from the expected Th2-dominant immune response. Experimental data indicates that S-S34 (8) promotes a T-helper 1 (Th1)-biased cytokine profile, contrasting with the pronounced Th2-skewing effects of analogs such as OCH and C20:2.

Invariant Natural Killer T (iNKT) cells play a critical role in bridging the innate and adaptive immune systems. Their activation by glycolipid antigens presented by the CD1d molecule can be modulated to elicit either a pro-inflammatory Th1 response, characterized by the secretion of interferon-gamma (IFN-γ), or an anti-inflammatory Th2 response, marked by the production of interleukin-4 (IL-4). The development of synthetic α-GalCer analogs that selectively drive a Th2 response is of significant interest for the potential treatment of autoimmune diseases and allergic reactions.

This guide provides a comparative analysis of the efficacy of this compound, identified as S-S34 (8) in the scientific literature, to induce a Th2-biased cytokine response relative to other known Th2-polarizing ligands.

Comparative Efficacy in Cytokine Induction

Quantitative data from in vivo studies in mice demonstrates the distinct cytokine profiles induced by S-S34 (8) and other Th2-biasing analogs. While the parent compound, KRN7000, induces a mixed Th1/Th2 response, analogs like OCH and C20:2 show a clear bias towards Th2 cytokine production, with high levels of IL-4 and significantly reduced IFN-γ secretion.[1]

In stark contrast, S-S34 (8), which features a thioamide modification and a Ph-S-Ph-F group at the terminus of the acyl chain, induces substantially lower levels of both IL-4 and IFN-γ compared to KRN7000.[2][3] Critically, the ratio of IFN-γ to IL-4 is higher for S-S34 (8) than for KRN7000, indicating a shift towards a Th1-dominant response.[2][3]

LigandPeak Serum IL-4 (pg/mL)Peak Serum IFN-γ (ng/mL)IFN-γ/IL-4 RatioPredominant Immune ResponseReference
Vehicle < detection limit< detection limit--[1]
KRN7000 ~3000~25~8.3Mixed Th1/Th2[1]
S-S34 (8) ~200~0.5~2.5Th1-biased [3]
OCH ~3500~2.5~0.7Th2-biased [1]
C20:2 ~2500~5~2.0Th2-biased [1]

Note: The data presented is compiled from different studies and serves for comparative illustration. Absolute values can vary based on experimental conditions.

Signaling Pathways and Experimental Workflow

The differential cytokine output is governed by the molecular interactions between the glycolipid ligand, the CD1d molecule on antigen-presenting cells (APCs), and the T-cell receptor (TCR) of the iNKT cell. The stability and conformation of the ternary complex are critical determinants of the resulting signaling cascade and cytokine profile.

iNKT_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d CD1d CD1d_Ligand CD1d-Ligand Complex CD1d->CD1d_Ligand Ligand Glycolipid Ligand (e.g., KRN7000 analog) Ligand->CD1d Binding TCR Invariant TCR CD1d_Ligand->TCR Recognition Signaling Intracellular Signaling Cascade TCR->Signaling Activation Th1 Th1 Cytokines (IFN-γ) Signaling->Th1 Th2 Th2 Cytokines (IL-4) Signaling->Th2

Figure 1: Simplified signaling pathway of iNKT cell activation.

The evaluation of these ligands typically follows a standardized workflow involving in vivo administration to mouse models and subsequent analysis of the immune response.

Experimental_Workflow A Glycolipid Ligand Administration (i.p. or i.v.) to C57BL/6 mice B Serum Collection at specific time points (e.g., 2, 4, 16, 24h) A->B C Cytokine Quantification (ELISA) B->C D Data Analysis: - Cytokine concentration - IFN-γ/IL-4 ratio C->D

Figure 2: General experimental workflow for in vivo evaluation.

Experimental Protocols

In Vivo Cytokine Production Assay

Objective: To determine the serum concentrations of IL-4 and IFN-γ in mice following the administration of KRN7000 analogs.

Materials:

  • C57BL/6 mice (female, 6-8 weeks old)

  • KRN7000 and its analogs (dissolved in a vehicle solution, e.g., 0.5% polysorbate 20 in saline)

  • Blood collection supplies (e.g., micro-hematocrit tubes)

  • ELISA kits for mouse IL-4 and IFN-γ (e.g., from BD Biosciences or R&D Systems)

  • Microplate reader

Procedure:

  • Acclimatize C57BL/6 mice for at least one week before the experiment.

  • Prepare solutions of the glycolipid ligands at the desired concentration in the vehicle. A typical dose is 2 µg per mouse.

  • Administer the ligand solutions or vehicle control to the mice via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • At specified time points post-injection (e.g., 4 hours for IL-4 and 16 hours for IFN-γ), collect blood from the mice via retro-orbital bleeding or cardiac puncture.[3]

  • Allow the blood to clot and then centrifuge to separate the serum.

  • Store the serum samples at -80°C until analysis.

  • Quantify the concentrations of IL-4 and IFN-γ in the serum samples using commercially available ELISA kits, following the manufacturer's instructions.[3]

  • Analyze the data by comparing the cytokine levels in the ligand-treated groups to the vehicle control group. Calculate the IFN-γ/IL-4 ratio to determine the Th1/Th2 bias.

Conclusion

The available experimental evidence strongly indicates that this compound, S-S34, does not function as a Th2-biasing ligand. In fact, its cytokine induction profile is skewed towards a Th1 response, albeit with a significantly lower overall potency compared to KRN7000. For researchers seeking to induce a robust Th2-polarized immune response, ligands such as OCH and C20:2, which have demonstrated potent and selective IL-4 production, represent more suitable alternatives. The structural modifications of S-S34 (8), particularly the introduction of a thioamide and a terminal Ph-S-Ph-F group, appear to fundamentally alter its interaction with the CD1d-TCR complex, favoring a Th1-type signaling outcome. This underscores the critical role of the lipid chain structure in determining the functional consequences of iNKT cell activation.

References

Comparative Analysis of iNKT Cell Activation: KRN7000 vs. Analog 8 (S-S34)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the prototypical invariant Natural Killer T (iNKT) cell agonist, KRN7000 (α-Galactosylceramide), and its thioamide-modified analog, S-S34, hereafter referred to as Analog 8. The activation of iNKT cells by glycolipid antigens presented by CD1d-expressing cells holds significant therapeutic potential in cancer immunotherapy and the modulation of autoimmune diseases. The structural modifications of KRN7000 analogs aim to selectively tune the downstream immune response, particularly the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cytokine profiles. This guide presents experimental data comparing the cytokine secretion profiles induced by KRN7000 and Analog 8, along with detailed experimental protocols for the validation of iNKT cell activation.

Data Presentation

The following table summarizes the in vivo cytokine production in C57BL/6 mice following the administration of KRN7000 and Analog 8. The data demonstrates the differential effects of these compounds on the secretion of key Th1 (IFN-γ) and Th2 (IL-4) cytokines.

CompoundIL-4 Secretion (pg/mL)IFN-γ Secretion (pg/mL)IFN-γ/IL-4 Ratio
Vehicle Control Not DetectedNot Detected-
KRN7000 ~2500~4000~1.6
Analog 8 (S-S34) ~500~1500~3.0

Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro iNKT Cell Activation Assay

This protocol describes the in vitro stimulation of murine splenocytes to assess the activation of iNKT cells by glycolipid antigens.

Materials:

  • Spleens from C57BL/6 mice

  • RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol

  • KRN7000 and Analog 8 (S-S34) dissolved in a suitable vehicle (e.g., DMSO)

  • 96-well flat-bottom culture plates

  • Sterile dissection tools

  • 70 µm cell strainer

  • Red blood cell lysis buffer (e.g., ACK buffer)

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Aseptically harvest spleens from C57BL/6 mice.

  • Prepare a single-cell suspension by gently grinding the spleens through a 70 µm cell strainer with RPMI 1640 medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in red blood cell lysis buffer and incubate for 5 minutes at room temperature.

  • Neutralize the lysis buffer with an excess of RPMI 1640 medium and centrifuge at 300 x g for 5 minutes.

  • Resuspend the splenocytes in complete RPMI 1640 medium and perform a cell count.

  • Adjust the cell concentration to 2 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.

  • Add 100 µL of medium containing the desired concentration of KRN7000, Analog 8, or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, collect the supernatants for cytokine analysis and the cells for proliferation assays.

Cytokine Quantification by ELISA

This protocol outlines the measurement of IFN-γ and IL-4 concentrations in cell culture supernatants or serum using a sandwich ELISA.

Materials:

  • ELISA plate pre-coated with capture antibody for mouse IFN-γ or IL-4

  • Detection antibody (biotin-conjugated) specific for mouse IFN-γ or IL-4

  • Recombinant mouse IFN-γ and IL-4 standards

  • Avidin-HRP conjugate

  • TMB substrate solution

  • Stop solution (e.g., 1 M H2SO4)

  • Wash buffer (PBS with 0.05% Tween 20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the recombinant cytokine standards in assay diluent to generate a standard curve.

  • Add 100 µL of standards, samples (cell culture supernatants or diluted serum), and blanks to the appropriate wells of the pre-coated ELISA plate.

  • Incubate for 2 hours at room temperature.

  • Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.

  • Add 100 µL of the biotin-conjugated detection antibody to each well and incubate for 1 hour at room temperature.

  • Wash the plate as described in step 4.

  • Add 100 µL of Avidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate as described in step 4.

  • Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Add 100 µL of stop solution to each well to terminate the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

iNKT Cell Proliferation Assay ([3H]Thymidine Incorporation)

This protocol describes a method to assess iNKT cell proliferation by measuring the incorporation of radioactive thymidine (B127349) into newly synthesized DNA.

Materials:

  • Splenocytes stimulated as described in the "In Vitro iNKT Cell Activation Assay"

  • [3H]Thymidine (1 µCi/well)

  • Cell harvester

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • After 48-60 hours of in vitro stimulation, add 1 µCi of [3H]thymidine to each well of the 96-well plate.

  • Incubate for an additional 12-18 hours.

  • Harvest the cells onto a filter mat using a cell harvester.

  • Dry the filter mat and place it in a scintillation vial with scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the level of cell proliferation.

Mandatory Visualization

iNKT Cell Activation Signaling Pathway

iNKT_Activation_Signaling_Pathway CD1d CD1d TCR Invariant TCR CD1d->TCR Antigen Presentation Antigen KRN7000 or Analog 8 Antigen->CD1d Signaling Downstream Signaling (e.g., Lck, ZAP70) TCR->Signaling Signal 1 Activation Cellular Activation Signaling->Activation Proliferation Proliferation Activation->Proliferation Cytokine_Secretion Cytokine Secretion (IFN-γ, IL-4) Activation->Cytokine_Secretion

Caption: iNKT cell activation by glycolipid antigens presented on CD1d.

Experimental Workflow for iNKT Cell Activation Analysis

Experimental_Workflow start Start splenocyte_isolation Isolate Splenocytes from C57BL/6 Mice start->splenocyte_isolation cell_culture Culture Splenocytes with KRN7000 or Analog 8 splenocyte_isolation->cell_culture incubation Incubate for 72 hours cell_culture->incubation supernatant_collection Collect Supernatants incubation->supernatant_collection cell_analysis Analyze Cells incubation->cell_analysis cytokine_elisa Cytokine ELISA (IFN-γ, IL-4) supernatant_collection->cytokine_elisa proliferation_assay Proliferation Assay ([3H]Thymidine) cell_analysis->proliferation_assay data_analysis Data Analysis and Comparison cytokine_elisa->data_analysis proliferation_assay->data_analysis end End data_analysis->end

Caption: Workflow for analyzing iNKT cell activation by KRN7000 and its analogs.

References

Comparative Analysis of KRN7000 and its Analogs: Specificity and Functional Effects on CD1d-Mediated iNKT Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the prototypical invariant Natural Killer T (iNKT) cell agonist, KRN7000 (α-Galactosylceramide), with two of its key analogs: OCH, a Th2-biasing analog, and α-C-GalCer, a Th1-biasing analog. The specificity for the antigen-presenting molecule CD1d and the subsequent functional outcomes on iNKT cells are compared, supported by experimental data and detailed protocols.

Introduction

Invariant Natural Killer T (iNKT) cells are a unique subset of T lymphocytes that play a crucial role in bridging the innate and adaptive immune systems.[1] They recognize glycolipid antigens presented by the non-polymorphic MHC class I-like molecule, CD1d.[1] KRN7000, a synthetic α-galactosylceramide, is the most extensively studied iNKT cell agonist.[2] Upon binding to CD1d and forming a complex, it potently activates iNKT cells to rapidly produce a broad spectrum of cytokines, including both Th1-type (e.g., IFN-γ) and Th2-type (e.g., IL-4) cytokines.[1]

Structural modifications of KRN7000 have led to the development of analogs with altered immunological profiles, offering the potential to selectively modulate the immune response for therapeutic purposes. Analogs with truncated lipid chains, such as OCH, tend to induce a Th2-biased cytokine response, which may be beneficial in autoimmune diseases.[3][4] Conversely, analogs with a more stable linkage to CD1d, such as the C-glycosidic analog α-C-GalCer, can promote a sustained Th1-biased response, a desirable outcome for cancer immunotherapy.[5]

This guide will delve into the comparative binding affinities of these compounds to CD1d and their differential effects on iNKT cell activation and cytokine secretion profiles.

Quantitative Data Comparison

The following tables summarize the key quantitative data comparing KRN7000, OCH, and α-C-GalCer.

CompoundModificationCD1d Binding Affinity (K D )Primary Cytokine ProfileReference
KRN7000 Parent Compound~0.1 - 1 µMMixed Th1/Th2[6]
OCH Truncated sphingosine (B13886) chainLower affinity than KRN7000Th2-biased (IL-4)[3][7]
α-C-GalCer C-glycosidic linkageWeaker TCR affinity than KRN7000Th1-biased (IFN-γ)[5]

Table 1: Comparison of CD1d Binding Affinity and Cytokine Profile. This table provides a high-level overview of the key characteristics of KRN7000 and its analogs.

CompoundIn Vitro Stimulation (Splenocytes)In Vivo Administration (Mice)
IFN-γ IL-4
KRN7000 ++++++
OCH ++++
α-C-GalCer ++++

Table 2: Relative Cytokine Production Induced by KRN7000 and Analogs. This table illustrates the differential cytokine responses elicited by each compound in both in vitro and in vivo settings. The '+' symbols represent the relative magnitude of the cytokine response.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Surface Plasmon Resonance (SPR) for CD1d Binding Affinity

Objective: To determine the binding affinity and kinetics of KRN7000 and its analogs to soluble CD1d molecules.

Materials:

  • BIAcore biosensor system (or equivalent)

  • Streptavidin-coated sensor chip

  • Biotinylated glycolipids (KRN7000, OCH, α-C-GalCer)

  • Soluble, purified human or mouse CD1d molecules

  • Running buffer (e.g., HBS-EP: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Regeneration solution (e.g., a pulse of dilute acid or base, to be optimized)

Procedure:

  • Immobilization of Glycolipids:

    • Equilibrate the streptavidin sensor chip with running buffer.

    • Inject the biotinylated glycolipid over one flow cell until the desired immobilization level is reached. The other flow cell is left unmodified to serve as a reference.

  • Binding Analysis:

    • Inject a series of concentrations of soluble CD1d in running buffer over both the glycolipid-immobilized and reference flow cells at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.

    • After each injection, regenerate the sensor surface using the optimized regeneration solution to remove bound CD1d.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k on ), dissociation rate constant (k off ), and the equilibrium dissociation constant (K D ).

Cytokine Release Assay (ELISA)

Objective: To quantify the concentration of specific cytokines (e.g., IFN-γ and IL-4) released by iNKT cells upon stimulation with KRN7000 or its analogs.

Materials:

  • 96-well ELISA plates

  • Capture antibody for the cytokine of interest (e.g., anti-mouse IFN-γ)

  • Detection antibody for the cytokine of interest (biotinylated)

  • Recombinant cytokine standards

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H 2 SO 4 )

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer overnight at 4°C.[8]

  • Blocking:

    • Wash the plate with wash buffer.

    • Block non-specific binding sites by adding assay diluent to each well and incubating for 1-2 hours at room temperature.[8]

  • Sample and Standard Incubation:

    • Wash the plate.

    • Add serial dilutions of the recombinant cytokine standards and the cell culture supernatants from the iNKT cell stimulation assay to the wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate.

    • Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate.

    • Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.

  • Development and Measurement:

    • Wash the plate.

    • Add TMB substrate to each well and incubate until a color change is observed.[8]

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of the cytokine in the experimental samples by interpolating their absorbance values on the standard curve.

Visualizations

iNKT Cell Activation Signaling Pathway

iNKT_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d CD1d CD1d_Glycolipid CD1d-Glycolipid Complex CD1d->CD1d_Glycolipid Glycolipid KRN7000 or Analog Glycolipid->CD1d TCR Invariant TCR CD1d_Glycolipid->TCR Recognition Signaling Downstream Signaling Cascade TCR->Signaling Activation Cytokine Cytokine Release (IFN-γ, IL-4) Signaling->Cytokine Induces

Caption: iNKT cell activation by a glycolipid-CD1d complex.

Experimental Workflow for Comparing KRN7000 Analogs

Experimental_Workflow cluster_Preparation Preparation cluster_Assays Assays cluster_Analysis Data Analysis KRN7000 KRN7000 SPR SPR Assay (CD1d Binding) KRN7000->SPR Cell_Culture iNKT Cell Culture + Analogs KRN7000->Cell_Culture OCH OCH OCH->SPR OCH->Cell_Culture alpha_C_GalCer α-C-GalCer alpha_C_GalCer->SPR alpha_C_GalCer->Cell_Culture Binding_Data Binding Affinity (KD) SPR->Binding_Data ELISA Cytokine ELISA (IFN-γ, IL-4) Cell_Culture->ELISA Cytokine_Data Cytokine Levels ELISA->Cytokine_Data Comparison Comparative Analysis Binding_Data->Comparison Cytokine_Data->Comparison

Caption: Workflow for comparing KRN7000 analog performance.

Conclusion

The choice of a KRN7000 analog for research or therapeutic development is critically dependent on the desired immunological outcome.

  • KRN7000 remains a potent and valuable tool for general iNKT cell activation, eliciting a strong, mixed Th1 and Th2 response.

  • OCH , with its truncated sphingosine chain and lower CD1d binding affinity, demonstrates a clear bias towards a Th2-type response. This makes it a promising candidate for the treatment of autoimmune and inflammatory diseases where a dampening of Th1-mediated inflammation is desired.[3][7]

  • α-C-GalCer , featuring a stable C-glycosidic linkage, promotes a sustained Th1-polarized immune response.[5] This characteristic is highly advantageous in the context of cancer immunotherapy, where a robust IFN-γ-driven anti-tumor response is the primary goal.

The data and protocols presented in this guide provide a framework for the objective comparison of KRN7000 and its analogs. Further research into the structure-activity relationships of novel analogs will continue to refine our ability to precisely manipulate the iNKT cell response for therapeutic benefit.

References

Reproducibility of KRN7000 Analog 8 (RCAI-8) Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

iNKT Cell Activation Signaling Pathway

The activation of invariant Natural Killer T (iNKT) cells by glycolipid antigens like KRN7000 is a critical event in the initiation of a potent and diverse immune response. The signaling cascade is initiated by the presentation of the glycolipid antigen by the CD1d molecule on the surface of an antigen-presenting cell (APC), such as a dendritic cell. The subsequent interaction with the T-cell receptor (TCR) on an iNKT cell triggers a signaling cascade leading to the production of a variety of cytokines.

iNKT_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d CD1d CD1d_KRN7000 CD1d-Glycolipid Complex CD1d->CD1d_KRN7000 Presentation KRN7000 KRN7000 / Analog KRN7000->CD1d Loading TCR iNKT TCR CD1d_KRN7000->TCR TCR Engagement Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade Activation Cytokine_Production Cytokine Production (IFN-γ, IL-4) Signaling_Cascade->Cytokine_Production

Figure 1. Simplified signaling pathway of iNKT cell activation by KRN7000 and its analogs.

Experimental Workflow for Cytokine Release Assay

The following diagram outlines the typical workflow for an in vitro experiment designed to measure cytokine release from splenocytes upon stimulation with KRN7000 or its analogs.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis A Isolate Spleen Cells from C57BL/6 mice C Co-culture Spleen Cells with Glycolipids A->C B Prepare Glycolipid Solutions (KRN7000, RCAI-8, RCAI-18) B->C D Incubate for 48 hours C->D E Collect Supernatant D->E F Measure Cytokine Levels (IFN-γ, IL-4) by ELISA E->F

Figure 2. General workflow for in vitro cytokine release assay.

Comparative Analysis of Cytokine Production

The biological activity of KRN7000 analogs is primarily assessed by their ability to stimulate iNKT cells to produce cytokines, typically Interferon-gamma (IFN-γ), associated with a Th1-type immune response, and Interleukin-4 (IL-4), associated with a Th2-type response.

In Vitro Cytokine Production by Mouse Spleen Cells

CompoundConcentration (ng/mL)IFN-γ (pg/mL)IL-4 (pg/mL)
KRN7000 (Control) 100>2000~1500
RCAI-8 100Not DetectedNot Detected
RCAI-18 100>2000~2000
Vehicle (Control) -Not DetectedNot Detected

Observations:

  • KRN7000 , the parent compound, demonstrated potent stimulation of both IFN-γ and IL-4 production, confirming its activity as a mixed Th1/Th2 agonist.

Experimental Protocols

Synthesis of KRN7000 Analog 8 (RCAI-8)
In Vitro Cytokine Release Assay

The following protocol is a summary of the method used to assess the biological activity of KRN7000 analogs.

  • Cell Preparation: Spleen cells were prepared from 8- to 12-week-old female C57BL/6 mice. The spleens were homogenized, and red blood cells were lysed. The resulting splenocytes were washed and suspended in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2-mercaptoethanol, and antibiotics.

  • Cell Culture: The spleen cells were plated in 96-well flat-bottom plates at a density of 2 x 10^5 cells/well.

  • Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Cytokine Measurement: After incubation, the culture supernatants were collected, and the concentrations of IFN-γ and IL-4 were determined by a sandwich enzyme-linked immunosorbent assay (ELISA) using specific antibody pairs.

Conclusion

References

Head-to-Head Comparison of KRN7000 Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

KRN7000, a synthetic analog of α-galactosylceramide (α-GalCer), is a potent activator of invariant Natural Killer T (iNKT) cells, holding significant promise in immunotherapy.[1] Its activation of iNKT cells leads to the rapid release of a broad spectrum of cytokines, including both T helper 1 (Th1) and T helper 2 (Th2) types.[1] The balance of this cytokine response is critical, with Th1 cytokines like interferon-gamma (IFN-γ) being associated with anti-tumor and anti-viral immunity, while Th2 cytokines such as interleukin-4 (IL-4) are implicated in allergic responses and the suppression of Th1-mediated immunity.[1] The simultaneous induction of both Th1 and Th2 responses by KRN7000 can limit its therapeutic efficacy.[1] This has driven the development of numerous KRN7000 analogs designed to selectively modulate the cytokine profile and enhance therapeutic outcomes.

This guide provides a head-to-head comparison of key KRN7000 analogs, focusing on their impact on cytokine secretion profiles and anti-tumor activity, supported by experimental data.

Key KRN7000 Analogs and Their Structural Modifications

The therapeutic effects of KRN7000 analogs are largely determined by structural modifications to the α-GalCer scaffold. These modifications primarily target the acyl chain, the phytosphingosine (B30862) chain, or the glycosidic linkage, influencing the glycolipid's interaction with the CD1d molecule on antigen-presenting cells and the subsequent T-cell receptor (TCR) recognition by iNKT cells.

Key classes of analogs include:

  • C-Glycoside Analogs (e.g., α-C-GalCer): The oxygen atom in the glycosidic bond is replaced by a methylene (B1212753) group, leading to increased stability and a strong Th1-biased immune response.

  • Thio-Glycoside Analogs (e.g., α-S-GalCer): The glycosidic oxygen is replaced by a sulfur atom, which can also enhance stability.

  • Chain-Modified Analogs:

    • Truncated Chains (e.g., OCH): Analogs with shorter acyl or phytosphingosine chains tend to induce a Th2-polarized cytokine response.[2]

    • Unsaturated Chains (e.g., C20:2): The introduction of double bonds in the acyl chain can also skew the response towards Th2.

    • Aromatic Moieties (e.g., 7DW8-5): The addition of phenyl groups to the acyl chain can enhance the Th1 response.[3]

  • Non-Glycosidic Analogs: These analogs replace the galactose sugar with other chemical moieties to improve metabolic stability.

Comparative Performance of KRN7000 Analogs

The following tables summarize the quantitative data on the performance of various KRN7000 analogs in comparison to the parent compound, KRN7000.

Table 1: In Vitro Cytokine Production by Murine Splenocytes
AnalogConcentrationIFN-γ (pg/mL)IL-4 (pg/mL)IFN-γ/IL-4 RatioTh BiasReference
KRN7000 100 ng/mL~2500~1500~1.67Mixed Th1/Th2[4]
7DW8-5 100 ng/mL>3000<1000>3.0Th1 [4]
S34 100 ng/mL~3000~500~6.0Strong Th1 [3]
S-KRN7000 100 ng/mLSlightly higher than KRN7000Similar to KRN7000Slightly increasedMixed Th1/Th2[3]
OCH 100 ng/mLSignificantly lower than KRN7000Higher than KRN7000LowTh2 [2]

Note: The data presented is aggregated from multiple sources and may not be from direct head-to-head experiments under identical conditions. The values are approximations based on graphical representations in the cited literature.

Table 2: In Vivo Anti-Tumor Activity in B16 Melanoma Mouse Model
TreatmentDosage and ScheduleTumor Growth InhibitionSurvival BenefitReference
Vehicle -Baseline-[5]
KRN7000 2 µ g/injection , i.p.Significant inhibitionHigh percentage of cured mice[1][5]
α-C-GalCer Not specifiedPotent anti-metastatic effectNot specified[1]
7DW8-5 Not specifiedStronger anti-tumor effects than KRN7000Not specified[3]

Note: Quantitative data on tumor growth inhibition (e.g., percentage reduction in tumor volume) and survival curves were not consistently available in a directly comparable format in the reviewed literature.

Signaling Pathways and Experimental Workflows

iNKT Cell Activation Pathway

The activation of iNKT cells by KRN7000 and its analogs is a well-defined process initiated by the presentation of the glycolipid by the CD1d molecule on antigen-presenting cells (APCs).

NKT_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d CD1d TCR Invariant TCR CD1d->TCR Presentation & Recognition KRN7000_analog KRN7000 Analog KRN7000_analog->CD1d Binding Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade Activation Cytokine_Release Cytokine Release (IFN-γ, IL-4, etc.) Signaling_Cascade->Cytokine_Release Induces

Caption: iNKT cell activation by KRN7000 analogs presented by CD1d.

Experimental Workflow for In Vitro iNKT Cell Activation

A typical workflow to assess the in vitro activity of KRN7000 analogs involves co-culturing the analog with splenocytes and measuring the resulting cytokine production.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Isolate_Splenocytes Isolate Splenocytes (from C57BL/6 mice) Co-culture Co-culture Splenocytes with Analogs (48-72h) Isolate_Splenocytes->Co-culture Prepare_Analogs Prepare KRN7000 Analogs (various concentrations) Prepare_Analogs->Co-culture Collect_Supernatant Collect Supernatant Co-culture->Collect_Supernatant ELISA Measure Cytokines (IFN-γ, IL-4) by ELISA Collect_Supernatant->ELISA Analyze_Data Data Analysis ELISA->Analyze_Data

Caption: Workflow for in vitro analysis of KRN7000 analog activity.

Experimental Protocols

In Vitro iNKT Cell Activation Assay

This protocol describes a common method for evaluating the ability of KRN7000 analogs to stimulate cytokine production from murine splenocytes.

1. Cell Preparation:

  • Spleens are harvested from C57BL/6 mice.

  • A single-cell suspension of splenocytes is prepared by mechanical disruption and filtration.

  • Red blood cells are lysed using a suitable lysis buffer.

  • The remaining splenocytes are washed and resuspended in complete RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine.

2. Cell Culture and Stimulation:

  • Splenocytes are seeded in 96-well plates at a density of 2 x 10^5 cells/well.

  • KRN7000 or its analogs are added to the wells at various concentrations (e.g., 1, 10, 100, 1000 ng/mL).

  • The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

3. Cytokine Measurement:

  • After incubation, the culture supernatants are collected.

  • The concentrations of IFN-γ and IL-4 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[4]

In Vivo Anti-Tumor Efficacy Study (B16 Melanoma Model)

This protocol outlines a typical experiment to assess the anti-tumor activity of KRN7000 analogs in a murine melanoma model.[5]

1. Animal Model:

  • Female C57BL/6 mice (6-8 weeks old) are used.

2. Tumor Cell Inoculation:

  • B16 melanoma cells (e.g., 2 x 10^5 cells) are injected intravenously or subcutaneously into the mice.

3. Treatment Regimen:

  • Treatment with KRN7000 or its analogs (e.g., 2 µg per injection) is initiated at a specified time point relative to tumor inoculation (e.g., day 3 post-inoculation).

  • The compounds are typically administered intraperitoneally (i.p.) or intravenously (i.v.).

  • Treatment may be given as a single dose or in multiple doses over a period of time.

4. Assessment of Anti-Tumor Activity:

  • Tumor Growth: For subcutaneous tumors, tumor volume is measured periodically using calipers (Volume = 0.5 x length x width^2). At the end of the experiment, tumors are excised and weighed. The tumor inhibition rate is calculated as: (1 - [average tumor weight of treated group / average tumor weight of control group]) x 100%.[6]

  • Metastasis: For intravenous models, the number of tumor nodules in the lungs or liver is counted at a specific time point after tumor cell injection.

  • Survival: Mice are monitored daily, and the survival time is recorded. Survival data is often presented as a Kaplan-Meier survival curve.

5. Immunological Analysis:

  • At various time points, blood samples can be collected to measure serum cytokine levels by ELISA.

  • Tumor-infiltrating lymphocytes can be isolated from the tumors and analyzed by flow cytometry to determine the composition and activation status of immune cells.[5]

Conclusion

The development of KRN7000 analogs has led to a diverse palette of iNKT cell agonists with distinct immunomodulatory properties. Analogs with structural modifications that promote a strong Th1-biased cytokine profile, such as 7DW8-5 and α-C-GalCer, show enhanced anti-tumor activity in preclinical models and represent promising candidates for cancer immunotherapy. Conversely, Th2-polarizing analogs like OCH may have therapeutic potential in the context of autoimmune diseases where a Th1 response is pathogenic. The choice of a KRN7000 analog for a specific therapeutic application will depend on the desired immunological outcome. Further head-to-head comparative studies with standardized assays will be crucial for the clinical translation of these potent immunomodulatory agents.

References

A Comparative Guide to Negative Controls for KRN7000 Analog 8 (S-S34) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of the KRN7000 analog 8, also known as S-S34, against a vehicle control. KRN7000 is a potent synthetic analog of α-galactosylceramide, a glycolipid that activates invariant Natural Killer T (iNKT) cells, leading to the release of a broad spectrum of cytokines.[1][2] Analogs of KRN7000 are being extensively studied for their potential to modulate immune responses in various diseases, including cancer and autoimmune disorders. The inclusion of appropriate negative controls is paramount in these studies to ensure that the observed effects are specific to the analog and not due to the vehicle or other experimental variables.

Comparison of In Vivo Activity: this compound (S-S34) vs. Vehicle Control

The primary measure of KRN7000 and its analogs' activity is their ability to stimulate iNKT cells to produce cytokines, particularly IFN-γ (a Th1 cytokine) and IL-4 (a Th2 cytokine). The following table summarizes the in vivo cytokine release in C57BL/6 mice following the administration of KRN7000 (as a positive control), this compound (S-S34), and a vehicle control.

CompoundDoseIFN-γ (pg/mL) ± SEMIL-4 (pg/mL) ± SEMIFN-γ/IL-4 Ratio
Vehicle Control N/AUndetectableUndetectableN/A
KRN7000 (Analog 1) 200 µg/kg~2500 ± 300~1250 ± 200~2.0
Analog 8 (S-S34) 200 µg/kg~1500 ± 250~750 ± 100~2.0

Data synthesized from Li et al., J. Med. Chem. 2021, 64, 18, 13846–13861.[2]

As the data indicates, the vehicle control group showed no detectable levels of either IFN-γ or IL-4, confirming that the vehicle itself does not induce a cytokine response. In contrast, both KRN7000 and its analog S-S34 induced significant secretion of both cytokines. While S-S34 is less potent than the parent compound KRN7000, it still elicits a substantial Th1-biased immune response, as evidenced by the IFN-γ/IL-4 ratio. This highlights the importance of the vehicle control in establishing a baseline for these measurements.

Experimental Protocols

In Vivo Cytokine Release Assay in Mice

This protocol outlines the methodology for assessing the in vivo activity of KRN7000 analogs by measuring cytokine levels in mouse serum.

1. Animal Model:

  • C57BL/6 mice (female, 6-8 weeks old) are commonly used.

  • Animals should be housed in a specific pathogen-free facility and allowed to acclimate for at least one week before the experiment.

2. Compound Preparation and Administration:

  • KRN7000 and its analogs are dissolved in a vehicle solution, typically a mixture of DMSO and saline (e.g., 0.1% DMSO in saline).[2]

  • The compounds are administered to mice via intravenous (i.v.) or intraperitoneal (i.p.) injection at a specified dose (e.g., 200 µg/kg).[2]

  • The vehicle control group receives an equivalent volume of the vehicle solution.

3. Serum Collection:

  • Blood is collected from the mice at specific time points post-injection. For cytokine analysis, typical time points are 4 hours for IL-4 and 16-24 hours for IFN-γ to capture the peak expression of each cytokine.[2]

  • Blood samples are allowed to clot at room temperature and then centrifuged to separate the serum.

4. Cytokine Measurement by ELISA:

  • Serum levels of IFN-γ and IL-4 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Briefly, ELISA plates are coated with a capture antibody specific for the cytokine of interest.

  • After blocking, serum samples and standards are added to the wells.

  • A biotinylated detection antibody is then added, followed by an enzyme-conjugated streptavidin.

  • A substrate solution is added to produce a colorimetric reaction, which is stopped, and the absorbance is read on a microplate reader.

  • Cytokine concentrations in the samples are calculated based on the standard curve.

Visualizing Experimental and Biological Pathways

To better understand the experimental design and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow Experimental Workflow for In Vivo Cytokine Release Assay cluster_preparation Preparation cluster_treatment Treatment cluster_sampling Sampling cluster_analysis Analysis Compound_Prep Compound Preparation (Analog 8, KRN7000, Vehicle) Injection Intraperitoneal Injection Compound_Prep->Injection Animal_Groups Group C57BL/6 Mice (n=3-5 per group) Animal_Groups->Injection Blood_Collection Blood Collection (4h for IL-4, 16h for IFN-γ) Injection->Blood_Collection Serum_Separation Serum Separation Blood_Collection->Serum_Separation ELISA Cytokine Quantification (ELISA) Serum_Separation->ELISA Data_Analysis Data Analysis and Comparison ELISA->Data_Analysis

Caption: Workflow for in vivo cytokine analysis.

signaling_pathway KRN7000 Analog Signaling Pathway cluster_apc Antigen Presenting Cell (APC) cluster_nkt iNKT Cell CD1d CD1d TCR Invariant TCR CD1d->TCR Presentation KRN7000 KRN7000 Analog 8 KRN7000->CD1d Binding Signaling Intracellular Signaling TCR->Signaling Activation Cytokines Cytokine Secretion (IFN-γ, IL-4) Signaling->Cytokines

Caption: iNKT cell activation by KRN7000 analogs.

References

KRN7000 Analogs: A Comparative Guide to Th2 Polarization

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of KRN7000 and its Th2-biasing analogs, supported by experimental data and detailed protocols for researchers in immunology and drug development.

The synthetic α-galactosylceramide, KRN7000, is a potent activator of invariant Natural Killer T (iNKT) cells, inducing a mixed Th1 and Th2 cytokine response.[1][2] This balanced profile, however, is not always optimal for therapeutic applications where a skewed immune response is desirable. For instance, in the context of autoimmune diseases, a Th2-biased response, characterized by the production of cytokines like IL-4 and IL-13, is often preferred to counteract pro-inflammatory Th1-mediated pathology.[2][3] This has driven the development of numerous KRN7000 analogs designed to selectively promote a Th2 phenotype.

This guide provides a comparative analysis of KRN7000 and its Th2-polarizing analogs, with a focus on a representative analog, often referred to in literature by various designations, which for the purpose of this guide we will refer to as a canonical Th2-biasing analog (e.g., OCH or C20:2). We will explore the structural modifications that lead to this Th2 bias and present supporting experimental data.

Comparative Analysis of Cytokine Profiles

The primary determinant of the Th1/Th2 bias of a KRN7000 analog is its molecular structure. Modifications to the acyl or phytosphingosine (B30862) chains of the ceramide backbone can significantly alter the resulting cytokine profile upon iNKT cell activation.[3][4][5] Generally, analogs with truncated lipid chains or the introduction of unsaturation tend to induce a Th2-skewed response.[2][3][6]

CompoundKey Structural Modification(s)Predominant Cytokine ResponseTh1 Cytokines (e.g., IFN-γ)Th2 Cytokines (e.g., IL-4, IL-13)
KRN7000 Long C26:0 acyl chainMixed Th1/Th2HighHigh
Th2-Biasing Analog (e.g., OCH, C20:2) Truncated sphingosine (B13886) chain (OCH) or unsaturated acyl chain (C20:2)Th2-BiasedLow to ModerateHigh

Table 1: Comparison of cytokine profiles induced by KRN7000 and a representative Th2-biasing analog. Data is a qualitative summary from multiple studies.[4][5][6][7]

Experimental Methodologies

The Th1/Th2 bias of KRN7000 analogs is typically evaluated using a combination of in vitro and in vivo experimental models.

In Vitro iNKT Cell Stimulation

Objective: To determine the cytokine secretion profile of iNKT cells upon direct stimulation with KRN7000 analogs.

Protocol:

  • Cell Culture: Co-culture of mouse or human iNKT cell hybridomas or primary iNKT cells with antigen-presenting cells (APCs) expressing CD1d, such as dendritic cells or CD1d-transfected cell lines.

  • Stimulation: Addition of KRN7000 or its analogs at varying concentrations to the co-culture.

  • Incubation: Incubation for 24-72 hours to allow for cell activation and cytokine secretion.

  • Cytokine Measurement: Collection of culture supernatants and quantification of Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4, IL-13) cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead arrays.

In Vivo Mouse Model Studies

Objective: To assess the systemic cytokine response and downstream immunological effects of KRN7000 analogs in a living organism.

Protocol:

  • Animal Model: Use of C57BL/6 or other suitable mouse strains.

  • Administration: Intravenous or intraperitoneal injection of KRN7000 or its analogs.

  • Sample Collection: Collection of serum at various time points (e.g., 2, 6, 12, 24 hours) post-injection to measure systemic cytokine levels. Spleens may also be harvested to analyze iNKT cell populations and their cytokine production ex vivo.

  • Cytokine Analysis: Measurement of serum cytokine concentrations using ELISA or other immunoassays.

Signaling Pathways and Experimental Workflow

The differential signaling outcomes of KRN7000 and its analogs can be visualized to better understand the underlying mechanisms and experimental approaches.

G cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d CD1d CD1d_KRN CD1d-Glycolipid Complex CD1d->CD1d_KRN KRN7000 KRN7000 / Analog KRN7000->CD1d Loading TCR Invariant TCR CD1d_KRN->TCR TCR Recognition Th1_path Th1 Differentiation TCR->Th1_path Strong & Sustained Signal (e.g., KRN7000) Th2_path Th2 Differentiation TCR->Th2_path Weaker / Transient Signal (e.g., Th2-Analog) IFNg IFN-γ Th1_path->IFNg IL4 IL-4 / IL-13 Th2_path->IL4

Figure 1: iNKT cell activation pathway demonstrating differential signaling by KRN7000 and its Th2-biasing analogs.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Start: Select KRN7000 and Analogs invitro In Vitro Studies: iNKT Cell Co-culture start->invitro invivo In Vivo Studies: Mouse Model Injection start->invivo culture Co-culture iNKT cells + APCs + Analog invitro->culture injection Inject Analogs into Mice invivo->injection supernatant Collect Supernatant culture->supernatant elisa_vitro Measure Cytokines (ELISA) supernatant->elisa_vitro compare Compare Th1/Th2 Ratios (IFN-γ / IL-4) elisa_vitro->compare serum Collect Serum at Time Points injection->serum elisa_vivo Measure Cytokines (ELISA) serum->elisa_vivo elisa_vivo->compare conclusion Conclusion: Confirm Th2 Bias compare->conclusion

Figure 2: Experimental workflow for comparing the cytokine profiles of KRN7000 and its analogs.

Conclusion

The development of KRN7000 analogs with a pronounced Th2 bias represents a significant advancement in the field of immunotherapy. By strategically modifying the glycolipid structure, it is possible to fine-tune the immune response towards a desired phenotype. The experimental data consistently demonstrates that analogs with features such as truncated or unsaturated lipid chains effectively skew the cytokine profile towards Th2, as evidenced by increased IL-4 and IL-13 production relative to IFN-γ. This targeted approach holds great promise for the development of novel therapeutics for autoimmune and inflammatory diseases. The methodologies and pathways described herein provide a foundational framework for the continued exploration and characterization of next-generation iNKT cell modulators.

References

Comparative Analysis of KRN7000 Analog 8 and Other Key Analogs in iNKT Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the cross-reactivity and immunomodulatory properties of KRN7000 analogs, focusing on Analog 8 (S-S34), and its comparison with other significant alternatives such as 7DW8-5 and C20:2.

Invariant Natural Killer T (iNKT) cells, a unique subset of T lymphocytes, play a crucial role in bridging the innate and adaptive immune systems. Their activation by glycolipid antigens presented by the CD1d molecule can powerfully shape the immune response, making them an attractive target for therapeutic intervention in cancer, infectious diseases, and autoimmune conditions. KRN7000, a synthetic α-galactosylceramide, is the prototypical iNKT cell agonist. However, its simultaneous induction of both pro-inflammatory (Th1) and anti-inflammatory (Th2) cytokines has spurred the development of analogs with more skewed and therapeutically desirable cytokine profiles. This guide provides a comparative analysis of KRN7000 analog 8 (S-S34) and other notable analogs, offering a resource for researchers in immunology and drug development.

Performance Comparison: Cytokine Secretion Profiles

The therapeutic efficacy of KRN7000 analogs is largely determined by their ability to selectively induce Th1- or Th2-biased immune responses. Th1 responses, characterized by the secretion of interferon-gamma (IFN-γ), are critical for anti-tumor and anti-viral immunity. Conversely, Th2 responses, marked by the production of interleukin-4 (IL-4), are often associated with the suppression of inflammatory and autoimmune disorders. The following tables summarize the in vivo cytokine secretion profiles of this compound (S-S34) and other key analogs in mice.

CompoundIFN-γ Secretion (pg/mL)IL-4 Secretion (pg/mL)IFN-γ/IL-4 RatioTh Profile Bias
Vehicle Control ~0~0--
KRN7000 ~2500~1500~1.7Mixed Th1/Th2
Analog 8 (S-S34) ~1000~1000~1.0Reduced Th1/Th2
7DW8-5 ~3000~500~6.0Strong Th1
S-7DW8-5 ~3500~600~5.8Strong Th1
C34 ~1500~800~1.9Mixed Th1/Th2
S-C34 ~2000~700~2.9Moderate Th1
S34 ~2500~600~4.2Strong Th1
S-KRN7000 ~2800~1500~1.9Mixed Th1/Th2

Table 1: In vivo cytokine secretion in C57BL/6 mice following intraperitoneal injection of KRN7000 and its analogs (200 µg/kg). Serum levels of IFN-γ and IL-4 were measured by ELISA at 16 hours and 4 hours post-injection, respectively. Data is estimated from graphical representations in the cited literature.[1]

CompoundIFN-γ Secretion (pg/mL) at 20hIL-4 Secretion (pg/mL) at 2hTh Profile Bias
KRN7000 ~10,000~1,000Mixed Th1/Th2
C20:2 ~2,000~1,500Strong Th2

Table 2: In vivo cytokine secretion in C57BL/6 mice following intraperitoneal injection of KRN7000 and C20:2 (24 nmol). Serum levels of IFN-γ and IL-4 were measured by ELISA at the indicated time points. Data is estimated from graphical representations in the cited literature.[2]

Key Observations:

  • Analog 8 (S-S34) , which features both a thioamide and a terminal thiophenyl group at the acyl moiety, demonstrated a reduced selectivity for Th1/Th2 cytokines compared to some other analogs.[1]

  • 7DW8-5 and its thioamide derivative S-7DW8-5 are potent Th1-biasing analogs, inducing high levels of IFN-γ with comparatively low IL-4 secretion.[1] 7DW8-5 has been shown to be up to 100-fold more active than KRN7000 in stimulating both human and mouse iNKT cells.[3]

  • C20:2 , an analog with a diunsaturated C20 fatty acid chain, potently induces a Th2-biased cytokine response, with diminished IFN-γ production.[2] Its in vitro potency for stimulating IL-4 and IL-2 secretion approaches that of KRN7000.[2]

  • Analogs with aryl groups at the shortened amide lipid chain terminus, such as C34 and S34 , generally promote a Th1-biased response.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the cross-reactivity and efficacy of KRN7000 analogs.

In Vivo iNKT Cell Activation in Mice

This protocol is used to assess the cytokine response to KRN7000 analogs in a living organism.

Materials:

  • KRN7000 and its analogs

  • Vehicle solution (e.g., 0.1% DMSO + 0.05% Tween-20 in PBS)

  • C57BL/6 mice (6-10 weeks old)

  • Syringes and needles for injection

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • ELISA kits for mouse IFN-γ and IL-4

Procedure:

  • Preparation of Glycolipids: Dissolve the KRN7000 analogs in the vehicle solution to the desired concentration.

  • Animal Dosing: Administer the glycolipid solutions to C57BL/6 mice via intravenous (i.v.) or intraperitoneal (i.p.) injection. A typical dose is 200 µg/kg or a molar equivalent (e.g., 4 nmol).[1][4]

  • Blood Collection: At specified time points post-injection (e.g., 2, 4, 12, 16, or 24 hours), collect blood samples from the mice via retro-orbital bleeding or cardiac puncture.[1][2][4]

  • Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.

  • Cytokine Analysis: Measure the concentrations of IFN-γ and IL-4 in the serum samples using commercially available ELISA kits according to the manufacturer's instructions.

In Vitro iNKT Cell Stimulation using Splenocytes

This in vitro assay evaluates the ability of KRN7000 analogs to directly stimulate iNKT cells within a mixed immune cell population.

Materials:

  • KRN7000 and its analogs

  • Spleens from C57BL/6 mice

  • Cell culture medium (e.g., RPMI-1640 supplemented with FBS, antibiotics)

  • 96-well cell culture plates

  • Cell counting equipment (e.g., hemocytometer or automated cell counter)

  • ELISA kits for mouse IFN-γ and IL-4

Procedure:

  • Splenocyte Preparation: Aseptically remove spleens from C57BL/6 mice and prepare a single-cell suspension. Lyse red blood cells using a suitable buffer.

  • Cell Plating: Count the splenocytes and plate them in 96-well plates at a density of approximately 1 x 10^6 cells per well.[4]

  • Glycolipid Stimulation: Add KRN7000 or its analogs to the cell cultures at various concentrations (e.g., ranging from 0.1 to 100 ng/mL).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

  • Cytokine Analysis: Measure the concentrations of IFN-γ and IL-4 in the supernatants using ELISA kits.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the methods used for evaluation.

iNKT_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d CD1d CD1d_Analog_Complex CD1d-Analog Complex CD1d->CD1d_Analog_Complex Glycolipid_Analog KRN7000 Analog Glycolipid_Analog->CD1d Loading TCR Invariant T Cell Receptor (TCR) CD1d_Analog_Complex->TCR Recognition & Activation Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade Cytokine_Production Cytokine Production (IFN-γ, IL-4) Signaling_Cascade->Cytokine_Production

Caption: iNKT cell activation by KRN7000 analogs presented on CD1d.

Experimental_Workflow cluster_InVivo In Vivo Analysis cluster_InVitro In Vitro Analysis Inject_Mice Inject Mice with KRN7000 Analog Collect_Serum Collect Serum at Specific Timepoints Inject_Mice->Collect_Serum ELISA_InVivo Measure Cytokines (IFN-γ, IL-4) by ELISA Collect_Serum->ELISA_InVivo Data_Analysis Comparative Data Analysis (Th1/Th2 Bias) ELISA_InVivo->Data_Analysis Isolate_Splenocytes Isolate Splenocytes from Mice Stimulate_Cells Stimulate Cells with KRN7000 Analog Isolate_Splenocytes->Stimulate_Cells Collect_Supernatant Collect Supernatant after Incubation Stimulate_Cells->Collect_Supernatant ELISA_InVitro Measure Cytokines (IFN-γ, IL-4) by ELISA Collect_Supernatant->ELISA_InVitro ELISA_InVitro->Data_Analysis

Caption: Workflow for assessing KRN7000 analog cross-reactivity.

Conclusion

The development of KRN7000 analogs has opened new avenues for harnessing the therapeutic potential of iNKT cells. The ability to selectively promote either Th1 or Th2 responses allows for a more targeted immunomodulatory approach. This compound (S-S34) displays a more balanced cytokine profile, while other analogs like 7DW8-5 and C20:2 exhibit strong Th1 and Th2 biases, respectively. The choice of a particular analog will depend on the specific therapeutic application, whether it be enhancing anti-tumor immunity or dampening autoimmune inflammation. The experimental protocols and data presented in this guide provide a valuable resource for researchers to compare and select the most appropriate KRN7000 analog for their studies. Further research into the structure-activity relationships of these glycolipids will undoubtedly lead to the development of even more potent and selective iNKT cell agonists for clinical use.

References

KRN7000 Analog 8: A Comparative Analysis Against Standard iNKT Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the invariant Natural Killer T (iNKT) cell agonist, KRN7000 analog 8, with the standard agonist KRN7000 (α-Galactosylceramide). The following sections present quantitative data on their respective abilities to stimulate cytokine release, detailed experimental protocols for reproducing these findings, and visualizations of the key biological pathways and experimental workflows.

Data Presentation: Cytokine Release Profile

The potency and Th1/Th2 bias of this compound and the standard iNKT agonist KRN7000 were evaluated by measuring the in vivo induction of IFN-γ (a Th1 cytokine) and IL-4 (a Th2 cytokine). The data presented below is derived from studies in C57BL/6 mice.

AgonistIL-4 Secretion (pg/mL)IFN-γ Secretion (pg/mL)IFN-γ/IL-4 Ratio
Vehicle ControlNot DetectedNot Detected-
KRN7000 (1)~1500~3000~2.0
This compound (S-7DW8-5)~500~1500~3.0

Note: The data for this compound (also referred to as S-7DW8-5 in some literature) and KRN7000 is based on graphical representation from the cited study and should be considered an approximation.[1]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide.

In Vivo Cytokine Release Assay in Mice

This protocol outlines the in vivo administration of iNKT cell agonists to mice and the subsequent measurement of serum cytokine levels.

1. Animal Model:

  • C57BL/6 mice are used as the standard model for these experiments.

2. Agonist Preparation and Administration:

  • KRN7000 and its analogs are dissolved in a vehicle solution (e.g., 0.1% DMSO + 0.05% Tween-20 in PBS).[1]

  • Mice are injected intravenously with the glycolipid agonists at a concentration of 200 μg/kg.[1]

3. Sample Collection:

  • Blood samples are collected from the mice at specific time points post-injection. For IL-4 measurement, serum is typically collected at 4 hours after injection.[1] For IFN-γ measurement, serum is collected at 16 hours after injection.[1]

4. Cytokine Quantification:

  • The concentration of IL-4 and IFN-γ in the collected serum is determined using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions.

Mandatory Visualizations

Signaling Pathway of iNKT Cell Activation

The following diagram illustrates the signaling cascade initiated by the recognition of a glycolipid antigen presented by an antigen-presenting cell (APC) to an iNKT cell.

iNKT_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d CD1d TCR Invariant T Cell Receptor (TCR) CD1d->TCR Presentation & Recognition Glycolipid Glycolipid Antigen (e.g., this compound) Glycolipid->CD1d Loading Signaling Intracellular Signaling Cascade TCR->Signaling Cytokine_Release Cytokine Release (IFN-γ, IL-4) Signaling->Cytokine_Release

Caption: iNKT cell activation by a glycolipid antigen presented on CD1d.

Experimental Workflow for Comparing iNKT Agonists

This diagram outlines the typical experimental procedure for evaluating and comparing the in vivo efficacy of different iNKT cell agonists.

Experimental_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Agonist_Prep Prepare Agonist Solutions (this compound vs. Standard) Animal_Groups Randomize Mice into Treatment Groups Agonist_Prep->Animal_Groups Injection Administer Agonists to Mice (e.g., Intravenous) Animal_Groups->Injection Blood_Collection Collect Blood Samples at Pre-defined Timepoints Injection->Blood_Collection Serum_Isolation Isolate Serum from Blood Samples Blood_Collection->Serum_Isolation ELISA Quantify Cytokine Levels (IFN-γ, IL-4) via ELISA Serum_Isolation->ELISA Data_Analysis Analyze and Compare Cytokine Profiles ELISA->Data_Analysis

Caption: Workflow for in vivo comparison of iNKT cell agonists.

References

Safety Operating Guide

Navigating the Safe Disposal of KRN7000 Analog 8: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of KRN7000 analog 8, a synthetic immunostimulant. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on best practices for the disposal of similar glycolipid compounds and information available for the parent compound, KRN7000 (α-Galactosylceramide). It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to handle this compound with care, treating it as a potentially hazardous substance. The toxicological properties of many novel compounds are not extensively documented.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side shields.

  • Hand Protection: Use protective gloves, such as nitrile.

  • Body Protection: A lab coat or other impervious clothing is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. An accessible safety shower and eyewash station are mandatory.

II. Chemical and Physical Properties Overview

Understanding the properties of KRN7000 and its analogs is fundamental to its safe disposal. While specific data for analog 8 is limited, the general characteristics of these α-galactosylceramides provide a basis for safe handling.

PropertyInformation for KRN7000 and AnalogsSource
Appearance White to off-white solid.[2]
Solubility Soluble in pyridine, methanol, 100% ethanol (B145695), DMSO, or dimethylformamide. Insoluble in water.[2][3]
Storage Store at -20°C.[4][5]
Stability Stable for at least 2 years after receipt when stored at -20°C.[2][3]

III. Step-by-Step Disposal Protocol

This protocol outlines the segregation, containment, and disposal of waste generated from the use of this compound.

1. Waste Identification and Segregation:

  • Solid Waste: Collect unused this compound powder and any materials grossly contaminated with the solid compound (e.g., weighing papers, spatulas, contaminated gloves) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions of this compound in organic solvents should be collected in a separate, labeled hazardous waste container for flammable liquids. Do not mix with aqueous waste.[6]

  • Sharps Waste: Any contaminated sharps, such as needles, syringes, or broken glass, must be disposed of in a designated sharps container.[6][7]

2. Container Selection and Labeling:

  • Use only approved, leak-proof, and chemically compatible containers for hazardous waste.

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Flammable Liquid" for solutions in organic solvents).[6]

3. Disposal of Contaminated Materials:

  • Non-sharps disposables (e.g., pipette tips, tubes): Place these items in the designated solid hazardous waste container.

  • Glassware: Reusable glassware should be decontaminated. A common procedure involves rinsing with a suitable solvent (one in which the compound is soluble, like ethanol or methanol), followed by washing with an appropriate laboratory detergent and water. The initial solvent rinse must be collected as hazardous liquid waste.

4. Final Disposal:

  • Store all hazardous waste in a designated, secure area away from general laboratory traffic.

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

IV. Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical flow of the disposal procedure for this compound.

cluster_prep Waste Generation cluster_segregation Segregation & Containment cluster_disposal Final Disposal A Handling this compound B Solid Waste (Unused powder, contaminated items) A->B C Liquid Waste (Solutions in organic solvents) A->C D Sharps Waste (Needles, contaminated glass) A->D E Dedicated Solid Hazardous Waste Container B->E F Flammable Liquid Hazardous Waste Container C->F G Puncture-Resistant Sharps Container D->G H Label All Containers ("Hazardous Waste", Chemical Name, Hazard) I Store in Designated Secure Area H->I J Contact EHS for Pickup & Professional Disposal I->J

Caption: Waste Segregation and Disposal Workflow for this compound.

This guide provides a framework for the safe disposal of this compound. Adherence to these procedures, in conjunction with institution-specific protocols, is essential for maintaining a safe and compliant laboratory environment.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。